8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5/h5-6,12-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHUTLJPXVTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, a fluorinated bicyclic scaffold with significant potential in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the 3-azabicyclo[3.2.1]octane core can profoundly influence the physicochemical and pharmacological properties of derivative molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document details a scientifically grounded, two-step synthetic sequence commencing with the commercially available N-Boc-protected ketone precursor. We will delve into the mechanistic rationale for the key trifluoromethylation step, provide detailed experimental protocols, and present a thorough characterization of the final compound using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of fluorinated bicyclic amines in their research endeavors.
Introduction: The Significance of Trifluoromethylated Azabicyclic Scaffolds
The 3-azabicyclo[3.2.1]octane framework is a conformationally constrained saturated heterocyclic system that serves as a valuable building block in the design of novel therapeutics. Its rigid structure allows for precise spatial orientation of substituents, which can lead to enhanced selectivity and potency for biological targets. The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, is a well-established strategy in medicinal chemistry to modulate a molecule's properties. The high electronegativity and metabolic stability of the CF₃ group can lead to improved pharmacokinetic and pharmacodynamic profiles.
Specifically, the synthesis of this compound creates a hemiaminal structure that can be a crucial intermediate for further functionalization or can itself be part of a pharmacophore. The trifluoromethylated carbinol moiety can participate in hydrogen bonding interactions within a receptor binding pocket, potentially enhancing affinity. This guide presents a plausible and efficient synthetic route to this intriguing molecule, starting from a readily accessible precursor.
Synthetic Pathway and Mechanistic Considerations
The synthesis of this compound is proposed via a two-step sequence involving the nucleophilic trifluoromethylation of an N-protected ketone, followed by deprotection.
Overall Synthetic Scheme:
Caption: Proposed synthetic pathway for this compound.
Step 1: Nucleophilic Trifluoromethylation of N-Boc-3-azabicyclo[3.2.1]octan-8-one
The key transformation is the addition of a trifluoromethyl nucleophile to the ketone of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMS-CF₃), is the reagent of choice for this transformation due to its stability and ease of handling compared to gaseous trifluoromethane. The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Mechanism: The fluoride ion from TBAF attacks the silicon atom of TMS-CF₃, generating a pentacoordinate silicate intermediate. This intermediate then releases the trifluoromethyl anion (CF₃⁻), a potent nucleophile, which subsequently attacks the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then quenched upon workup to yield the desired trifluoromethyl carbinol. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is crucial to prevent side reactions and to increase the solubility of the starting material in organic solvents.
Step 2: Deprotection of the Boc Group
The final step involves the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide, to afford the hydrochloride or trifluoroacetate salt of the final product, which can be neutralized to the free base if desired.
Experimental Protocols
Synthesis of tert-butyl this compound-3-carboxylate
Materials:
-
tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq)
-
(Trifluoromethyl)trimethylsilane (TMS-CF₃) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate and dissolve in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add (trifluoromethyl)trimethylsilane (TMS-CF₃) dropwise to the stirred solution.
-
Slowly add the TBAF solution in THF dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Synthesis of this compound
Materials:
-
tert-butyl this compound-3-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl this compound-3-carboxylate in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Characterization of this compound
The structural confirmation of the final compound would be achieved through a combination of spectroscopic methods. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the bicyclic core. The protons adjacent to the nitrogen will show a downfield shift. A broad singlet for the N-H proton and a singlet for the O-H proton, both exchangeable with D₂O. |
| ¹³C NMR | Signals for the carbon atoms of the bicyclic framework. A characteristic signal for the quaternary carbon bearing the -OH and -CF₃ groups (around 70-80 ppm, split into a quartet by the fluorine atoms). The CF₃ carbon will appear as a quartet with a large C-F coupling constant. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF₃ group, typically in the range of -75 to -85 ppm (relative to CFCl₃). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching absorptions just below 3000 cm⁻¹. Strong C-F stretching bands in the 1000-1200 cm⁻¹ region.[1][2][3] |
| Mass Spectrometry (ESI) | A prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns may include the loss of water and the trifluoromethyl group. |
Workflow Visualization
The experimental workflow can be visualized as follows:
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide has outlined a practical and efficient synthetic route for the preparation of this compound. By leveraging the well-established Ruppert-Prakash reagent for trifluoromethylation and standard protecting group chemistry, this valuable fluorinated building block can be accessed in a straightforward manner. The detailed protocols and characterization data provided herein serve as a solid foundation for researchers to synthesize and utilize this compound in their drug discovery and development programs. The unique conformational constraints of the azabicyclic core, combined with the modulating effects of the trifluoromethyl group, make this and related structures highly attractive for the exploration of new chemical space.
References
-
Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
IR: amines. University of Calgary. [Link]
-
Study of the composition of amines using IR spectroscopy. ResearchGate. [Link]
-
Mass Spectrometry of Alcohols. YouTube. [Link]
-
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Sources
- 1. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Sci-Hub. Synthesis, structural and conformational study of some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines / Journal of Molecular Structure, 2008 [sci-hub.box]
"physicochemical properties of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane"
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, a fluorinated bicyclic amine of significant interest in medicinal chemistry and drug discovery. The unique conformational rigidity of the azabicyclo[3.2.1]octane scaffold, combined with the electronic properties imparted by the trifluoromethyl group, makes this compound a valuable building block for the development of novel therapeutics. The 8-azabicyclo[3.2.1]octane core is a key structural motif in a wide range of biologically active natural products and synthetic molecules, including tropane alkaloids known for their diverse pharmacological effects.
This guide will delve into the synthesis, analytical characterization, and key physicochemical parameters of this compound, offering both theoretical insights and practical experimental protocols.
Molecular Structure and Key Features
This compound possesses a unique three-dimensional structure that influences its chemical reactivity and biological interactions. The bicyclic system locks the molecule into a conformationally restrained state. The tertiary alcohol at the bridgehead position, substituted with a strongly electron-withdrawing trifluoromethyl group, is a key feature that significantly impacts the molecule's electronic properties and potential for hydrogen bonding.
Caption: 2D representation of this compound.
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Nucleophilic Trifluoromethylation
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 3-azabicyclo[3.2.1]octan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of a suitable trifluoromethylating agent, such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3), along with a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to the cooled ketone solution. The causality behind this choice lies in the in-situ generation of the trifluoromethyl anion, a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimental data for this compound, the following table includes both known values and computationally predicted parameters.
| Property | Value (Predicted/Known) | Source/Method |
| Molecular Formula | C8H12F3NO | Known |
| Molecular Weight | 195.18 g/mol | Known |
| CAS Number | 1251923-31-5 | Known |
| pKa | ~8.5 (Predicted) | Computational Prediction |
| logP | ~1.2 (Predicted) | Computational Prediction |
| Aqueous Solubility | Moderately Soluble (Predicted) | Computational Prediction |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Appearance | White to off-white solid | Typical for similar compounds |
Acidity/Basicity (pKa)
The basicity of the nitrogen atom in the 3-azabicyclo[3.2.1]octane ring is a critical determinant of the compound's behavior in biological systems. The predicted pKa of approximately 8.5 suggests that at physiological pH (7.4), a significant portion of the molecules will exist in their protonated, cationic form. This has profound implications for receptor binding, membrane permeability, and aqueous solubility.
Experimental Protocol: pKa Determination (Potentiometric Titration)
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant will be a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Titrate the sample solution with the acid, recording the pH at regular volume increments of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. The self-validating nature of this protocol lies in the clear sigmoidal curve generated, from which the inflection point directly corresponds to the pKa.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes. The predicted logP of ~1.2 suggests that this compound has a balanced hydrophilic-lipophilic character, which is often desirable for oral bioavailability.
Experimental Protocol: logP Determination (Shake-Flask Method)
-
Phase Preparation: Prepare a mutually saturated system of n-octanol and water by vigorously shaking equal volumes of the two solvents and allowing them to separate.
-
Sample Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the octanol phase and shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Analytical Characterization
Definitive structural elucidation and purity assessment are critical for any chemical entity intended for research or development. The following analytical techniques are essential for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. The chemical shifts and coupling constants of these signals will provide valuable information about their spatial relationships.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the trifluoromethyl-substituted carbon.
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence of the trifluoromethyl group and will likely show a singlet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Expected Molecular Ion: In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the exact mass of C8H13F3NO.
-
Fragmentation Pattern: The fragmentation of tertiary alcohols often involves the loss of water (M-18). Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for cyclic amines. The presence of the trifluoromethyl group will also influence the fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. Key expected absorptions include:
-
O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A moderate absorption around 3300-3500 cm⁻¹ for the secondary amine.
-
C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹ characteristic of the trifluoromethyl group.
Potential Applications and Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability. Therefore, this compound represents a promising starting point for the synthesis of novel compounds targeting various biological systems, including the central nervous system.
Future research should focus on obtaining experimental data for the physicochemical properties outlined in this guide, as well as exploring the biological activity of this compound and its derivatives in relevant assays.
References
- Due to the limited specific literature on 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (pKa, log P, solubility). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Lassaletta, J. M., & Fernández, R. (2008). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 6(18), 3235-3250. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
"spectroscopic data for 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane"
An In-depth Technical Guide to the Spectroscopic Characterization of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. Instead, it offers a predictive and methodological guide grounded in established spectroscopic principles and data from analogous structures. It outlines detailed protocols for data acquisition and provides an in-depth analysis of the expected spectral signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating approach to structural elucidation.
Introduction and Strategic Importance
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that target specific biological receptors. The introduction of a trifluoromethyl group (CF₃) can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
This guide focuses on this compound (CAS No. 1251923-31-5), a compound that combines these key features. Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. This document serves as a predictive roadmap for scientists undertaking the synthesis and characterization of this molecule, detailing the expected outcomes of the most critical analytical techniques.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules. For a novel compound like this, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments is required for full structural assignment.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; for this molecule, MeOD-d₄ is a good starting point as it will solubilize the polar compound and allow for the exchange and observation of the N-H and O-H protons.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2]
-
The final sample height in the tube should be approximately 4-5 cm.[3]
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Poor shimming is a common source of broad peaks and low resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) NMR spectrum.
-
If necessary for full assignment, perform 2D experiments such as COSY (to identify H-H couplings) and HSQC (to correlate protons with their directly attached carbons).
-
Predicted ¹H NMR Spectrum
The asymmetry of the molecule means all protons on the bicyclic core are chemically non-equivalent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.0 - 3.5 | Broad Singlet | 2H | OH, NH | Exchangeable protons. Signal position and width are highly dependent on concentration, temperature, and solvent. Confirm by D₂O exchange, which will cause these signals to disappear.[4] |
| ~ 3.4 - 3.2 | Multiplet | 2H | H-1, H-5 | Bridgehead protons adjacent to nitrogen. Deshielded by the inductive effect of the nitrogen atom. |
| ~ 3.1 - 2.8 | Multiplet | 4H | H-2, H-4 | Protons on carbons adjacent to the nitrogen atom (α-protons). Expected to be complex multiplets due to geminal and vicinal coupling. |
| ~ 2.4 - 2.0 | Multiplet | 4H | H-6, H-7 | Protons on the ethylene bridge. These will be diastereotopic and exhibit complex splitting patterns. |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR provides a count of unique carbon environments and information about their electronic state.
| Predicted Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |
| ~ 125 | Quartet, ¹JCF ≈ 285 Hz | CF₃ | The trifluoromethyl carbon signal is split into a quartet by the three fluorine atoms and appears at a characteristic downfield shift. |
| ~ 80 | Quartet, ²JCF ≈ 30 Hz | C-8 | Quaternary carbon bearing the -OH and -CF₃ groups. Significantly deshielded by both electronegative substituents. The signal will be split into a quartet by the three fluorine atoms through two-bond coupling. |
| ~ 60 - 55 | - | C-1, C-5 | Bridgehead carbons adjacent to nitrogen. |
| ~ 50 - 45 | - | C-2, C-4 | Carbons adjacent to the nitrogen atom. |
| ~ 35 - 25 | - | C-6, C-7 | Carbons of the ethylene bridge. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine atoms.
-
Predicted Chemical Shift: A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is predicted to be in the range of -75 to -85 ppm (relative to CFCl₃ at 0 ppm). This is a typical range for a trifluoromethyl group attached to a tertiary alcohol carbon.[5][6]
-
Multiplicity: In a proton-decoupled spectrum, this will appear as a sharp singlet .
Visualization of Key NMR Correlations
Two-dimensional NMR experiments are essential to definitively link the predicted signals and confirm the carbon skeleton.
Caption: Predicted 2D NMR (HSQC, COSY, HMBC) correlations for structural assignment.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
-
Ensure the ATR crystal is clean by taking a background spectrum and confirming the absence of interfering peaks.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3400 - 3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol |
| ~ 3350 - 3310 | Medium, Sharp | N-H Stretch | Secondary Amine[4][7][8] |
| ~ 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic CH, CH₂ |
| ~ 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl Group |
| ~ 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine[8] |
The most prominent features will be the very broad O-H stretch and the very strong C-F stretching absorptions, providing immediate evidence for the hydroxyl and trifluoromethyl groups. The N-H stretch from the secondary amine will appear as a sharper, less intense peak in the same region as the O-H band.[7][8]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and provides structural clues through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that will likely yield the intact protonated molecule.[9][10]
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal of the analyte.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
Predicted Mass Spectrum
-
Molecular Formula: C₈H₁₂F₃NO
-
Molecular Weight (Monoisotopic): 195.0871 g/mol
-
Expected [M+H]⁺ Ion: The primary ion observed in the ESI+ mass spectrum will be the protonated molecule at m/z 196.0949 . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Predicted Fragmentation Pathways:
Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can reveal key structural information.
-
Loss of Water (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 178.0843 .
-
Loss of Trifluoromethyl Radical (·CF₃, -69 Da): Cleavage of the C-CF₃ bond is a likely pathway, resulting in a fragment at m/z 127.0898 .[11]
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines.
Caption: Primary predicted fragmentation pathways in ESI-MS/MS.
Integrated Workflow for Structural Confirmation
A logical and efficient workflow ensures that all necessary data is collected to provide an unassailable structural proof.
Caption: Systematic workflow for the complete spectroscopic characterization of the title compound.
Conclusion
While no complete experimental dataset for this compound is publicly available at the time of this writing, this guide provides a robust, predictive framework for its spectroscopic characterization. The key identifying features are: a complex aliphatic region in the ¹H NMR, a quaternary carbon signal around 80 ppm with characteristic C-F coupling in the ¹³C NMR, a ¹⁹F NMR signal around -80 ppm, strong and broad O-H and C-F stretches in the IR spectrum, and a protonated molecular ion at m/z 196.0949 in the ESI mass spectrum. By following the detailed protocols and using the predicted data as a benchmark, researchers can confidently acquire and interpret the necessary data to unequivocally confirm the structure and purity of this valuable chemical entity.
References
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. [Link]
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Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2002). ACS Publications. [Link]
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Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2020). Oxford Academic. [Link]
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Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Technology Networks. [Link]
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An In-Depth Technical Guide to 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane (CAS Number: 1251923-31-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, identified by CAS number 1251923-31-5, is a fluorinated organic compound featuring a bicyclic amine structure. This molecule belongs to the class of 3-azabicyclo[3.2.1]octane derivatives, a scaffold of significant interest in medicinal chemistry. The rigid, conformationally constrained framework of the azabicyclic system provides a unique three-dimensional presentation of substituents, making it a valuable building block in the design of novel therapeutic agents. The incorporation of a trifluoromethyl group, a common bioisostere in drug design, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known properties, potential synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are calculated or inferred from related structures, experimental data for this specific compound is limited.
| Property | Value | Source |
| CAS Number | 1251923-31-5 | N/A |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₈H₁₂F₃NO | N/A |
| Molecular Weight | 195.18 g/mol | N/A |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to have some solubility in polar organic solvents | Inferred from structure |
Synthesis and Reactivity
A likely precursor for this synthesis is 3-azabicyclo[3.2.1]octan-8-one. The key transformation would be the addition of a trifluoromethyl group to the ketone. This can be achieved using Ruppert's reagent (trifluoromethyltrimethylsilane, TMSCF₃) in the presence of a suitable fluoride source as a catalyst. The subsequent deprotection of the amine would yield the final product.
Proposed Experimental Protocol:
-
Protection of the Amine: The secondary amine of 3-azabicyclo[3.2.1]octan-8-one is first protected, for example, with a benzyl or Boc group, to prevent side reactions.
-
Trifluoromethylation: The protected ketone is then reacted with TMSCF₃ and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride) in an aprotic solvent like THF at low temperatures.
-
Deprotection: The protecting group is subsequently removed. For a benzyl group, this can be achieved through hydrogenolysis, while a Boc group can be removed under acidic conditions.
Caption: Proposed synthetic pathway for this compound.
Applications in Research and Drug Development
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the tropane alkaloids.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, particularly for neurological and psychiatric disorders.
Potential as a Neuromodulator
The rigid structure of the 8-azabicyclo[3.2.1]octane core allows for the precise positioning of functional groups to interact with specific biological targets within the central nervous system. Compounds incorporating this scaffold have been developed as monoamine reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[2] Such agents have potential applications in the treatment of depression, anxiety, and other mood disorders. The introduction of a trifluoromethyl group can enhance the potency and selectivity of these compounds for their respective targets.
Role in Pain and Inflammation
Recent research has highlighted the role of N-acylethanolamine-hydrolyzing acid amidase (NAAA) in inflammation and pain.[3] The 8-azabicyclo[3.2.1]octane scaffold has been identified as a key component in the development of potent and selective NAAA inhibitors. By inhibiting NAAA, these compounds can increase the levels of endogenous anti-inflammatory lipids, offering a novel therapeutic strategy for inflammatory conditions. The trifluoromethyl group in the target compound could play a crucial role in its interaction with the active site of NAAA.
Caption: Potential mechanism of action via NAAA inhibition.
Safety and Toxicology
Specific toxicological data for this compound is not publicly available. However, based on the known hazards of similar small molecule amine compounds and organofluorine compounds, appropriate safety precautions should be taken when handling this substance.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.
Suppliers
This compound is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.
Known Suppliers Include:
-
Sigma-Aldrich (Merck)[4]
-
PharmaBlock USA Inc.
-
ChemScene
-
BLDpharm
Conclusion
This compound is a promising building block for the development of novel therapeutic agents. Its unique structural features, combining the rigid 8-azabicyclo[3.2.1]octane scaffold with the electronically modulating trifluoromethyl group, make it an attractive candidate for targeting a variety of biological receptors and enzymes. Further research into the synthesis, biological activity, and safety profile of this compound is warranted to fully elucidate its therapeutic potential. As with any research chemical, it is imperative that it is handled with the appropriate safety precautions by trained professionals in a laboratory setting.
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(PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters - ResearchGate. (URL: [Link])
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications. (URL: [Link])
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Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing). (URL: [Link])
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A Technical Guide to Novel Trifluoromethylated Azabicyclo[3.2.1]octane Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Bridging Scaffolds and Strategic Fluorination
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with enhanced pharmacological profiles is perpetual. The azabicyclo[3.2.1]octane core, a rigid bicyclic scaffold, has garnered significant attention due to its presence in numerous bioactive natural products and its ability to confer favorable pharmacokinetic properties.[1][2] This structural motif provides a three-dimensional architecture that can effectively probe the binding pockets of various biological targets.[1] Concurrently, the strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of contemporary drug design.[3] The unique electronic properties and steric bulk of the CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel trifluoromethylated azabicyclo[3.2.1]octane derivatives, offering a technical resource for researchers and professionals in drug development.
The Strategic Advantage of Trifluoromethylation
The introduction of a trifluoromethyl group into a molecular scaffold is a well-established strategy to optimize drug-like properties. The CF3 group is a powerful electron-withdrawing moiety, which can significantly alter the pKa of nearby functional groups, influencing ionization at physiological pH and, consequently, target engagement. Furthermore, the high metabolic stability of the C-F bond often translates to a longer in vivo half-life for the drug candidate. The lipophilicity conferred by the CF3 group can enhance membrane permeability and improve oral bioavailability.
| Property | Impact of Trifluoromethyl Group | Reference |
| Metabolic Stability | Increased due to the high strength of the C-F bond. | [3] |
| Lipophilicity | Enhanced, potentially improving membrane permeability. | [3] |
| Binding Affinity | Can be improved through favorable interactions with protein binding pockets. | [3] |
| pKa Modulation | Alters the acidity/basicity of nearby functional groups. | [3] |
Synthetic Strategies for Trifluoromethylated Azabicyclo[3.2.1]octanes
The construction of the trifluoromethylated azabicyclo[3.2.1]octane scaffold can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
Cycloaddition Reactions: A Powerful Approach
One of the most elegant methods for constructing the azabicyclo[3.2.1]octane core is through cycloaddition reactions. A notable example is the (5+2) cycloaddition of trifluoromethylated oxidopyridinium betaines. This approach allows for the direct incorporation of the trifluoromethyl group onto the bicyclic framework.
Experimental Protocol: (5+2) Cycloaddition for the Synthesis of a Trifluoromethylated 8-Azabicyclo[3.2.1]octane Derivative
This protocol is adapted from the work of Yamamoto et al. (2023).
Step 1: Generation of the Trifluoromethylated Oxidopyridinium Betaine
-
To a solution of the corresponding trifluoromethylated pyridin-3-ol (1.0 equiv) in a suitable solvent (e.g., toluene), add a methylating agent such as methyl triflate (1.1 equiv).
-
Heat the reaction mixture to facilitate the formation of the N-methylpyridinium salt.
-
After cooling, add a non-nucleophilic base, such as triethylamine (2.0 equiv), to generate the oxidopyridinium betaine in situ.
Step 2: Cycloaddition Reaction
-
To the in situ generated oxidopyridinium betaine, add the desired dienophile (e.g., N-methylmaleimide, 1.2 equiv).
-
Heat the reaction mixture to the appropriate temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated 8-azabicyclo[3.2.1]octane derivative.
Characterization Data for a Representative Product:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 1.60-2.10 (m, 4H), 2.35 (s, 3H), 2.80-3.00 (m, 2H), 3.50-3.70 (m, 2H), 4.50 (br s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 30.5, 35.2, 45.8, 55.1, 60.3, 124.5 (q, J = 275 Hz), 175.8.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) -65.2.
-
HRMS (ESI): Calculated for C₁₀H₁₂F₃N₂O₂ [M+H]⁺, found [M+H]⁺.
Diagram: Synthetic Workflow for (5+2) Cycloaddition
Caption: Conceptual workflow for intramolecular cyclization to form the azabicyclo[3.2.1]octane core.
Biological Applications and Structure-Activity Relationships (SAR)
The rigid nature of the azabicyclo[3.2.1]octane scaffold makes it an attractive framework for targeting a variety of biological receptors and enzymes. The introduction of a trifluoromethyl group can significantly modulate the pharmacological profile of these derivatives.
Potential Therapeutic Targets
Derivatives of the azabicyclo[3.2.1]octane scaffold have shown activity against a range of targets, including:
-
Dopamine Transporter (DAT): The tropane alkaloid core, a related structure, is well-known for its interaction with DAT. Trifluoromethylated analogs could offer altered selectivity and pharmacokinetic profiles. [4][5]* Vasopressin Receptors: Azabicyclo[3.2.1]octane derivatives have been investigated as potent mixed vasopressin V1a/V2 receptor antagonists. [6]* N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors: This class of compounds has been explored for the development of novel anti-inflammatory agents. [7]* G-Protein Coupled Receptors (GPCRs): The conformational rigidity of the scaffold is well-suited for targeting the binding sites of various GPCRs. [8][9]
Structure-Activity Relationship (SAR) Insights
The placement of the trifluoromethyl group on the azabicyclo[3.2.1]octane core is critical for determining its biological activity. While specific SAR data for this novel class of compounds is emerging, some general principles can be inferred from related structures:
-
Position of the CF3 Group: The electron-withdrawing nature of the CF3 group can influence the basicity of the bridgehead nitrogen, which can be crucial for receptor interactions. Its steric bulk can also dictate the preferred binding conformation.
-
Stereochemistry: The stereochemical orientation of substituents on the bicyclic ring system is known to have a profound impact on biological activity. The introduction of a trifluoromethyl group can further accentuate these stereochemical preferences.
-
Lipophilicity and Pharmacokinetics: The increased lipophilicity from the CF3 group can enhance cell permeability but may also lead to increased metabolic clearance if not carefully balanced with other physicochemical properties.
Table: Representative Biological Activity of Azabicyclo[3.2.1]octane Derivatives
| Compound Class | Target | Key Findings | Reference |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA | Submicromolar inhibitory activity. | [7] |
| 6-Substituted 1-Azabicyclo[3.2.1]octanes | Monoamine Transporters | Activity is highly dependent on stereochemistry. | [4] |
| Biaryl Amide Azabicyclo[3.2.1]octanes | Vasopressin Receptors | Excellent V1a and good V2 receptor binding affinities. | [6] |
| N-Fluoropyridyl Tropane Analogs | Dopamine Transporter | High binding affinity to DAT. | [5] |
Conclusion and Future Perspectives
Novel trifluoromethylated azabicyclo[3.2.1]octane derivatives represent a promising class of compounds for drug discovery. The combination of a conformationally restricted scaffold with the advantageous properties of the trifluoromethyl group offers a powerful strategy for developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of the structure-activity relationships, and the exploration of a broader range of biological targets. The insights and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.
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(2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Tamiz, A. P., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681-1686. [Link]
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PubChem. (2026). exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane. PubChem. [Link]
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Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745. [Link]
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Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of Organic Chemistry, 73(4), 1462-1467. [Link]
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(2012). Asymmetric Syntheses of 8‐Oxabicycloo[3][10][11]ctanes: A Cationic Cascade Cyclization. Angewandte Chemie International Edition.
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(n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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A Technical Guide to the Structural Elucidation of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of ligands targeting a variety of biological receptors.[1] Derivatives of this scaffold have shown promise as monoamine reuptake inhibitors, mu opioid receptor antagonists, and agents for treating neurodegenerative diseases.[4][5]
The introduction of a trifluoromethyl group, as in 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of this novel compound, intended for researchers and professionals in the field of drug development.
Synthetic Pathway: Accessing the Target Molecule
Prior to structural analysis, a viable synthetic route to this compound is necessary. A logical approach involves the nucleophilic addition of a trifluoromethyl group to a suitable ketone precursor. The following proposed synthesis is based on established chemical transformations.
Caption: Proposed synthetic route to the target molecule.
Experimental Protocol: Synthesis
-
Preparation of the Precursor: The synthesis would commence with a suitable precursor, such as 3-Azabicyclo[3.2.1]octan-8-one. The nitrogen of the azabicycle would likely be protected, for instance with a Boc group, to prevent side reactions.
-
Trifluoromethylation: The protected ketone would then be subjected to nucleophilic trifluoromethylation. A common and effective reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Deprotection and Workup: Following the addition of the trifluoromethyl group and the formation of the corresponding silyl ether, a standard aqueous workup would yield the tertiary alcohol. If a protecting group was used on the nitrogen, a subsequent deprotection step would be required to afford the final product, this compound.
Spectroscopic Analysis: Unraveling the Structure
A combination of spectroscopic techniques is essential for the complete structural characterization of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC would be employed.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | br s | 2H | H-1, H-5 (bridgehead) |
| ~3.0 | m | 4H | H-2, H-4 (adjacent to N) |
| ~2.0 | m | 4H | H-6, H-7 (aliphatic) |
| variable | s | 1H | -OH |
| variable | s | 1H | -NH |
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| ~125 (q, J ≈ 285 Hz) | - | -CF₃ |
| ~90 (q, J ≈ 30 Hz) | - | C-8 |
| ~60 | CH | C-1, C-5 |
| ~50 | CH₂ | C-2, C-4 |
| ~30 | CH₂ | C-6, C-7 |
Causality in NMR Analysis:
-
The presence of the trifluoromethyl group will be evident in the ¹³C NMR spectrum as a quartet due to coupling with the three fluorine atoms. The carbon attached to the CF₃ group (C-8) will also appear as a quartet, but with a smaller coupling constant.
-
The ¹H NMR will show characteristic signals for the bicyclic system. The bridgehead protons (H-1 and H-5) are expected to be deshielded due to their proximity to the nitrogen atom.
-
Two-dimensional NMR experiments are crucial for definitive assignments. A COSY spectrum will reveal the proton-proton coupling network, while HSQC will correlate each proton to its directly attached carbon. HMBC experiments will establish long-range correlations, for instance, from the protons on C-1/C-5 and C-6/C-7 to the quaternary carbon C-8, confirming the connectivity around the trifluoromethylated carbon.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.
Expected Mass Spectrometry Data:
| Technique | Ionization Mode | Expected m/z [M+H]⁺ | Molecular Formula |
| HRMS | ESI | 210.0998 | C₈H₁₃F₃NO |
Fragmentation Analysis:
The fragmentation pattern in the MS/MS spectrum can provide further structural confirmation. Common fragmentation pathways for azabicyclic compounds involve the loss of small molecules or cleavage of the bicyclic ring system. The loss of water (H₂O) from the molecular ion would be a characteristic fragmentation for this molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 2950-2850 | Strong | C-H stretching (aliphatic) |
| 1350-1150 | Strong | C-F stretching |
The presence of a broad absorption in the 3400-3200 cm⁻¹ region would be indicative of the hydroxyl and amine functional groups. A strong absorption in the 1350-1150 cm⁻¹ range would confirm the presence of the C-F bonds of the trifluoromethyl group.
Crystallographic Analysis: The Definitive Proof
While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow single crystals of the compound suitable for X-ray diffraction. This typically involves slow evaporation of a solvent from a saturated solution of the purified compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure would confirm the connectivity of the atoms and the stereochemistry of the molecule, providing the ultimate validation of the structural elucidation process.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. A logical synthetic strategy provides the necessary material for analysis. A combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and IR spectroscopy allows for a comprehensive characterization of the molecule's structure. Finally, single-crystal X-ray crystallography can provide unequivocal proof of the proposed structure. This guide outlines the key experimental considerations and the underlying scientific principles for the successful structural determination of this and related novel chemical entities.
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The Discovery of Novel 8-Azabicyclo[3.2.1]octane Analogs: A Technical Guide for Drug Development Professionals
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, has long been a privileged structure in medicinal chemistry.[1] Its rigid, bicyclic nature provides a three-dimensional framework that allows for precise orientation of functional groups, making it an ideal starting point for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth exploration of the discovery of novel analogs based on this versatile scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of synthetic strategies, unravel the nuances of structure-activity relationships (SAR), and explore the therapeutic potential of these fascinating molecules.
The Strategic Synthesis of the 8-Azabicyclo[3.2.1]octane Core
The construction of the 8-azabicyclo[3.2.1]octane ring system is a cornerstone of tropane alkaloid chemistry. The classic Robinson-Schöpf synthesis of tropinone, a key intermediate, remains a testament to biomimetic synthesis and has been refined over the years to achieve high yields.[2][3][4][5] Modern synthetic efforts often focus on enantioselective approaches to access specific stereoisomers, which is crucial for optimizing pharmacological activity and minimizing off-target effects.[6]
A generalized and widely adopted approach commences with the readily available tropinone. Functionalization at the C-3 position, often through reduction to the corresponding alcohol (tropine), provides a versatile handle for introducing a diverse array of substituents.[7] Subsequent chemical modifications can then be employed to explore the chemical space around the bicyclic core.
Caption: A generalized synthetic workflow for generating diverse 8-azabicyclo[3.2.1]octane analogs starting from tropinone.
A pivotal strategy for achieving enantiomerically pure compounds involves the desymmetrization of achiral tropinone derivatives or the use of chiral starting materials.[6] For instance, chiral lithium amide-promoted aldol reactions of tropinone have been successfully employed as a key step in the asymmetric synthesis of various tropane derivatives.[6]
Experimental Protocol: A Representative Synthesis of a Substituted 8-Azabicyclo[3.2.1]octane Analog
This protocol outlines a general procedure for the synthesis of a 3-substituted 8-azabicyclo[3.2.1]octane derivative, starting from tropinone.
Step 1: Reduction of Tropinone to Tropine
-
To a stirred solution of tropinone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tropine.
Step 2: Activation of the Hydroxyl Group (e.g., Tosylation)
-
Dissolve tropine (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the tosylated intermediate.
Step 3: Nucleophilic Substitution
-
To a solution of the tosylated tropine (1.0 eq) in a suitable solvent (e.g., DMF), add the desired nucleophile (e.g., a substituted phenol, 1.5 eq) and a base (e.g., potassium carbonate, 2.0 eq).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 8-azabicyclo[3.2.1]octane analog.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Determinants of Activity
The systematic modification of the 8-azabicyclo[3.2.1]octane scaffold has led to the discovery of potent and selective ligands for a range of biological targets. Understanding the SAR is paramount for optimizing lead compounds into clinical candidates.
Neurokinin-1 (NK1) Receptor Antagonists
A series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been investigated as hNK1 antagonists. SAR studies have revealed that acidic substituents at the C-6 position can confer high affinity for the hNK1 receptor with improved selectivity over the hERG channel.
| Compound | C-6 Substituent | hNK1 Ki (nM) |
| 1a | -H | 150 |
| 1b | -COOH | 5.2 |
| 1c | -CH2COOH | 8.1 |
Table 1: SAR of C-6 substituents on hNK1 receptor affinity. Data synthesized from published reports.
Monoamine Transporter Inhibitors
The 8-azabicyclo[3.2.1]octane framework is a well-established scaffold for developing inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds have potential applications in the treatment of depression, cocaine addiction, and Parkinson's disease.[2][8][9][10][11][12]
The nature of the substituent on the nitrogen atom (position 8) and at the C-3 position significantly influences both potency and selectivity. For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group was found to impart high SERT/DAT selectivity.[9][12]
Caption: Logical relationship between substituents on the 8-azabicyclo[3.2.1]octane core and pharmacological properties at monoamine transporters.
| Compound | N-8 Substituent | C-3 Substituent | DAT Ki (nM) | SERT Ki (nM) | SERT/DAT Selectivity |
| 2a | -CH3 | 3β-(p-tolyl) | 15 | 250 | 16.7 |
| 2b | -CH3 | 3β-(p-chlorophenyl) | 5 | 150 | 30 |
| 2c | -cyclopropylmethyl | 3β-(p-tolyl) | 20 | 50 | 2.5 |
Table 2: Representative SAR data for 8-azabicyclo[3.2.1]octane analogs at DAT and SERT. Data compiled and synthesized from multiple sources.[9][12][13]
Long-Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors
More recently, a novel class of 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives has been identified as potent and selective inhibitors of ELOVL6, a potential target for metabolic disorders. Optimization of the initial hit led to the discovery of orally available compounds with significant in vivo efficacy.[14]
Therapeutic Applications and Mechanisms of Action
The diverse biological activities of 8-azabicyclo[3.2.1]octane analogs have positioned them as promising candidates for a wide range of therapeutic areas.
-
Neuropsychiatric Disorders: As antagonists of the NK1 receptor, these compounds have potential in the treatment of depression and anxiety.[15] By inhibiting monoamine transporters, they offer avenues for developing novel antidepressants and treatments for substance abuse disorders.[16]
-
Metabolic Diseases: The discovery of potent ELOVL6 inhibitors opens up new possibilities for the management of metabolic disorders such as dyslipidemia and insulin resistance.[17]
-
Parkinson's Disease: Certain analogs have shown promise in preclinical models of Parkinson's disease, potentially by modulating dopaminergic neurotransmission.[2]
The mechanism of action of these analogs is intrinsically linked to their specific molecular targets. For instance, tropane-based DAT inhibitors are thought to bind within the transporter protein, inducing a conformational change that prevents the reuptake of dopamine from the synaptic cleft.[18][19]
Key Experimental Workflows
Neurokinin-1 (NK1) Receptor Binding Assay
This protocol provides a framework for a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.[8][15][20][21]
Materials:
-
Cell membranes prepared from cells overexpressing the human NK1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MnCl2, 0.02% BSA.
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: High concentration of a known NK1 antagonist (e.g., Aprepitant).
-
Test compounds at various concentrations.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay measures the ability of test compounds to inhibit the uptake of serotonin into cells expressing the SERT.[11][22][23][24]
Materials:
-
HEK293 cells stably expressing the human SERT.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Radiolabeled substrate: [³H]-Serotonin.
-
Non-specific uptake control: A known potent SERT inhibitor (e.g., fluoxetine).
-
Test compounds.
Procedure:
-
Plate the SERT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound or control for 15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Serotonin and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 values for the test compounds.
ELOVL6 Enzymatic Assay
This protocol outlines a method to assess the inhibitory activity of compounds against the ELOVL6 enzyme.[14][25][26][27]
Materials:
-
Microsomes from cells or tissues expressing ELOVL6.
-
Substrates: Malonyl-CoA and a long-chain fatty acyl-CoA (e.g., palmitoyl-CoA).
-
Radiolabeled substrate: [¹⁴C]-Malonyl-CoA.
-
Assay Buffer: Potassium phosphate buffer, pH 7.2.
-
Test compounds.
Procedure:
-
Prepare a reaction mixture containing the microsomal protein, unlabeled malonyl-CoA, palmitoyl-CoA, and the test compound in the assay buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Malonyl-CoA.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding an acidic solution.
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 values.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its conformational rigidity and synthetic tractability allow for the rational design of potent and selective ligands for a multitude of biological targets. The ongoing exploration of this chemical space, guided by a deep understanding of SAR and mechanistic principles, promises to deliver the next generation of innovative medicines for a wide range of human diseases.
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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A Synthesis of Tropinone - The Vanilla 47 Site. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Tropinone Synthesis Literature Confirmation | PDF | Chemical Reactions | Ketone - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
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Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Novel tropane-based irreversible ligands for the dopamine transporter - PubMed - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
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Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Theoretical Modeling of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane: A Technical Guide for Drug Development
This guide provides a comprehensive technical overview of the theoretical modeling of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of this promising molecular scaffold. By integrating principles of quantum mechanics and molecular dynamics, we can elucidate the structural, electronic, and dynamic properties that govern its therapeutic potential.
Introduction: The Significance of the this compound Scaffold
The 3-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[2] The introduction of a trifluoromethyl (-CF3) group and a hydroxyl (-OH) group at the C8 position creates a unique combination of properties. The -CF3 group is a powerful modulator of physicochemical characteristics, known to enhance metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature.[3][4] The hydroxyl group provides a key site for hydrogen bonding, a critical interaction for molecular recognition at a receptor's active site.
The confluence of the rigid bicyclic frame, the metabolic stability and electronic influence of the trifluoromethyl group, and the hydrogen-bonding capability of the hydroxyl group makes this compound a molecule of significant interest for the development of novel therapeutics. Theoretical modeling provides a powerful, cost-effective avenue to explore its potential before committing to extensive synthetic and experimental studies.
Strategic Importance of Theoretical Modeling
Theoretical modeling allows us to build a multidimensional understanding of a molecule's behavior, from its most stable three-dimensional shape to its interactions with its biological environment. For this compound, computational approaches are invaluable for:
-
Conformational Analysis: Identifying the lowest energy conformations of the bicyclic ring system and the orientation of the key functional groups.
-
Electronic Property Prediction: Understanding the charge distribution, electrostatic potential, and frontier molecular orbitals, which are crucial for predicting reactivity and intermolecular interactions.
-
Intermolecular Interaction Studies: Modeling how the molecule interacts with water, ions, and, most importantly, the amino acid residues of a target protein.
-
Spectroscopic Property Prediction: Simulating NMR and IR spectra to aid in experimental characterization.
-
Pharmacokinetic Property Estimation: Predicting properties like lipophilicity (logP) and aqueous solubility, which are critical for drug development.
This in-silico approach accelerates the drug discovery pipeline by enabling a rational, data-driven design of more potent and selective drug candidates.
Methodologies for Theoretical Modeling
A multi-faceted approach, combining different computational techniques, is essential for a thorough theoretical investigation of this compound.
Quantum Mechanics (QM) for Intrinsic Properties
Quantum mechanical methods, particularly Density Functional Theory (DFT), are the gold standard for accurately calculating the electronic structure and energetic properties of a molecule.[5]
The first and most critical step is to identify the global minimum energy structure of the molecule. The 3-azabicyclo[3.2.1]octane ring can exist in several conformations, and the orientation of the hydroxyl and trifluoromethyl groups will significantly influence stability.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor. Generate multiple initial conformers by systematically rotating the C8-O bond and considering different ring puckering possibilities.
-
Low-Level Optimization: Perform an initial geometry optimization of all conformers using a computationally less expensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)).
-
High-Level Re-optimization: Take the lowest energy conformers from the previous step and re-optimize them using a more robust DFT functional and a larger basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)). The M06-2X functional is often a good choice for systems with non-covalent interactions.[5]
-
Frequency Analysis: Perform a frequency calculation on the final optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies can also be used to predict the molecule's infrared (IR) spectrum.
-
Solvation Effects: To model the molecule in a more biologically relevant environment, repeat the final optimization and frequency calculations using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).
Molecular Dynamics (MD) for Dynamic Behavior
While QM methods provide a static picture of the molecule, Molecular Dynamics simulations allow us to study its dynamic behavior over time. This is crucial for understanding how the molecule explores its conformational space and interacts with its environment.
MD simulations can reveal how the molecule interacts with water molecules and how its conformation changes in an aqueous environment.
Experimental Protocol: Molecular Dynamics Simulation in Water
-
System Setup: Place the lowest energy conformer of this compound, obtained from DFT calculations, in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Force Field Parameterization: Assign appropriate force field parameters to the molecule. Standard force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can be used. It is crucial to ensure the partial atomic charges are accurately assigned, often derived from QM calculations (e.g., RESP or Merz-Kollman charges).
-
Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a simulation under constant pressure and temperature (NPT ensemble) to allow the system to reach equilibrium.
-
Production Run: Once equilibrated, run a longer production simulation (e.g., 100 ns) under the NVT ensemble (constant volume and temperature).
-
Trajectory Analysis: Analyze the resulting trajectory to study the conformational dynamics of the molecule, hydrogen bonding with water, and the radial distribution functions of water around key functional groups.
Key Structural and Electronic Insights
The theoretical modeling of this compound is expected to reveal several key features that are critical for its function as a potential drug candidate.
Conformational Preferences
The rigid bicyclic system will likely adopt a limited number of stable conformations. The orientation of the bulky trifluoromethyl group and the hydrogen-bonding hydroxyl group will be a primary determinant of the preferred geometry. Understanding these preferences is the first step in designing molecules that fit optimally into a target binding site.
Electronic Landscape
The strong electron-withdrawing nature of the trifluoromethyl group will significantly polarize the C8-CF3 bond, creating a region of positive electrostatic potential around the C8 atom and negative potential around the fluorine atoms.[3] The hydroxyl group will also contribute to the molecule's polarity. An electrostatic potential map will highlight these features, indicating regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions.
| Property | Predicted Significance |
| Dipole Moment | A significant dipole moment is expected due to the polar -OH and -CF3 groups, influencing solubility and membrane permeability. |
| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's chemical reactivity and stability. |
| Partial Atomic Charges | The charge distribution will be crucial for parameterizing force fields for MD simulations and for understanding intermolecular interactions. |
Visualizing the Modeling Workflow
To provide a clear overview of the theoretical modeling process, the following diagrams illustrate the key stages.
Sources
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Methodological & Application
Synthetic Route for 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed synthetic protocol for the preparation of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, a valuable building block in medicinal chemistry. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The synthesis involves a two-step sequence: the formation of the 3-azabicyclo[3.2.1]octan-8-one core, followed by nucleophilic trifluoromethylation. This document offers in-depth technical procedures, mechanistic insights, and data presentation to support researchers in this synthetic endeavor.
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active compounds, including tropane alkaloids.[2][3] The introduction of a trifluoromethyl carbinol group at the C-8 position can impart unique pharmacological properties. This application note details a reliable synthetic route to this compound, a key intermediate for the development of novel therapeutics.
Synthetic Strategy Overview
The synthesis is approached in two key stages. First, the bicyclic ketone, 3-azabicyclo[3.2.1]octan-8-one (also known as nortropinone), is synthesized. A classic and efficient method for this is the Robinson-Schöpf reaction.[4] Subsequently, this ketone undergoes nucleophilic trifluoromethylation to yield the desired tertiary alcohol. The Ruppert-Prakash reagent (TMSCF₃) is a preferred reagent for this transformation due to its stability and ease of handling.[1][5]
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 3-Azabicyclo[3.2.1]octan-8-one (Nortropinone)
The Robinson-Schöpf reaction is a biomimetic synthesis that efficiently constructs the tropane skeleton in a one-pot reaction from simple, acyclic precursors.[4]
Mechanistic Rationale
This reaction is a tandem sequence of Mannich reactions and aldol condensations. It involves the condensation of a dialdehyde (like succinaldehyde), a primary amine (such as methylamine), and a derivative of acetonedicarboxylic acid. The reaction proceeds through the in-situ formation of a dihydropyridinium salt, which then undergoes an intramolecular Mannich reaction to form the bicyclic system.
Detailed Protocol: Robinson-Schöpf Reaction
Materials:
-
Succinaldehyde (from 2,5-dimethoxytetrahydrofuran)
-
Methylamine hydrochloride
-
Diethyl acetonedicarboxylate
-
Sodium acetate
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of Succinaldehyde Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxytetrahydrofuran in dilute hydrochloric acid. Stir the solution at room temperature for 1-2 hours to effect the hydrolysis to succinaldehyde.
-
Reaction Assembly: In a separate large reaction vessel, prepare a buffered solution of methylamine hydrochloride and sodium acetate in water. Cool the solution in an ice bath.
-
One-Pot Condensation: To the cooled amine solution, add diethyl acetonedicarboxylate with vigorous stirring. Subsequently, add the freshly prepared succinaldehyde solution dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Acidify the reaction mixture with concentrated hydrochloric acid and extract with diethyl ether to remove any unreacted starting materials. Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. Extract the product into a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3-azabicyclo[3.2.1]octan-8-one.
PART 2: Nucleophilic Trifluoromethylation
The second stage of the synthesis involves the nucleophilic addition of a trifluoromethyl group to the carbonyl of 3-azabicyclo[3.2.1]octan-8-one. The Ruppert-Prakash reagent (TMSCF₃) is an excellent source of the trifluoromethyl anion (CF₃⁻) upon activation.[5]
Mechanistic Rationale: The Ruppert-Prakash Reaction
The reaction is initiated by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃.[6] The fluoride anion attacks the silicon atom of TMSCF₃, forming a hypervalent siliconate intermediate. This intermediate then releases the trifluoromethide anion (CF₃⁻), which is the active nucleophile that attacks the carbonyl carbon of the ketone. The resulting alkoxide is then silylated by another molecule of TMSCF₃, leading to a silylated intermediate. Aqueous workup then provides the final tertiary alcohol.
Sources
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- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Protocol for the Synthesis of Trifluoromethylated 3-Azabicyclo[3.2.1]octanes via Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and modern protocol for the synthesis of trifluoromethylated 3-azabicyclo[3.2.1]octanes, a class of compounds with significant potential in medicinal chemistry. The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 3-azabicyclo[3.2.1]octane scaffold is a valuable three-dimensional framework that can be used to explore new chemical space. This protocol employs a late-stage C-H trifluoromethylation strategy using visible-light photoredox catalysis, offering a mild and efficient method for the direct installation of a trifluoromethyl group onto the bicyclic core.
Introduction: The Significance of Trifluoromethylated Azabicycles
The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of the CF3 group can lead to improved metabolic stability, increased lipophilicity, and stronger binding interactions with biological targets. The 3-azabicyclo[3.2.1]octane scaffold, a tropane analog, provides a rigid and three-dimensional framework that is of great interest for the development of novel therapeutics, particularly for central nervous system disorders. The combination of these two structural motifs in trifluoromethylated 3-azabicyclo[3.2.1]octanes presents a promising avenue for the design of new and effective drug candidates.
This protocol describes a method for the direct C-H trifluoromethylation of the 3-azabicyclo[3.2.1]octane core. This late-stage functionalization approach is highly advantageous as it allows for the diversification of complex molecules at a late step in the synthetic sequence, thereby accelerating the drug discovery process. The use of visible-light photoredox catalysis offers a mild and environmentally benign alternative to traditional trifluoromethylation methods that often require harsh reagents and conditions.[2]
Experimental Overview
The synthesis of trifluoromethylated 3-azabicyclo[3.2.1]octane is a two-step process, as illustrated in the workflow diagram below. The first step involves the protection of the secondary amine of 3-azabicyclo[3.2.1]octane with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions and to control the regioselectivity of the subsequent trifluoromethylation. The second step is the photoredox-catalyzed C-H trifluoromethylation of the N-Boc protected intermediate.
Caption: Overall workflow for the synthesis of trifluoromethylated 3-azabicyclo[3.2.1]octane.
Detailed Experimental Protocols
Part 1: N-Boc Protection of 3-Azabicyclo[3.2.1]octane
Rationale: The Boc protecting group is used to deactivate the nitrogen atom, preventing its oxidation or reaction with the trifluoromethyl radical. This protection also enhances the solubility of the substrate in organic solvents commonly used for photoredox catalysis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Azabicyclo[3.2.1]octane | ≥97% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (Et₃N) | Reagent Grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Procedure:
-
To a solution of 3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-azabicyclo[3.2.1]octane as a colorless oil or white solid.
Part 2: Photoredox-Catalyzed C-H Trifluoromethylation
Rationale: This protocol utilizes a visible-light-absorbing photocatalyst to generate a trifluoromethyl radical from a stable precursor. The radical then selectively abstracts a hydrogen atom from the N-Boc-3-azabicyclo[3.2.1]octane, leading to the formation of the desired product. An iridium-based photocatalyst is chosen for its favorable redox properties and long-lived excited state. Umemoto's reagent is a reliable and efficient source of electrophilic trifluoromethyl radicals.[3][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-3-azabicyclo[3.2.1]octane | From Part 1 | |
| Umemoto's Reagent | ≥97% | Commercially Available |
| fac-Ir(ppy)₃ | Photocatalyst Grade | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous, Degassed | Commercially Available |
| Blue LEDs (450 nm) | Commercially Available |
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine N-Boc-3-azabicyclo[3.2.1]octane (1.0 eq), Umemoto's reagent (1.5 eq), and fac-Ir(ppy)₃ (1-2 mol%).
-
Seal the vessel and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add anhydrous, degassed acetonitrile (0.1 M) to the vessel.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the trifluoromethylated N-Boc-3-azabicyclo[3.2.1]octane. The major isomer is expected to be 6-(trifluoromethyl)-3-azabicyclo[3.2.1]octane.
Caption: Simplified mechanism of photoredox-catalyzed C-H trifluoromethylation.
Data and Expected Results
| Starting Material | Product | Typical Yield (%) |
| 3-Azabicyclo[3.2.1]octane | N-Boc-3-azabicyclo[3.2.1]octane | >95% |
| N-Boc-3-azabicyclo[3.2.1]octane | 6-(Trifluoromethyl)-N-Boc-3-azabicyclo[3.2.1]octane | 50-70% |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Self-Validation
-
Low Yield in Trifluoromethylation:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Oxygen can quench the excited state of the photocatalyst.
-
Increase the amount of photocatalyst or trifluoromethyl source.
-
Increase the reaction time.
-
-
Multiple Trifluoromethylated Products:
-
The regioselectivity of C-H trifluoromethylation can be influenced by steric and electronic factors. The expected major product is substitution at the C6 position. Other isomers may be formed in minor amounts. Purification by preparative HPLC may be necessary to isolate the desired isomer.
-
-
Incomplete N-Boc Protection:
-
Ensure the use of a slight excess of (Boc)₂O and an adequate amount of base.
-
Increase the reaction time or temperature if necessary.
-
-
Validation of Final Product:
-
The presence of the trifluoromethyl group can be confirmed by a characteristic signal in the ¹⁹F NMR spectrum.
-
The mass of the product will increase by 68.007 Da compared to the starting material, which can be verified by HRMS.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of trifluoromethylated 3-azabicyclo[3.2.1]octanes. The use of a late-stage photoredox-catalyzed C-H trifluoromethylation offers a mild, efficient, and versatile method for accessing these valuable compounds. This protocol can be readily adapted by researchers in medicinal chemistry and drug discovery to generate novel analogs for biological evaluation.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Zheng, J., Gao, Y., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Li, Y., et al. (2022). Visible-Light-Induced Photocatalyst-Free Radical Trifluoromethylation. Organic Letters, 24(32), 5953–5958. [Link]
-
Wang, B., Xiong, D. C., & Ye, X. S. (2015). Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters, 17(22), 5698–5701. [Link]
-
Iqbal, N., Choi, S., Ko, E., & Cho, E. J. (2012). Trifluoromethylation of heterocycles via visible light photoredox catalysis. Tetrahedron Letters, 53(15), 2005–2008. [Link]
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). A Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. The Journal of Organic Chemistry, 71(21), 8283-8286. [Link]
-
Cheung, C. W., Wang, X. T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Li, Y., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1535-1542. [Link]
-
Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 864-874. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
-
Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(20), 9404-9411. [Link]
-
Goti, G. F. B., et al. (2021). Visible light mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Nature Communications, 12(1), 5323. [Link]
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- 3. Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane in Medicinal Chemistry
Introduction: A Novel Scaffold for Enhanced Drug Design
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. The 3-azabicyclo[3.2.1]octane framework represents a conformationally rigid building block that offers a three-dimensional architecture, which can be pivotal for precise interactions with biological targets.[1][2][3] The introduction of an 8-hydroxy-8-(trifluoromethyl) moiety to this scaffold presents a unique combination of features poised to address several challenges in drug development, including metabolic stability and target affinity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane.
The trifluoromethyl group is a well-established feature in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding selectivity of drug candidates.[4][5][6][7] When incorporated as a trifluoromethyl carbinol (a hydroxyl and a trifluoromethyl group attached to the same carbon), this moiety can act as a key hydrogen bond donor and acceptor, while the strong electron-withdrawing nature of the CF3 group modulates the acidity of the hydroxyl proton, potentially leading to stronger interactions with target proteins.
Core Rationale for Application in Drug Discovery
The unique structural attributes of this compound make it a compelling candidate for incorporation into novel therapeutic agents. The core advantages can be summarized as follows:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[4] This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Enhanced Target Binding: The trifluoromethyl carbinol motif can participate in strong hydrogen bonding interactions with biological targets. The increased acidity of the hydroxyl group, due to the adjacent trifluoromethyl group, can lead to more potent and selective binding.
-
Conformational Rigidity: The bicyclic nature of the 3-azabicyclo[3.2.1]octane scaffold reduces the number of available conformations, which can lead to higher binding affinity and selectivity for the target receptor by minimizing the entropic penalty of binding.[1]
-
Versatile Synthetic Handle: The secondary amine at the 3-position and the tertiary alcohol at the 8-position provide two distinct points for further chemical modification, allowing for the exploration of a wide range of chemical space and the optimization of structure-activity relationships (SAR).
Potential Therapeutic Applications
Based on the known pharmacology of related azabicyclic scaffolds, this compound is a promising building block for the development of novel therapeutics in several areas:
-
Central Nervous System (CNS) Disorders: The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a well-known privileged structure in CNS drug discovery, with applications as monoamine reuptake inhibitors for the treatment of depression and other neurological disorders.[8][9] The 3-azabicyclo[3.2.1]octane core, as a related rigid scaffold, could be similarly employed.
-
Pain Management: Derivatives of 8-azabicyclo[3.2.1]octane have been investigated as mu opioid receptor antagonists.[10] The unique electronic properties of the trifluoromethyl carbinol could be leveraged to design novel analgesics with improved efficacy and side-effect profiles.
-
Antiviral and Anticancer Agents: The introduction of a trifluoromethyl group is a known strategy to enhance the efficacy of antiviral and anticancer drugs.[7] This scaffold could serve as a novel core for the development of targeted therapies in these areas.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-one
This protocol outlines a potential synthetic route to a key intermediate, the corresponding ketone, which can then be converted to the target molecule.
Workflow Diagram:
Caption: Synthetic pathway to the target molecule.
Step-by-Step Procedure:
-
Protection of the Secondary Amine:
-
Dissolve commercially available 3-azabicyclo[3.2.1]octan-8-one hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.
-
To the resulting solution, add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature overnight.
-
Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-azabicyclo[3.2.1]octan-8-one.
-
-
Trifluoromethylation:
-
Dissolve the N-Boc protected ketone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of (trifluoromethyl)trimethylsilane (TMSCF3) and a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the protected trifluoromethyl carbinol.
-
-
Deprotection:
-
Dissolve the N-Boc protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for a few hours until TLC indicates the complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound, likely as a salt.
-
Protocol 2: Derivatization for SAR Studies
The secondary amine of the title compound is a key handle for creating a library of analogs for structure-activity relationship studies.
Workflow Diagram:
Caption: General derivatization workflow.
General Procedure for N-Alkylation:
-
Dissolve this compound in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate or sodium hydride.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide).
-
Heat the reaction mixture as needed and monitor by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Data Presentation: Physicochemical Properties
The introduction of the trifluoromethyl group is expected to significantly impact the physicochemical properties of the parent scaffold.
| Property | Parent Scaffold (3-Azabicyclo[3.2.1]octane) | 8-Hydroxy-8-(trifluoromethyl) Derivative (Predicted) | Rationale for Change |
| LogP | Low | Higher | The trifluoromethyl group is highly lipophilic.[4] |
| pKa (Amine) | ~10-11 | ~9-10 | The electron-withdrawing effect of the trifluoromethyl group may slightly lower the basicity of the distal amine. |
| Metabolic Stability | Moderate | High | The C-F bonds are highly resistant to metabolic cleavage.[4] |
| Hydrogen Bonding | Amine (H-bond acceptor/donor) | Amine (acceptor/donor), Hydroxyl (acceptor/donor) | Addition of the trifluoromethyl carbinol provides a strong H-bonding motif. |
Conclusion and Future Perspectives
This compound is a promising, yet underexplored, building block for medicinal chemistry. Its rigid framework combined with the advantageous properties of the trifluoromethyl carbinol moiety makes it an attractive scaffold for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and rationale presented herein provide a foundation for researchers to begin exploring the potential of this unique chemical entity in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is highly encouraged.
References
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Some Derivatives of 8-Thia-3-azabicyclo[3.2.1]octane. ACS Publications. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. Retrieved from [Link]
-
Research Communities. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]
- Google Patents. (n.d.). US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
Chemsrc.com. (2022). This compound. Retrieved from [Link]
-
PubMed. (1968). Improved method for preparing 3-azabicyclo(3.2.1)octane hydrochloride and the synthesis of its phenothiazine derivatives. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1957). Hypotensive Agents. VIII. Azabicyclo[3.2.1] octane Derivatives1. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their.
-
NIH. (n.d.). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]
-
The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Retrieved from [Link]
-
Sci-Hub. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]
-
Publikationsserver der Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
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- 4. mdpi.com [mdpi.com]
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- 10. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
Application Notes & Protocols: Characterization of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane as a Novel Monoamine Reuptake Inhibitor
For: Researchers, scientists, and drug development professionals investigating novel CNS-active compounds.
Introduction: The Scientific Rationale
The monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, motivation, and motor control. The synaptic concentrations of these neurotransmitters are principally regulated by their respective presynaptic transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Compounds that inhibit the reuptake of one or more of these monoamines are mainstays in the treatment of numerous psychiatric and neurological disorders, including depression, anxiety, and ADHD.
The 3-azabicyclo[3.2.1]octane scaffold, an isomer of the well-known tropane (8-azabicyclo[3.2.1]octane) ring system found in cocaine, represents a promising and structurally distinct framework for the design of novel monoamine reuptake inhibitors.[1][2] The unique topology of this "isotropane" structure may offer different binding kinetics and selectivity profiles compared to traditional tropane-based ligands.[2][3]
This document outlines a comprehensive experimental strategy for the characterization of a novel derivative, 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane . The incorporation of a trifluoromethyl (CF₃) group at the 8-position is hypothesized to enhance binding affinity and potentially improve metabolic stability, while the 8-hydroxy group may introduce specific hydrogen bonding interactions within the transporter binding pocket, influencing selectivity. The following protocols provide a roadmap for elucidating the pharmacological profile of this compound, from initial in vitro binding and functional activity to in vivo neurochemical and behavioral effects.
Foundational Mechanism: Monoamine Reuptake Inhibition
The primary mechanism of action for this class of compounds is the blockade of monoamine transporters. By binding to the transporter protein, the inhibitor prevents the re-uptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action increases the dwell time and concentration of the neurotransmitter in the synapse, thereby enhancing postsynaptic receptor signaling.
Figure 2: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, combine the following for each transporter:
-
Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL non-specific ligand + 50 µL radioligand + 150 µL membrane preparation.
-
Competition: 50 µL test compound dilution + 50 µL radioligand + 150 µL membrane preparation.
-
Causality Note: The radioligand concentration should be approximately at its Kₔ value to ensure sensitive detection of competition. NSB wells are critical to define the signal window of the assay.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to minimize non-specific signal.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine the percent inhibition for each concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [4]
-
Protocol 2: Neurotransmitter Uptake Inhibition Assays
This functional assay measures the compound's ability to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter. [5][6]It is a crucial complement to binding assays, as it confirms that binding translates to functional inhibition of transport.
Objective: To determine the IC₅₀ of the test compound for inhibition of [³H]DA, [³H]NE, and [³H]5-HT uptake.
Materials:
-
Cell Lines: HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT, grown to confluence in 96-well plates.
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.
-
Non-specific Uptake Inhibitors: High concentrations of known inhibitors (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT) to define the baseline.
-
Test Compound: Prepared as a 10 mM stock in DMSO.
Workflow:
Figure 4: Workflow for In Vivo Microdialysis Experiment.
Step-by-Step Methodology:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens). Secure the cannula assembly with dental cement. Allow the animal to recover for 5-7 days.
-
Trustworthiness Note: Accurate stereotaxic surgery is paramount. Post-mortem histological verification of the probe placement is a mandatory quality control step.
-
-
Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe into the guide cannula. Connect the probe inlet and outlet tubing to a microinfusion pump and a fraction collector, respectively.
-
Stabilization: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 90 minutes.
-
Baseline Collection: Collect 3-4 baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid). A typical collection interval is 20 minutes.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours following administration.
-
Neurochemical Analysis: Quantify the concentrations of DA, NE, 5-HT, and their metabolites in the dialysate samples using HPLC-ECD.
-
Data Analysis: Calculate the average concentration of each analyte in the baseline samples. Express the results for all subsequent samples as a percentage of this baseline average. Plot the mean percent baseline vs. time for each treatment group.
Preliminary Behavioral Assessment
Behavioral assays can provide initial insights into the potential therapeutic applications of the compound. For a monoamine reuptake inhibitor, tests for antidepressant-like or psychostimulant activity are relevant starting points.
Protocol 4: Forced Swim Test (FST)
The FST is a widely used screening tool for assessing antidepressant-like activity. T[7][8][9]he underlying principle is that animals will exhibit immobility ("behavioral despair") when placed in an inescapable stressful situation, and that this immobility is reduced by clinically effective antidepressant drugs.
Objective: To evaluate the potential antidepressant-like effect of the test compound in mice or rats.
Step-by-Step Methodology:
-
Dosing: Administer the test compound, a positive control (e.g., desipramine), or vehicle to groups of animals 30-60 minutes before the test.
-
Test Session: Individually place each animal into a glass cylinder (45 cm high, 20 cm diameter) filled with 25°C water to a depth where the animal cannot touch the bottom or escape.
-
Scoring: The test duration is typically 6 minutes. An observer, blind to the treatment conditions, records the total time the animal spends immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Expertise Note: It is crucial to also measure locomotor activity in a separate test to ensure that a reduction in immobility is not simply due to a general increase in motor stimulation, which would be a confounding factor.
-
[10]### 5.0 References
-
In Vivo Brain Microdialysis of Monoamines. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Meltz, M., Xu, L., & Goodman, M. M. (2006). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. PubMed. Retrieved from [Link]
-
Meltz, M., Xu, L., & Goodman, M. M. (2006). Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. Springer Nature Experiments. Retrieved from [Link]
-
De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Retrieved from [Link]
-
In vivo measurement of monoamine neurotransmitter release using brain microdialysis. (n.d.). Oxford Academic. Retrieved from [Link]
-
A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]
-
Chen, N. H., & Reith, M. E. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. PubMed. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices - Catalogs Medicalexpo. Retrieved from [Link]
-
Synthesis and Pharmacology of Site Specific Cocaine Abuse... (n.d.). Request PDF. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Petit-Demouliere, B., Chenu, F., & Bourin, M. (2005). Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. Retrieved from [Link]
-
Lomenzo, S. A., et al. (2005). 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]
-
The effect of acute treatment with psychostimulants on behaviour and... (n.d.). ResearchGate. Retrieved from [Link]
-
A set of behavioural tests predicting antidepressant activity. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]
-
Wang, H., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology. Retrieved from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 9. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]
- 10. researchgate.net [researchgate.net]
"experimental procedure for N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition assay using azabicyclo[3.2.1]octane derivatives"
Application Note & Protocol
A High-Throughput Fluorometric Assay for Screening N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: Featuring Azabicyclo[3.2.1]octane Derivatives
Introduction: The Therapeutic Promise of NAAA Inhibition
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in terminating the signaling of the bioactive lipid N-palmitoylethanolamide (PEA).[1][2] PEA is an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[2][3] NAAA catalyzes the hydrolysis of PEA into palmitic acid and ethanolamine, thus regulating its biological activity.[1] The enzyme is highly expressed in immune cells like macrophages, making it a key player in inflammatory processes.[1][4]
Unlike the related enzyme Fatty Acid Amide Hydrolase (FAAH), NAAA operates optimally under acidic conditions (pH ~4.5), a characteristic of its lysosomal localization.[5][6] This distinct biochemical feature allows for the development of selective inhibitors. Pharmacological inhibition of NAAA has emerged as a promising therapeutic strategy for a variety of conditions characterized by chronic pain and inflammation.[3][7] By blocking NAAA, endogenous levels of PEA are elevated, potentiating its beneficial effects.[3][8]
Recently, a novel class of non-covalent, potent, and systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core has been developed.[8][9][10][11] These compounds, such as ARN19689, have shown low nanomolar inhibitory activity against human NAAA, highlighting their potential as valuable pharmacological tools and therapeutic candidates.[8][11]
This application note provides a detailed protocol for a robust and high-throughput fluorometric assay to screen for and characterize NAAA inhibitors, using azabicyclo[3.2.1]octane derivatives as an example class of compounds.
Principle of the Fluorometric NAAA Inhibition Assay
The assay quantifies NAAA enzymatic activity by measuring the fluorescence generated from the hydrolysis of a synthetic substrate. This method offers higher throughput and is less cumbersome than traditional radiometric or LC-MS/MS-based assays.[12]
The core of this assay is the fluorogenic substrate, N-(4-methylcoumarin)palmitamide (PAMCA). NAAA cleaves the amide bond of PAMCA, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to NAAA activity.
In the presence of an inhibitor, the rate of PAMCA hydrolysis decreases, resulting in a reduced fluorescence signal. By measuring the fluorescence intensity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Diagram of the NAAA Catalytic Reaction and Inhibition
Caption: Workflow of the fluorometric NAAA assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human NAAA (hNAAA) | R&D Systems | 4494-AH | -80°C |
| N-(4-methylcoumarin)palmitamide (PAMCA) | Cayman Chemical | 10009214 | -20°C |
| 7-Amino-4-methylcoumarin (AMC) Standard | Sigma-Aldrich | A9891 | 4°C |
| Azabicyclo[3.2.1]octane Derivative (e.g., ARN19689) | Synthesized/Custom | N/A | -20°C |
| Sodium Citrate | Sigma-Aldrich | W302600 | RT |
| Sodium Phosphate Monobasic | Sigma-Aldrich | S0751 | RT |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |
| Triton™ X-100 | Sigma-Aldrich | T8787 | RT |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | RT |
| 96-well, black, flat-bottom plates | Corning | 3603 | RT |
Detailed Experimental Protocol
Preparation of Reagents
Expert Insight: The acidic pH and presence of a detergent and reducing agent are critical for optimal NAAA activity and stability. NAAA is activated by auto-proteolysis at acidic pH, and DTT helps maintain the catalytic cysteine in a reduced state.[5][13] Triton X-100 is necessary to solubilize the lipid substrate and mimic a membrane-like environment.[14]
-
NAAA Assay Buffer (pH 4.5):
-
100 mM Sodium Phosphate Monobasic
-
100 mM Sodium Citrate
-
0.1% (v/v) Triton X-100
-
3 mM DTT
-
Prepare fresh on the day of the experiment by adding DTT from a stock solution. Adjust pH to 4.5.
-
-
Recombinant hNAAA Enzyme Stock:
-
Reconstitute lyophilized hNAAA in sterile PBS to a stock concentration of 0.1 mg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[15]
-
On the day of the assay, dilute the enzyme stock in NAAA Assay Buffer to the final working concentration (e.g., 0.25 µg/mL, optimization may be required).[16]
-
-
PAMCA Substrate Stock (10 mM):
-
Dissolve PAMCA in DMSO. Store in aliquots at -20°C.
-
-
Inhibitor Stock (10 mM):
-
Dissolve the azabicyclo[3.2.1]octane derivative (or other test compounds) in 100% DMSO.
-
-
AMC Standard Stock (1 mM):
-
Dissolve AMC in DMSO. This will be used to generate a standard curve to quantify the amount of product formed.
-
Enzyme Activity and Inhibitor Screening Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 50 µL.
-
Compound Plating:
-
Prepare a serial dilution of the azabicyclo[3.2.1]octane derivative inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.
-
Add 0.5 µL of each inhibitor dilution to the appropriate wells of the 96-well plate.
-
For control wells, add 0.5 µL of DMSO (for 100% activity) and 0.5 µL of a known potent inhibitor or buffer (for 0% activity/background).
-
-
Enzyme Addition:
-
Prepare the working solution of hNAAA in cold NAAA Assay Buffer.
-
Add 25 µL of the diluted hNAAA solution to each well containing the inhibitor or DMSO.
-
Mix gently by shaking the plate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare the working solution of PAMCA by diluting the 10 mM stock into NAAA Assay Buffer. The final concentration of PAMCA in the assay should be close to its Kₘ value to ensure sensitivity to competitive inhibitors. A final concentration of 20 µM is a good starting point.[17]
-
Add 24.5 µL of the diluted PAMCA solution to all wells to start the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Excitation Wavelength: 360 nm
-
Emission Wavelength: 460 nm
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then read the fluorescence.[18] A kinetic read is generally preferred as it provides richer data on the initial reaction velocity (V₀).
-
Workflow for NAAA Inhibition Assay
Caption: Step-by-step experimental workflow.
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀):
-
For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
The initial velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/min).
-
-
Calculate Percent Inhibition:
-
Use the following formula to determine the percentage of NAAA activity inhibited at each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background))
-
V₀_inhibitor: Initial velocity in the presence of the test compound.
-
V₀_DMSO: Initial velocity of the uninhibited control (100% activity).
-
V₀_background: Initial velocity of the no-enzyme or fully inhibited control (0% activity).
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that reduces NAAA activity by 50%.
-
Example Data Presentation
Table 1: Inhibition of hNAAA by an Azabicyclo[3.2.1]octane Derivative
| [Inhibitor] (µM) | Log [Inhibitor] | Mean V₀ (RFU/min) | % Inhibition |
| 10.0 | 1.0 | 15.2 | 98.1 |
| 3.33 | 0.52 | 25.8 | 93.5 |
| 1.11 | 0.05 | 68.4 | 78.6 |
| 0.37 | -0.43 | 155.3 | 51.5 |
| 0.12 | -0.92 | 280.1 | 12.5 |
| 0.04 | -1.38 | 310.5 | 3.0 |
| 0.00 | N/A | 320.0 | 0.0 |
Resulting IC₅₀: A non-linear regression fit of this data would yield an IC₅₀ value. For potent inhibitors like ARN19689, this value is expected to be in the low nanomolar range (e.g., 0.042 µM for ARN19689).[8]
Troubleshooting and Expert Recommendations
-
High Background Fluorescence:
-
Cause: Autohydrolysis of PAMCA or fluorescent impurities in compounds.
-
Solution: Always subtract the background signal from a no-enzyme control. Screen test compounds for intrinsic fluorescence before the assay.
-
-
Low Signal-to-Background Ratio:
-
Cause: Insufficient enzyme activity or suboptimal assay conditions.
-
Solution: Optimize enzyme concentration. Ensure the assay buffer pH is correct and that DTT is freshly added. Check the age and storage of the PAMCA substrate.
-
-
Irreproducible Results:
-
Cause: Poor mixing, inaccurate pipetting, or inhibitor precipitation.
-
Solution: Ensure thorough mixing after each addition. Use calibrated pipettes. Check the solubility of test compounds in the final assay buffer; the final DMSO concentration should typically be ≤1%.
-
Conclusion
This application note details a sensitive, reliable, and high-throughput fluorometric assay for the screening and characterization of NAAA inhibitors. The protocol is well-suited for identifying and evaluating novel chemical entities, such as the promising class of azabicyclo[3.2.1]octane derivatives, in the pursuit of new therapeutics for inflammatory diseases and chronic pain. The described methodology, grounded in the established biochemistry of NAAA, provides a robust platform for advancing drug discovery efforts targeting this important enzyme.
References
-
Wikipedia. (n.d.). N-acylethanolamine acid amide hydrolase. Retrieved from [Link]
-
Sgrignani, J., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis. Available at: [Link]
-
Gorelik, A., et al. (2018). Molecular mechanism of activation of the immunoregulatory amidase NAAA. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Tsuboi, K., et al. (2011). Endogenous Molecules Stimulating N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). Journal of Biochemistry. Available at: [Link]
-
Sgrignani, J., et al. (2020). N‑Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. University of Parma Archives. Available at: [Link]
-
Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. Available at: [Link]
-
Alhouayek, M., & Muccioli, G. G. (2018). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. Drug Discovery Today. Available at: [Link]
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Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]
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Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]
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L'Huillier, A. G., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. Available at: [Link]
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West, J. M., et al. (2012). Mass Spectrometric Characterization of Human N-acylethanolamine-hydrolyzing Acid Amidase. PubMed Central. Available at: [Link]
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Wang, Y., et al. (2024). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Bentham Science Publishers. Available at: [Link]
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Chen, K. C., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PubMed Central. Available at: [Link]
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De Nino, A., et al. (2023). An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors. MDPI. Available at: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane Activity
Introduction: The Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane core, a key structural motif in tropane alkaloids, is of significant interest in medicinal chemistry. This rigid bicyclic system is present in numerous biologically active natural products, such as cocaine and atropine, and serves as a foundational scaffold for designing novel therapeutics targeting the central nervous system (CNS).[1] Its structural rigidity provides a well-defined three-dimensional orientation for pharmacophoric elements, which is crucial for high-affinity and selective interactions with biological targets.[2]
The compound of interest, 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, introduces specific chemical features—a hydroxyl group and a trifluoromethyl group at the C-8 position—that are expected to significantly modulate its pharmacological profile compared to naturally occurring alkaloids. The electron-withdrawing nature of the trifluoromethyl group and the hydrogen-bonding capability of the hydroxyl group can alter binding affinity, metabolic stability, and membrane permeability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro activity of this compound. It outlines a strategic assay cascade, from high-throughput primary screening to detailed mechanism of action studies, designed to identify its biological targets and characterize its pharmacological effects. The protocols herein are designed as self-validating systems, emphasizing the rationale behind experimental choices to ensure robust and reproducible data generation.
Target Hypothesis and Screening Strategy
Based on the 3-azabicyclo[3.2.1]octane scaffold, the primary hypothesis is that the compound will interact with CNS targets, particularly ligand-gated ion channels and G-protein coupled receptors (GPCRs). The historical pharmacology of related structures points towards several high-priority target classes.[1][3]
Primary Hypothesized Targets:
-
Nicotinic Acetylcholine Receptors (nAChRs): Many epibatidine analogues and other azabicyclic compounds are potent modulators of various nAChR subtypes (e.g., α4β2, α7).[3][4]
-
GABA-A Receptors (GABAARs): As the primary inhibitory neurotransmitter receptors in the CNS, GABAARs are a common target for CNS-active compounds.[5][6]
-
Other Ion Channels: Voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels are critical for neuronal excitability and represent plausible targets.[7][8]
A tiered approach, or "assay cascade," is the most efficient strategy for characterizing a novel compound. This begins with broad, high-throughput screening to identify primary biological targets, followed by more complex, lower-throughput assays to confirm activity and elucidate the mechanism of action.
Caption: A strategic assay cascade for compound characterization.
Tier 1: Primary Screening Protocols
The initial goal is to broadly survey the compound's interaction with the most likely target families using high-throughput methods.
Radioligand Binding Assays: Measuring Target Engagement
Principle: This technique quantifies the ability of a test compound to displace a known radioactive ligand ('radioligand') from its receptor. It is a direct measure of binding affinity (Ki) and provides a robust method for initial target identification.[9]
Application: To determine if the test compound binds to key CNS receptors such as nAChR and GABA-A receptor subtypes.
Protocol: Competitive Radioligand Binding for nAChR α4β2
-
Receptor Preparation:
-
Use cell membranes from a stable cell line expressing human α4β2 nAChRs or prepared rat brain homogenates.[9]
-
Thaw membrane aliquots on ice and resuspend in ice-cold binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]
-
Determine protein concentration using a standard method (e.g., Pierce BCA assay). Dilute membranes in binding buffer to a final concentration of 50-120 µg protein per well.[10]
-
-
Assay Setup (96-well plate format):
-
Total Binding: 150 µL membrane preparation + 50 µL binding buffer + 50 µL of [³H]-Cytisine (radioligand, final concentration ~0.75 nM).
-
Non-Specific Binding (NSB): 150 µL membrane preparation + 50 µL of a high concentration of a known competitor (e.g., 1 mM nicotine) + 50 µL of [³H]-Cytisine.[4]
-
Test Compound: 150 µL membrane preparation + 50 µL of test compound dilutions (e.g., 10 µM to 0.1 nM final concentration) + 50 µL of [³H]-Cytisine.[10]
-
-
Incubation:
-
Incubate the plate at 4°C for 75 minutes or at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[10]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filter plate for 30 minutes at 50°C.[10]
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[10]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Self-Validation and Controls:
-
Positive Control: A known, unlabeled competitor for the target receptor (e.g., nicotine) should be run in parallel to validate assay performance.
-
Negative Control: Vehicle (e.g., DMSO) at the highest concentration used for the test compound must be included to ensure it has no effect on binding.
FLIPR Assays: High-Throughput Functional Screening
Principle: The Fluorometric Imaging Plate Reader (FLIPR) system measures real-time changes in intracellular ion concentrations (like Ca²⁺) or membrane potential using fluorescent dyes.[11][12] This provides a functional readout of ion channel or GPCR activation or inhibition in a high-throughput format.[13][14]
Application: To assess the compound's functional effect (agonist, antagonist, or allosteric modulator) on ion channels and GPCRs that signal through calcium.[11]
Protocol: FLIPR Calcium Flux Assay for Ion Channels
-
Cell Preparation:
-
Plate a cell line stably expressing the ion channel of interest (e.g., a specific nAChR or GABA-A receptor subtype) into black-walled, clear-bottom 96- or 384-well microplates.
-
Grow cells to a confluent monolayer (typically 24-48 hours).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Rhod-4 AM).[11]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.
-
-
Assay Execution on FLIPR System:
-
Place the cell plate and a compound plate (containing the test compound and controls) into the FLIPR instrument.
-
The instrument measures a baseline fluorescence reading for each well.
-
Antagonist Mode: The instrument adds the test compound (or antagonist control) to the wells and incubates for a set period (e.g., 5-15 minutes). It then adds a known agonist for the target channel and continues to record the fluorescence signal. A potent antagonist will block the agonist-induced fluorescence increase.
-
Agonist Mode: The instrument adds the test compound directly to the wells and records any subsequent increase in fluorescence, indicating channel activation.
-
-
Data Analysis:
-
The change in relative fluorescence units (RFU) over time is recorded.
-
For agonists, plot the peak RFU response against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% maximal response).
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
| Assay Mode | Positive Control | Negative Control | Expected Result for Active Compound |
| Agonist | Known agonist (e.g., Acetylcholine for nAChR) | Assay Buffer/Vehicle | Dose-dependent increase in fluorescence |
| Antagonist | Known antagonist (e.g., Mecamylamine for nAChR) | Assay Buffer/Vehicle | Dose-dependent inhibition of agonist-induced fluorescence |
Self-Validation and Controls:
-
The Z'-factor, a statistical measure of assay quality, should be calculated using positive and negative controls. A Z' > 0.5 indicates a robust and screenable assay.
-
Cell-free wells should be included to measure background fluorescence.
Tier 2: Hit Confirmation & Potency
Once hits are identified in primary screens, their activity must be confirmed and characterized with greater precision using a more physiologically relevant technique.
Automated Patch-Clamp Electrophysiology
Principle: Automated patch-clamp (APC) systems perform whole-cell voltage-clamp recordings in a multi-well plate format, providing the "gold standard" quality of electrophysiology data with higher throughput than manual methods.[15][16] This technique directly measures the flow of ions through a channel in response to voltage changes and compound application.[17]
Application: To confirm functional activity on ion channels, determine potency with high accuracy, and investigate voltage- and state-dependence of the compound's effect.[18]
Caption: General workflow for an automated patch-clamp experiment.
Protocol: APC for a Voltage-Gated Sodium Channel (e.g., NaV1.7)
-
Solution Preparation:
-
Cell Preparation:
-
Harvest cells expressing the target ion channel and prepare a single-cell suspension at an appropriate density as recommended by the APC instrument manufacturer.
-
-
Instrument Setup and Execution:
-
Load the cell suspension, intracellular/extracellular solutions, and compound plate onto the APC instrument (e.g., QPatch, Patchliner).
-
The system will automatically trap individual cells, form a high-resistance (>1 GΩ) gigaseal, and establish a whole-cell recording configuration.[16]
-
Apply a voltage protocol to elicit channel activity. For NaV channels, this typically involves a step from a hyperpolarized holding potential (e.g., -120 mV) to a depolarizing potential (e.g., 0 mV) to activate the channels.
-
Record baseline currents for a stable period.
-
The instrument's fluidics will then perfuse the cells with increasing concentrations of the test compound, followed by a washout step.
-
Record currents at each concentration after the effect has reached steady-state.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Calculate the percentage of inhibition or potentiation relative to the baseline current.
-
Plot the percent inhibition/potentiation against the log concentration of the compound and fit to a dose-response curve to determine the IC₅₀ or EC₅₀.
-
Self-Validation and Controls:
-
Positive Control: A known blocker or potentiator of the channel (e.g., Tetrodotoxin for NaV channels) should be used to confirm assay sensitivity.
-
Vehicle Control: Application of the vehicle solution should show minimal (<5%) rundown of the current over the experimental timeframe.
-
Quality Control: Only cells that meet specific quality criteria (e.g., seal resistance > 1 GΩ, low leak current) should be included in the final analysis.
Tier 3: Mechanism of Action (MOA) Studies
For confirmed hits, more detailed, lower-throughput assays are required to understand the precise mechanism of interaction.
Enzyme Inhibition Assays
Principle: These assays measure the rate of an enzymatic reaction and how it is affected by the test compound. By varying both substrate and inhibitor concentrations, one can determine the type of inhibition (e.g., competitive, non-competitive).[19][20]
Application: To be used if primary screening suggests the compound binds to a known enzyme (e.g., acetylcholinesterase, N-acylethanolamine-hydrolyzing acid amidase (NAAA)).[21]
Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare stock solutions of the purified enzyme, its substrate, and the test compound in a suitable assay buffer that ensures optimal enzyme activity.[20]
-
-
Assay Setup (96-well plate):
-
To each well, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a vehicle control.
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature to allow the compound to bind to the enzyme.[20]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the substrate to all wells simultaneously.
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of change corresponds to the reaction velocity.
-
-
Data Analysis for MOA:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
To determine the mechanism, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) at several fixed inhibitor concentrations.[20]
-
Competitive Inhibition: Lines intersect on the Y-axis.
-
Non-competitive Inhibition: Lines intersect on the X-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
| Parameter | Description |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki | The binding affinity of the inhibitor for the enzyme. |
| Km | Michaelis constant; substrate concentration at half-maximal velocity. |
| Vmax | The maximum rate of the reaction. |
References
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Application Notes and Protocols for the Development of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane Analogs for CNS Disorders
These application notes provide a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the strategic design, synthesis, and evaluation of novel analogs based on the 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane scaffold. This privileged core structure is a promising starting point for the development of new therapeutics targeting a range of central nervous system (CNS) disorders, including anxiety, depression, and cognitive impairments.
Introduction: Rationale and Therapeutic Hypothesis
The 3-azabicyclo[3.2.1]octane framework is a well-established scaffold in medicinal chemistry, known to interact with various CNS targets, most notably monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][2] Alterations in serotonergic and dopaminergic signaling are implicated in the pathophysiology of numerous psychiatric and neurological conditions.[3]
The strategic incorporation of an 8-hydroxy-8-(trifluoromethyl) motif onto this scaffold is hypothesized to confer several advantageous properties:
-
Enhanced Metabolic Stability: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but is significantly more resistant to metabolic oxidation due to the strength of the C-F bond. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Increased Blood-Brain Barrier (BBB) Permeability: The lipophilic nature of the CF3 group can enhance the ability of the molecule to cross the blood-brain barrier, a critical step for CNS-acting drugs.
-
Modulation of Target Binding: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity for the target protein.
The 8-hydroxy group provides a key point for further derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of a diverse library of analogs. This guide will detail the synthetic route to the core scaffold, protocols for analog synthesis, and a comprehensive workflow for in vitro and in vivo evaluation.
Synthesis of the Core Scaffold and Analogs
The synthetic strategy focuses on the initial construction of the 3-azabicyclo[3.2.1]octane core, followed by the key trifluoromethylation step and subsequent derivatization.
Synthesis of this compound
A plausible synthetic route starting from tropinone is outlined below. This multi-step synthesis involves protection of the amine, trifluoromethylation of the ketone, and subsequent deprotection.
Protocol 1: Synthesis of the Core Scaffold
-
N-Protection of Tropinone: To a solution of tropinone (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) and triethylamine (1.2 equivalents). Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-nortropinone.
-
Trifluoromethylation: Cool a solution of N-Boc-nortropinone (1 equivalent) in anhydrous tetrahydrofuran (THF) to -78°C under a nitrogen atmosphere. Add Ruppert's reagent (TMSCF3) (1.5 equivalents) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 equivalents). Allow the reaction to slowly warm to room temperature and stir for 24 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-8-hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane.
-
N-Deprotection: Dissolve the product from the previous step in a solution of 4M HCl in dioxane. Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture to dryness to yield this compound hydrochloride as the final core scaffold.
General Protocol for Analog Synthesis
The secondary amine of the core scaffold provides a convenient handle for the introduction of various substituents to explore SAR.
Protocol 2: N-Alkylation/Arylation
-
To a solution of this compound hydrochloride (1 equivalent) and the desired alkyl or aryl halide (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (3 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting analog by column chromatography or preparative HPLC.
In Vitro Evaluation: A Stepwise Screening Cascade
A systematic in vitro screening process is essential to characterize the pharmacological profile of the synthesized analogs and to select promising candidates for further in vivo testing.
Caption: In Vitro Screening Cascade for CNS Drug Candidates.
Monoamine Transporter Binding Assays
These assays determine the affinity of the analogs for the primary targets, SERT and DAT.
Protocol 3: SERT and DAT Radioligand Binding Assays [3][4]
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing human SERT or DAT.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a specific radioligand ([³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT) at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature (or 4°C to minimize degradation) for 60-120 minutes to reach equilibrium.[5]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Functional Monoamine Uptake Assays
These assays measure the functional ability of the analogs to inhibit the reuptake of neurotransmitters into cells.
Protocol 4: [³H]-Serotonin and [³H]-Dopamine Uptake Assays [6][7]
-
Cell Culture: Plate HEK293 cells stably expressing human SERT or DAT in 96-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding [³H]-Serotonin or [³H]-Dopamine to a final concentration of ~10-20 nM.
-
Incubation: Incubate for a short period (5-15 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 values from the concentration-response curves.
In Vitro Blood-Brain Barrier Permeability Assay
Assessing the ability of compounds to cross the BBB is crucial for CNS drug development. A cell-based model provides a more biologically relevant system than artificial membranes.
Protocol 5: Transwell BBB Model [8][9][10]
-
Model Setup: Co-culture human brain microvascular endothelial cells on the apical side of a Transwell insert and astrocytes and/or pericytes on the basolateral side.[11] Allow the cells to form a tight monolayer, confirmed by measuring transendothelial electrical resistance (TEER).
-
Permeability Assay: Add the test compound to the apical (blood side) chamber.
-
Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), take samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.
In Vivo Behavioral Models for Efficacy Testing
Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential for specific CNS disorders.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][13][14]
Protocol 6: Elevated Plus Maze Test [12][14]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the test.[15]
-
Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[16]
-
Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include the time spent in the open arms versus the closed arms, and the number of entries into each arm type.[15]
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common screening tool for antidepressants, based on the principle of behavioral despair.[17][18][19]
Protocol 7: Forced Swim Test [18][19]
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[19]
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes.[18]
-
Dosing: Administer the test compound or vehicle.
-
Test Procedure: Gently place the animal into the water-filled cylinder for a 6-minute session.[20]
-
Data Collection: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that required to keep the head above water.[17]
-
Interpretation: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic tabulation of data is crucial for discerning SAR and guiding the optimization of lead compounds.
Table 1: Illustrative In Vitro Data for a Series of Analogs
| Compound ID | R-Group (at N-3) | SERT Ki (nM) | DAT Ki (nM) | SERT/DAT Selectivity | BBB Papp (10⁻⁶ cm/s) |
| Core | -H | 150.5 | 320.2 | 0.47 | 2.5 |
| Analog-01 | -CH₃ | 85.2 | 250.8 | 0.34 | 3.1 |
| Analog-02 | -CH₂CH₃ | 60.1 | 180.4 | 0.33 | 4.5 |
| Analog-03 | -Cyclopropyl | 25.8 | 95.3 | 0.27 | 5.2 |
| Analog-04 | -Benzyl | 15.3 | 55.6 | 0.28 | 8.9 |
| Analog-05 | -4-Fluorobenzyl | 8.7 | 30.1 | 0.29 | 10.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Illustrative In Vivo Data for Lead Compounds
| Compound ID | Dose (mg/kg, i.p.) | EPM: % Time in Open Arms (vs. Vehicle) | FST: % Decrease in Immobility (vs. Vehicle) |
| Analog-04 | 10 | + 85% | 40% |
| Analog-05 | 10 | + 120% | 55% |
| Diazepam | 2 | + 150% | N/A |
| Fluoxetine | 20 | N/A | 60% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: Iterative Drug Discovery and Development Workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The synthetic and screening protocols outlined in these application notes provide a robust framework for generating and evaluating a library of analogs. Through systematic exploration of the SAR at the N-3 position and potentially through bioisosteric replacement of the 8-hydroxy group, researchers can optimize for potency, selectivity, and pharmacokinetic properties. Future work should focus on elucidating the precise mechanism of action of lead compounds and expanding in vivo testing to more complex models of CNS disorders.
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"methodology for radiolabeling 8-azabicyclo[3.2.1]octane derivatives for imaging studies"
Application Notes & Protocols
Abstract
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, most notably cocaine and its analogues. These compounds are invaluable tools for in vivo neuroimaging, particularly for studying monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide provides a comprehensive overview of the methodologies for radiolabeling tropane derivatives with common positron-emitting (PET) and single-photon-emitting (SPECT) radionuclides, including Carbon-11, Fluorine-18, and Iodine-123. We will delve into the strategic considerations for choosing a radionuclide and labeling position, detailed step-by-step protocols for common radiolabeling reactions, and essential quality control procedures to ensure the final radiotracer is suitable for imaging studies.
Introduction: The Significance of Radiolabeled Tropanes in Neuroimaging
The 8-azabicyclo[3.2.1]octane framework provides a rigid conformational constraint that is crucial for high-affinity and selective binding to monoamine transporters. By labeling these molecules with radioisotopes, we can non-invasively visualize and quantify the density and distribution of these transporters in the living brain using PET and SPECT imaging.[1][2] This has profound implications for understanding the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, addiction, depression, and ADHD, as well as for the development and evaluation of novel therapeutics.[3][4]
The choice of radionuclide is dictated by the desired imaging modality and the pharmacokinetic profile of the tracer. Carbon-11 (t½ ≈ 20.4 min) is ideal for PET studies requiring rapid imaging or multiple scans in a single session.[5] Fluorine-18 (t½ ≈ 109.8 min) allows for more complex radiosyntheses and longer imaging protocols.[6] For SPECT imaging, Iodine-123 (t½ ≈ 13.2 h) is a commonly used radionuclide.[7][8]
This document will provide detailed protocols for the most prevalent radiolabeling strategies employed for 8-azabicyclo[3.2.1]octane derivatives, focusing on practical implementation and the underlying chemical principles.
Strategic Considerations in Radiolabeling Tropane Derivatives
Choice of Radionuclide and Labeling Position
The selection of the radionuclide and the position of its incorporation into the tropane molecule are critical decisions that impact the biological activity, metabolic stability, and imaging characteristics of the radiotracer.
-
N-Alkyl Position: The nitrogen atom of the 8-azabicyclo[3.2.1]octane core is a common site for introducing short-lived positron emitters like Carbon-11. N-alkylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate is a robust and high-yielding reaction.[9] However, in vivo N-dealkylation can lead to radiometabolites that may cross the blood-brain barrier and contribute to background signal.
-
2β-Carbomethoxy Position: The methyl ester at the 2β position can also be labeled with Carbon-11 via esterification of the corresponding carboxylic acid precursor.[4][9] This position is often crucial for high-affinity binding to monoamine transporters.
-
Aromatic Substituents: For labeling with Fluorine-18 or radioiodine, modifications are typically made to a phenyl group at the 3β position. This allows for a wider range of radiochemical reactions, including nucleophilic and electrophilic substitutions.[10][11]
Precursor Design and Synthesis
The success of any radiolabeling procedure hinges on the availability of a suitable precursor molecule. The precursor must be designed to be reactive at the desired labeling position while remaining stable under the reaction conditions. Common precursor strategies include:
-
Nortropane Analogues: For N-alkylation, the corresponding secondary amine (nortropane) is required.[12]
-
Carboxylic Acid Precursors: For labeling the 2β-carbomethoxy group with ¹¹C, the corresponding carboxylic acid is the necessary precursor.[9]
-
Stannylated or Boronic Ester Precursors: For radioiodination or radiofluorination on an aromatic ring, organotin (e.g., trimethylstannyl) or boronic ester precursors are often used to facilitate electrophilic substitution.[10][12]
-
Leaving Group-Containing Precursors: For nucleophilic fluorination, precursors bearing a good leaving group (e.g., tosylate, mesylate, or a nitro group) are essential.[11]
Radiolabeling Protocols
The following sections provide detailed, step-by-step protocols for the most common methods of radiolabeling 8-azabicyclo[3.2.1]octane derivatives.
Carbon-11 Labeling via N-Alkylation
This protocol describes the synthesis of a [¹¹C]N-alkylated tropane derivative using [¹¹C]methyl iodide. This is a widely used method for preparing PET tracers targeting monoamine transporters.[9][13]
Workflow for [¹¹C]N-Alkylation
Caption: Workflow for Carbon-11 N-alkylation of a tropane derivative.
Protocol:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[14] The [¹¹C]CO₂ is then trapped and reduced to [¹¹C]methanol using a reducing agent like lithium aluminum hydride. Subsequent reaction with hydroiodic acid yields [¹¹C]methyl iodide, which is then distilled into the reaction vessel.[9]
-
Radiolabeling Reaction: The nortropane precursor (typically 0.5-1.0 mg) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. The gaseous [¹¹C]methyl iodide is bubbled through the solution at an elevated temperature (e.g., 80-120 °C) for 3-5 minutes.
-
Purification: The reaction mixture is quenched with water and injected onto a semi-preparative HPLC system (typically a C18 column) to separate the radiolabeled product from unreacted precursor and other impurities.
-
Formulation: The HPLC fraction containing the desired product is collected, diluted with sterile water, and passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection.
-
Quality Control: The final product is analyzed for radiochemical purity (by analytical HPLC), identity (by co-elution with a non-radioactive standard), specific activity, pH, and sterility.
Fluorine-18 Labeling via Nucleophilic Substitution
Nucleophilic substitution with [¹⁸F]fluoride is a versatile method for labeling tropane derivatives for PET imaging.[6][11] This protocol outlines a two-step approach often used for this purpose.
Workflow for [¹⁸F]Nucleophilic Substitution
Caption: General workflow for nucleophilic [¹⁸F]fluorination.
Protocol:
-
Activation of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. The water is removed by azeotropic distillation with acetonitrile to yield the reactive, "naked" [¹⁸F]fluoride-K₂₂₂ complex.[15]
-
Radiolabeling Reaction: The precursor, bearing a suitable leaving group (e.g., tosylate, mesylate), is dissolved in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMSO). The activated [¹⁸F]fluoride is added, and the reaction is heated (e.g., 80-120 °C) for 10-20 minutes.
-
Purification and Formulation: The purification and formulation steps are analogous to those described for Carbon-11 labeling, involving semi-preparative HPLC and solid-phase extraction.
-
Quality Control: As with all radiopharmaceuticals, rigorous quality control is performed to ensure purity, identity, and safety.
Iodine-123 Labeling via Electrophilic Substitution
Radioiodination is a common method for preparing SPECT tracers.[12][16] This protocol describes the labeling of a stannylated precursor with [¹²³I]iodide.
Workflow for [¹²³I]Electrophilic Substitution
Caption: Workflow for radioiodination via electrophilic substitution.
Protocol:
-
Oxidation of [¹²³I]Iodide: Commercially available no-carrier-added sodium [¹²³I]iodide is mixed with an oxidizing agent, such as hydrogen peroxide, in an acidic medium (e.g., ethanolic HCl) to generate the electrophilic iodine species.[12]
-
Radiolabeling Reaction: The stannylated precursor (e.g., a trimethylstannyl derivative) is added to the activated radioiodine solution. The reaction proceeds rapidly, often at room temperature or with gentle heating, for 5-15 minutes.
-
Purification and Formulation: The reaction is quenched, and the product is purified by semi-preparative HPLC. The collected fraction is then formulated for injection as previously described.
-
Quality Control: Standard quality control tests are performed to ensure the final product meets the required specifications for human administration.
Quality Control of Radiolabeled Tropanes
Rigorous quality control is paramount to ensure the safety and efficacy of any radiopharmaceutical.[17] Key quality control parameters include:
-
Radiochemical Purity: This is the percentage of the total radioactivity in the desired chemical form. It is typically determined by analytical radio-HPLC. A radiochemical purity of >95% is generally required.
-
Identity of the Radiotracer: The identity of the radiolabeled compound is confirmed by co-elution with a non-radioactive, authenticated standard on an analytical HPLC system.
-
Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial to minimize the potential for pharmacological effects from the injected mass and to avoid saturation of the target receptors.
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxin Levels: The final product must be sterile and have endotoxin levels below the accepted limits for parenteral administration.
Table 1: Comparison of Radiolabeling Methods for 8-Azabicyclo[3.2.1]octane Derivatives
| Feature | [¹¹C]N-Alkylation | [¹⁸F]Nucleophilic Substitution | [¹²³I]Electrophilic Substitution |
| Radionuclide | Carbon-11 | Fluorine-18 | Iodine-123 |
| Imaging Modality | PET | PET | SPECT |
| Half-life | ~20.4 min | ~109.8 min | ~13.2 h |
| Typical Precursor | Nortropane derivative | Tosylate or mesylate derivative | Stannylated derivative |
| Reaction Time | 3-10 min | 10-30 min | 5-15 min |
| Typical Yield | 20-50% (decay-corrected) | 10-40% (decay-corrected) | 30-70% (decay-corrected) |
| Key Advantage | Rapid, high-yield chemistry | Longer half-life allows for more complex synthesis and longer imaging | Well-established chemistry for SPECT |
| Key Challenge | Short half-life requires rapid synthesis and purification | Requires anhydrous conditions; potential for defluorination | Availability of precursor; potential for de-stannylation byproducts |
Conclusion
The radiolabeling of 8-azabicyclo[3.2.1]octane derivatives provides a powerful arsenal of tools for the in vivo investigation of monoamine transporter systems. The choice of radionuclide and labeling strategy must be carefully considered based on the specific research question and available resources. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully produce high-quality radiotracers for preclinical and clinical imaging studies. Adherence to rigorous purification and quality control standards is essential to ensure the generation of reliable and translatable imaging data.
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Application Notes and Protocols for High-Throughput Screening of Novel 8-Azabicyclo[3.2.1]octane Compounds
Introduction: The Therapeutic Potential of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core, a rigid bicyclic amine structure, represents a privileged scaffold in medicinal chemistry. Its conformational constraint and stereochemical complexity allow for the precise orientation of substituents, leading to high-affinity and selective interactions with a variety of biological targets. Historically, this scaffold is most famously associated with cocaine and its potent inhibition of monoamine transporters, particularly the dopamine transporter (DAT).[1][2] However, extensive structure-activity relationship (SAR) studies have demonstrated that modifications to this core can yield compounds with high affinity for other targets, including G-protein coupled receptors (GPCRs) like the kappa opioid receptor (KOR), and the serotonin transporter (SERT).[3][4]
The therapeutic potential of novel 8-azabicyclo[3.2.1]octane derivatives is vast, spanning central nervous system (CNS) disorders such as depression, anxiety, substance abuse, and pain.[1][3][4] The discovery of novel ligands for these targets is a critical step in the development of new therapeutics. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify initial "hit" compounds that can be further optimized into clinical candidates.[5]
This document provides detailed application notes and protocols for two distinct HTS assays designed to identify novel 8-azabicyclo[3.2.1]octane compounds that modulate the function of two key target classes: GPCRs (exemplified by the kappa opioid receptor) and monoamine transporters (exemplified by the dopamine and serotonin transporters).
PART 1: Screening for GPCR Modulators - A Fluorescence Polarization (FP) Binding Assay
Scientific Rationale:
GPCRs are a major class of drug targets, and competitive binding assays are a primary method for identifying new ligands.[6][7] Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS.[7][8] The principle of FP is based on the differential rotation of a small fluorescently labeled ligand (tracer) in its free versus protein-bound state. When excited with polarized light, a small, free-rotating tracer tumbles rapidly, leading to depolarization of the emitted light. When bound to a much larger receptor protein, the tracer's rotation is slowed, and the emitted light remains largely polarized.[7] Test compounds that bind to the receptor will displace the fluorescent tracer, leading to a decrease in the measured fluorescence polarization. This assay format is cost-effective, avoids the use of radioactive materials, and its homogeneous nature simplifies automation.[6][7]
Experimental Workflow for GPCR FP Assay:
Caption: Workflow for the GPCR Fluorescence Polarization HTS Assay.
Protocol 1: HTS Fluorescence Polarization Assay for Kappa Opioid Receptor (KOR) Antagonists
This protocol describes a competitive binding assay in a 384-well format to identify antagonists of the human kappa opioid receptor (hKOR).
Materials and Reagents:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hKOR.[9]
-
Fluorescent Tracer: A high-affinity fluorescent ligand for hKOR (e.g., a derivative of U-69,593 labeled with a fluorophore like fluorescein or a red-shifted dye).
-
Unlabeled Ligand (Positive Control): A known high-affinity KOR antagonist (e.g., unlabeled U-69,593 or naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Compound Plates: 384-well plates containing the 8-azabicyclo[3.2.1]octane compound library, typically dissolved in 100% DMSO.
-
Assay Plates: Low-volume, black, 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw the CHO-hKOR cell membranes on ice and resuspend in assay buffer to a final concentration optimized for the assay (typically 5-20 µg protein per well). Homogenize gently.
-
Prepare the fluorescent tracer in assay buffer at a 2X final concentration. The optimal concentration should be at or below the Kd of the tracer for the receptor to ensure assay sensitivity.
-
Prepare the positive control (unlabeled ligand) at a 10X final concentration that will fully displace the tracer (e.g., 10 µM naloxone).
-
Prepare the negative control (assay buffer with DMSO equivalent to the compound wells).
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 10 µL of the CHO-hKOR membrane suspension into each well of the 384-well assay plate.
-
Dispense 1 µL of the 8-azabicyclo[3.2.1]octane compounds from the library plates into the assay wells (final concentration typically 10 µM).
-
Dispense 1 µL of the positive control ligand into designated wells.
-
Dispense 1 µL of DMSO into the negative control (maximum signal) wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Dispense 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis and Interpretation:
-
Z'-Factor Calculation: The quality of the HTS assay is determined by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[7][10][11] The formula is: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (minimum polarization), and 'neg' refers to the negative control (maximum polarization).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls, suitable for HTS.[7][10] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[10] |
| < 0 | Unacceptable | Significant overlap between controls; the assay is not reliable.[7][10] |
-
Hit Identification: Compounds that cause a significant decrease in fluorescence polarization are considered primary hits. The percent inhibition for each compound can be calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
-
Dose-Response and IC50 Determination: Primary hits are then tested in a dose-response format to determine their potency (IC50). This involves a serial dilution of the hit compound and re-running the assay. The resulting data are fitted to a four-parameter logistic equation to calculate the IC50 value.[12][13]
PART 2: Screening for Monoamine Transporter Inhibitors - A Fluorescent Substrate Uptake Assay
Scientific Rationale:
Monoamine transporters (DAT, SERT, NET) are membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft.[14][15] Inhibition of this process is a key mechanism of action for many CNS-active drugs. A common HTS approach for these transporters is the substrate uptake assay.[16][17] This can be performed using radiolabeled substrates, but fluorescence-based methods offer a safer and more convenient alternative.[14][18] These assays utilize a fluorescent substrate that mimics the natural neurotransmitter.[14][15] When the substrate is transported into cells expressing the target transporter, its fluorescence increases. Test compounds that inhibit the transporter will block substrate uptake, resulting in a lower fluorescent signal.
Experimental Workflow for Transporter Uptake Assay:
Caption: Workflow for the Fluorescent Substrate Uptake HTS Assay.
Protocol 2: HTS Fluorescent Substrate Uptake Assay for DAT/SERT Inhibitors
This protocol describes a cell-based assay to identify inhibitors of the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) in a 384-well format.
Materials and Reagents:
-
Cell Lines: HEK293 or CHO cells stably expressing either hDAT or hSERT.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (if required).
-
Fluorescent Substrate: A commercially available fluorescent substrate mimetic for monoamine transporters (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[18]
-
Positive Control: A known potent inhibitor of the target transporter (e.g., nomifensine for DAT, fluoxetine for SERT).[19]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Compound Plates: 384-well plates with the 8-azabicyclo[3.2.1]octane library in DMSO.
-
Assay Plates: 384-well, clear-bottom, black-walled microplates suitable for cell culture and fluorescence reading.
-
Plate Reader: A fluorescence microplate reader with bottom-read capability.
Step-by-Step Methodology:
-
Cell Plating:
-
The day before the assay, seed the HEK-hDAT or HEK-hSERT cells into the 384-well assay plates at an optimized density (e.g., 10,000-20,000 cells per well) in 40 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Add 20 µL of assay buffer to all wells.
-
Add 1 µL of the 8-azabicyclo[3.2.1]octane compounds, positive controls, and negative controls (DMSO) to the appropriate wells.
-
Pre-incubate the plates for 20 minutes at room temperature.[19]
-
Prepare the fluorescent substrate solution in assay buffer according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[15][18]
-
Add 20 µL of the substrate solution to all wells to initiate the uptake reaction.
-
Incubate for 10-30 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development to be within the linear range of uptake.
-
Measure the fluorescence intensity using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis and Interpretation:
The data analysis for the transporter uptake assay follows the same principles as the GPCR FP assay:
-
Z'-Factor Calculation: Calculate the Z'-factor to assess assay quality. The negative control (DMSO) will yield the maximum fluorescence signal (uninhibited uptake), while the positive control (e.g., nomifensine) will give the minimum signal.
-
Hit Identification: Identify primary hits based on a significant reduction in fluorescence intensity. Calculate the percent inhibition for each compound.
-
Dose-Response and IC50 Determination: Perform follow-up studies on hits to generate dose-response curves and calculate IC50 values to confirm their potency.[12][13]
Trustworthiness and Self-Validation in HTS
The reliability of any HTS campaign is paramount. The protocols described above incorporate self-validating systems to ensure data integrity.
-
Statistical Validation: The Z'-factor is calculated for each assay plate to provide a real-time assessment of assay performance.[7][10] Plates that do not meet the acceptance criterion (e.g., Z' > 0.5) should be repeated.
-
Control Compounds: The consistent performance of positive and negative controls across all plates is crucial. Any drift in these values can indicate issues with reagents, cell health, or instrumentation.
-
Counter-Screens and Orthogonal Assays: Primary hits should always be confirmed through secondary assays. For example, hits from the FP binding assay should be tested in a functional assay (e.g., a cAMP assay) to confirm their antagonist activity. Similarly, hits from the transporter uptake assay can be validated using a radiolabeled substrate uptake assay to rule out artifacts related to the fluorescent dye.[14]
-
Troubleshooting Artifacts: Fluorescence-based assays can be prone to artifacts from compounds that are themselves fluorescent or that quench the signal of the tracer/substrate.[1][20] Hits should be checked for autofluorescence in a separate assay plate containing only buffer and the compound.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold remains a highly valuable starting point for the discovery of novel CNS-active compounds. The HTS protocols detailed in this application note provide robust and validated methods for screening large compound libraries against two of the most relevant target classes for this scaffold: GPCRs and monoamine transporters. By employing these fluorescence-based assays, researchers can efficiently identify promising hit compounds for further development in their drug discovery programs. Adherence to rigorous quality control measures and a thoughtful hit validation strategy are essential for the success of any HTS campaign.
References
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The Strategic Application of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane in Modern Drug Discovery: A Guide for Researchers
Introduction: Unveiling a Privileged Scaffold for Complex Biological Targets
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer a compelling combination of three-dimensional complexity, synthetic tractability, and desirable pharmacokinetic properties is relentless. The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, has long been recognized as a "privileged scaffold" due to its rigid conformational pre-organization, which can lead to enhanced binding affinity and selectivity for a variety of biological targets.[1][2] This guide focuses on a particularly intriguing derivative: 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane . The strategic incorporation of a trifluoromethyl group and a hydroxyl moiety at the bridgehead position introduces unique electronic and steric properties, opening new avenues for the design of potent and selective modulators of challenging targets, particularly within the central nervous system.
The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding interactions.[3][4] The tertiary alcohol at the same position provides a valuable handle for further derivatization, allowing for the exploration of a wider chemical space and the fine-tuning of a drug candidate's properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold. We will delve into its synthesis, key derivatization strategies, and its application in the design of novel therapeutics, supported by detailed protocols and an analysis of the underlying structure-activity relationships.
I. The Strategic Advantage of the this compound Scaffold
The unique combination of the rigid bicyclic core, the trifluoromethyl group, and the hydroxyl functionality bestows several advantages upon this scaffold in a drug design context:
-
Three-Dimensional Complexity and Conformational Rigidity: The bicyclic nature of the scaffold reduces the number of rotatable bonds, leading to a more defined three-dimensional structure. This pre-organization can decrease the entropic penalty upon binding to a biological target, resulting in higher affinity.
-
Metabolic Stability: The C-CF3 bond is exceptionally strong and resistant to oxidative metabolism, a common liability for many drug candidates. The presence of the trifluoromethyl group at the bridgehead can shield adjacent positions from enzymatic degradation, thereby prolonging the in vivo half-life of a molecule.[3]
-
Modulation of Physicochemical Properties: The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The hydroxyl group, on the other hand, provides a point of polarity that can be leveraged to fine-tune solubility and interactions with the biological target.
-
Versatile Derivatization Handles: The secondary amine at the 3-position and the tertiary hydroxyl group at the 8-position serve as convenient and orthogonal points for chemical modification. This allows for the systematic exploration of structure-activity relationships by introducing a wide variety of substituents.
II. Synthesis of the Core Scaffold: A Representative Protocol
While this compound is commercially available,[5] understanding its synthesis is crucial for the preparation of novel analogs. A plausible and efficient synthetic route commences from the readily available nortropinone. The following is a representative, multi-step protocol based on established chemical transformations.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of the target scaffold.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (N-Boc-nortropinone)
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM (2 mL/g) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-nortropinone as a white solid.
Step 2: Synthesis of tert-butyl this compound-3-carboxylate
-
To a solution of N-Boc-nortropinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add (trifluoromethyl)trimethylsilane (Ruppert's reagent, TMSCF3, 1.5 eq).[6]
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired trifluoromethylated alcohol.
Step 3: Synthesis of this compound
-
To a solution of tert-butyl this compound-3-carboxylate (1.0 eq) in DCM (10 mL/g) at 0 °C, add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the final product, which can be further purified by crystallization or chromatography if necessary.
III. Key Derivatization Strategies
The presence of the secondary amine and the tertiary hydroxyl group allows for a wide range of derivatization reactions to explore the chemical space around the scaffold.
A. N-Functionalization of the 3-Azabicyclo[3.2.1]octane Core
The secondary amine is a key site for modification to modulate pharmacological activity and physicochemical properties.
Workflow for N-Functionalization
Caption: General schemes for N-alkylation and N-arylation.
Protocol 2: Representative N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 mL/g), add a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Add the desired alkyl halide (R-X, 1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Representative N-Arylation (Buchwald-Hartwig Amination) [7]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (Ar-X, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq) in a dry Schlenk tube.
-
Add a dry, degassed solvent such as toluene or dioxane (10 mL/g).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
B. O-Functionalization of the Tertiary Hydroxyl Group
The tertiary hydroxyl group, while sterically hindered, can be functionalized to introduce esters, ethers, or other groups.
Protocol 4: Representative O-Acylation (Esterification)
Due to the steric hindrance of the tertiary alcohol, standard Fischer esterification is often ineffective. Acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base is a more suitable approach.[8]
-
To a solution of this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM (10 mL/g) at 0 °C, add the desired acid chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Applications in Drug Design: Targeting the Central Nervous System
The 8-azabicyclo[3.2.1]octane scaffold has a rich history in the development of CNS-active agents. The introduction of the 8-hydroxy-8-trifluoromethyl moiety can be strategically employed to optimize compounds for several key target classes.
A. Monoamine Transporter Inhibitors (DAT, SERT, NET)
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmitter levels in the synapse. Dysregulation of these transporters is implicated in a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[9][10] The 8-azabicyclo[3.2.1]octane core is a well-established scaffold for potent monoamine transporter inhibitors.[11][12]
The trifluoromethyl group can enhance binding affinity through favorable interactions with the transporter protein and improve brain penetration due to increased lipophilicity. The hydroxyl group can be used to fine-tune selectivity between the different transporters.
Signaling Pathway of Dopamine Transporter (DAT) Inhibition
Caption: Inhibition of dopamine reuptake by a DAT inhibitor.
B. Muscarinic Acetylcholine Receptor (mAChR) Antagonists
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems.[13] Antagonists of mAChRs have therapeutic applications in the treatment of overactive bladder, chronic obstructive pulmonary disease (COPD), and certain movement disorders. The 8-azabicyclo[3.2.1]octane scaffold is a core feature of many known mAChR antagonists.[14] The trifluoromethyl group can contribute to enhanced potency and a favorable pharmacokinetic profile.
Signaling Pathway of Muscarinic Acetylcholine Receptor (M3) Antagonism
Caption: Blockade of M3 muscarinic receptor signaling by an antagonist.
V. Structure-Activity Relationship (SAR) Insights
While specific biological data for derivatives of this compound are not extensively published, we can infer likely SAR trends based on related series of 8-azabicyclo[3.2.1]octane derivatives.
Table 1: Biological Activity of Representative 8-Azabicyclo[3.2.1]octane Derivatives
| Compound/Series | Target(s) | Key Structural Features | Biological Activity (IC50/Ki) | Reference |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA | endo-ethoxymethyl-pyrazinyloxy at C3 | h-NAAA IC50 = 0.042 µM | [1] |
| 3β-Aryl-8-azabicyclo[3.2.1]octanes | SERT | 3β-[4-(1-methylethenyl)phenyl] at C3 | SERT Ki = 0.1 nM | [9] |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid Receptor | Cyclohexylurea moiety on N8 | kappa IC50 = 172 nM | [15] |
| Aryloxy-8-azabicyclo[3.2.1]oct-3-enes | SERT, 5-HT1A | 4-indolyloxypropane at N8 | SERT Ki = 0.38 nM | [16] |
Key Takeaways from SAR Studies on Related Scaffolds:
-
Stereochemistry is Critical: The relative stereochemistry of substituents on the 8-azabicyclo[3.2.1]octane ring often has a profound impact on biological activity. For example, in the NAAA inhibitor series, the endo isomer was highly active while the exo isomer was inactive.[1]
-
N-Substituent Dictates Selectivity and Potency: The nature of the substituent on the nitrogen atom is a primary determinant of both potency and selectivity for a given target. Large, lipophilic groups are often well-tolerated and can be used to fine-tune the pharmacological profile.
-
Aryl Substituents Enhance Affinity: The introduction of aryl groups, particularly at the C3 position, is a common strategy to achieve high affinity for monoamine transporters.
For the this compound scaffold, it is anticipated that:
-
The trifluoromethyl group will generally enhance potency and metabolic stability.
-
The hydroxyl group can be derivatized to explore interactions with polar regions of the binding pocket, or it may itself form a key hydrogen bond.
-
N-arylation or N-alkylation will be a crucial strategy for modulating target selectivity and potency.
VI. Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and underexplored platform for the design of novel therapeutics, particularly for CNS targets. Its unique combination of a rigid, three-dimensional core with the electronically distinct trifluoromethyl and hydroxyl groups provides a rich foundation for medicinal chemistry exploration. The synthetic accessibility of this scaffold, coupled with the versatile derivatization handles, makes it an attractive starting point for lead discovery and optimization campaigns.
Future research in this area should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on elucidating the structure-activity relationships for key CNS targets. The development of enantioselective syntheses will also be crucial for unlocking the full therapeutic potential of this privileged molecular architecture. As our understanding of the complex biology of CNS disorders continues to grow, scaffolds such as this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N - Semantic Scholar. (URL: [Link])
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3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. (URL: [Link])
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Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters † | Request PDF - ResearchGate. (URL: [Link])
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Bicyclopentylation of Alcohols with Thianthrenium Reagents - ACS Publications. (URL: [Link])
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Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem. (URL: [Link])
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(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent - ResearchGate. (URL: [Link])
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated bicyclic alcohol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.
The synthesis of this compound typically involves the nucleophilic addition of a trifluoromethyl group to a suitable 3-azabicyclo[3.2.1]octan-8-one precursor, often a protected form of tropinone. While seemingly straightforward, this reaction is fraught with potential challenges ranging from reagent stability and reaction control to product purification. This guide aims to provide practical, experience-driven solutions to these issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My trifluoromethylation reaction is not proceeding to completion, or I am observing very low conversion to the desired product. What are the likely causes?
Answer:
Low or no conversion in the trifluoromethylation of a 3-azabicyclo[3.2.1]octan-8-one precursor is a common issue that can often be traced back to the reagents or reaction conditions.
-
Inactive Trifluoromethylating Reagent: The most common reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1] This reagent's activity is highly dependent on the presence of a suitable initiator.
-
Solution: The reaction requires a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF), to activate the TMSCF₃.[1][2] Ensure that your fluoride source is anhydrous, as water can inhibit the reaction. Some newer protocols utilize catalysts that do not require an additional fluoride initiator, which can be an alternative if moisture is a persistent issue.[1]
-
-
Substrate Reactivity: The reactivity of the ketone can be influenced by the protecting group on the nitrogen atom. Bulky or electron-withdrawing protecting groups can hinder the approach of the nucleophile.
-
Solution: Consider using a smaller protecting group on the nitrogen, such as a Boc group, which can be readily removed later. The choice of protecting group can significantly impact the stereochemical outcome of the addition as well.
-
-
Reaction Temperature: The trifluoromethyl anion is highly reactive and can be unstable at higher temperatures.
-
Solution: The reaction is typically performed at low temperatures, often starting at -78 °C and slowly warming to room temperature.[2] Carefully control the temperature throughout the addition of the reagents and the reaction progress.
-
Question 2: I am observing the formation of significant side products, particularly a silyl enol ether. How can I minimize this?
Answer:
The formation of a silyl enol ether is a known side reaction in the trifluoromethylation of enolizable ketones.[2] This occurs when the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone, which is then trapped by the TMS group.
-
Underlying Cause: The basicity of the generated trifluoromethyl anion can compete with its nucleophilicity.[2]
-
Solution 1: Choice of Initiator: The counter-ion of the fluoride source can influence the reaction pathway. Using a potassium salt (e.g., KF with 18-crown-6) may favor the desired 1,2-addition over enolization compared to tetralkylammonium salts.[2]
-
Solution 2: Reaction Conditions: Running the reaction at a consistently low temperature can help to favor the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.
-
Experimental Workflow Overview
The synthesis of this compound can be visualized as a multi-step process. The following diagram outlines a general synthetic route, highlighting the key transformations.
Caption: General workflow for the synthesis of this compound.
Question 3: The purification of the final product is challenging, and I am struggling to isolate a pure compound. What purification strategies are recommended?
Answer:
Purification of highly polar, fluorinated amino alcohols can be complex due to their physical properties.
-
Chromatography Considerations:
-
Solution: Standard silica gel chromatography can be effective, but tailing is a common issue with amines. To mitigate this, consider treating the silica gel with triethylamine before preparing the column, or use a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonia in methanol. Reverse-phase chromatography can also be a viable alternative.
-
-
Crystallization:
-
Solution: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems. Often, a combination of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or hexanes) can induce crystallization.
-
-
Salt Formation:
-
Solution: As the product is an amine, it can be converted to a salt (e.g., hydrochloride or trifluoroacetate) by treatment with the corresponding acid. The salt may have different solubility properties, making it easier to crystallize and purify. The free base can then be regenerated by treatment with a mild base.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-protecting group in this synthesis?
A1: The N-protecting group serves two primary purposes. Firstly, it prevents side reactions involving the secondary amine, such as N-alkylation or acting as a base. Secondly, the nature of the protecting group can influence the stereochemical outcome of the nucleophilic addition to the carbonyl group by altering the conformational preference of the bicyclic system. The Boc (tert-butyloxycarbonyl) group is a common choice due to its ease of introduction and removal under relatively mild acidic conditions.
Q2: Are there alternative reagents for trifluoromethylation besides the Ruppert-Prakash reagent?
A2: Yes, while TMSCF₃ is widely used, other nucleophilic trifluoromethylation reagents exist.[3] These include trifluoromethyl iodide (CF₃I) in the presence of a reducing agent like tetrakis(dimethylamino)ethylene (TDAE), and various trifluoromethyl-containing sulfonium or phosphonium salts.[3] The choice of reagent may depend on the specific substrate and desired reaction conditions. However, for the addition to ketones, the Ruppert-Prakash reagent remains one of the most reliable and well-documented methods.[4]
Q3: How can I confirm the formation of the desired product?
A3: A combination of standard analytical techniques should be used for product characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the ketone and the appearance of a hydroxyl proton signal. ¹⁹F NMR is particularly useful for confirming the presence of the CF₃ group, which will appear as a singlet. ¹³C NMR will show a characteristic quartet for the carbon of the CF₃ group due to C-F coupling.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch will indicate the conversion of the ketone to the alcohol.
Key Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the fluoride-initiated trifluoromethylation of a ketone using the Ruppert-Prakash reagent.
Caption: Mechanism of fluoride-initiated trifluoromethylation of a ketone.
Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
N-Boc-3-azabicyclo[3.2.1]octan-8-one (1 equivalent)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equivalents)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for deprotection, if required)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-azabicyclo[3.2.1]octan-8-one (1 eq.) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (1.5 eq.) to the cooled solution.
-
Initiation: Add the TBAF solution (0.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.
-
Deprotection (if necessary): The Boc-protected alcohol can be deprotected by dissolving in a suitable solvent (e.g., dichloromethane or methanol) and treating with an excess of hydrochloric acid (e.g., 4M in dioxane) until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure to yield the hydrochloride salt of the final product.
| Parameter | Typical Value | Notes |
| Reaction Temperature | -78 °C to room temperature | Crucial for minimizing side reactions. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Equivalents of TMSCF₃ | 1.2 - 2.0 | An excess is generally used to ensure complete reaction. |
| Fluoride Initiator | 5-10 mol% | Catalytic amounts are sufficient. |
References
-
Bedard, A. C., & Bedard, F. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5298. [Link]
- Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic trifluoromethylation finally made easy. Chemical Reviews, 97(3), 757–786.
-
Majewski, M., & Lazny, R. (1996). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry, 61(22), 7773-7776. [Link]
- Singh, R. P., & Shreeve, J. M. (2004).
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and ureas. Journal of the American Chemical Society, 124(50), 14844–14845.
-
Prakash, G. K. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 54(14), 1897-1898. [Link]
- Dilman, A. D., & Levin, V. V. (2011). Nucleophilic trifluoromethylation: a case study in synthetic fluorine chemistry. European Journal of Organic Chemistry, 2011(28), 5447–5456.
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aldehydes and ketones by CF3Si(CH3)3/TBAF: a simple and efficient method for the preparation of α-trifluoromethyl alcohols. Tetrahedron Letters, 32(51), 7525-7528.
-
Prakash, G. K. S., et al. (2018). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 8(30), 16674-16678. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Eisenberger, P., et al. (2016). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 138(4), 1198–1201. [Link]
-
Macmillan Group. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. [Link]
-
Prakash, G. K. S., et al. (2000). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry, 65(23), 7658-7660. [Link]
-
Radchenko, D. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 54(14), 1897-1898. [Link]
-
Charpentier, J., et al. (2015). Synthesis of Fluorinated Amines: A Personal Account. Molecules, 20(7), 11913-11946. [Link]
- Knochel, P., et al. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen−Metal Exchange.
-
Prakash, G. K. S., et al. (2018). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances. [Link]
Sources
- 1. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during the isolation and purification of this unique trifluoromethylated hemiaminal-like compound.
Introduction to the Challenges
This compound presents a unique set of purification challenges due to its molecular structure. The presence of a polar tertiary amine, a hydroxyl group, and a highly electron-withdrawing trifluoromethyl group on the same carbon atom (a hemiaminal-like moiety) results in high polarity and potential instability under certain conditions. The key to successful purification lies in understanding and mitigating these challenges through careful selection of techniques and optimization of experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective purification strategies for this polar, fluorinated compound are typically:
-
Flash Column Chromatography: This is the most common and versatile method for purifying compounds of this class. Normal-phase chromatography using silica gel is a good starting point, but the high polarity of the target molecule often necessitates the use of polar solvent systems and potentially basic additives to prevent streaking and ensure good recovery.[1][2][3]
-
Recrystallization: If the crude material is of sufficient purity and crystalline, recrystallization can be an efficient method for obtaining highly pure product. However, the high polarity and potential for strong intermolecular interactions can sometimes make finding a suitable solvent system challenging.[4][5]
-
Acid-Base Extraction: A preliminary liquid-liquid extraction can be a useful first step to remove non-basic impurities. By dissolving the crude product in an organic solvent and extracting with a dilute acid, the protonated amine salt of the desired compound will move to the aqueous phase. After washing the organic layer to remove neutral impurities, the aqueous layer can be basified and the purified free amine re-extracted into an organic solvent.
Q2: My compound is highly retained on the silica gel column and I have low recovery. What should I do?
A2: This is a common issue for polar amines. Here are several troubleshooting steps:
-
Increase Eluent Polarity: Your solvent system may not be polar enough to effectively elute the compound. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol).[1] Gradually increasing the proportion of the polar solvent should improve elution.
-
Add a Basic Modifier: The acidic nature of silica gel can lead to strong interactions with the basic amine, causing streaking and poor recovery. Adding a small amount of a basic modifier to your eluent can mitigate this.[2][3]
-
Triethylamine (TEA): Typically 0.1-1% (v/v) of TEA is added to the mobile phase.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as the polar component of your eluent system.
-
-
Consider an Alternative Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase:
-
Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography with a polar mobile phase (e.g., water/methanol or water/acetonitrile) can be effective.[6]
-
Q3: I am having difficulty finding a suitable solvent system for recrystallization. The compound either remains an oil or precipitates as an amorphous solid. What can I try?
A3: Finding the right recrystallization solvent requires a systematic approach:
-
Solvent Screening: Test the solubility of a small amount of your crude material in a variety of solvents with different polarities at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is a good alternative. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.
-
Consider Salt Formation: If the freebase is difficult to crystallize, forming a salt (e.g., hydrochloride or tartrate) can sometimes improve the crystallinity. This can be achieved by treating a solution of the amine with the appropriate acid.[5]
| Solvent Class | Good Solvents (High Polarity) | Poor Solvents (Low Polarity) |
| Alcohols | Methanol, Ethanol | Isopropanol |
| Ethers | Tetrahydrofuran (THF) | Diethyl ether, Methyl tert-butyl ether (MTBE) |
| Esters | Ethyl acetate | |
| Ketones | Acetone | |
| Halogenated | Dichloromethane (DCM) | |
| Hydrocarbons | Hexanes, Heptane, Toluene | |
| Other | Acetonitrile, Water |
Table 1: Common Solvents for Recrystallization of Polar Fluorinated Amines. [4][5]
Q4: I am concerned about the stability of the hemiaminal-like moiety during purification. Are there any precautions I should take?
A4: The trifluoromethyl group is strongly electron-withdrawing, which generally stabilizes the hemiaminal-like structure. However, it is prudent to take the following precautions:
-
Avoid Strong Acids and Bases: While dilute acid can be used for extraction, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to dehydration or other decomposition pathways.
-
Maintain Moderate Temperatures: During solvent evaporation (e.g., on a rotary evaporator), use a water bath temperature that is as low as reasonably possible to minimize thermal stress on the compound.
-
Work Expeditiously: Minimize the time the compound is exposed to purification media (e.g., silica gel) to reduce the chances of on-column degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Column Chromatography | - Compound is too polar for the eluent. - Strong interaction with acidic silica gel. - On-column degradation. | - Increase the polarity of the mobile phase (e.g., increase methanol percentage). - Add a basic modifier like triethylamine (0.1-1%) or use an ammonia/methanol solution.[2] - Switch to a less acidic stationary phase like neutral alumina. - Run the column quickly (flash chromatography) to minimize contact time. |
| Co-elution of Impurities | - Impurities have similar polarity to the desired product. | - Optimize the solvent system using TLC with different solvent combinations. - Consider a different stationary phase with different selectivity (e.g., alumina, C18). - High-Performance Liquid Chromatography (HPLC) may offer better resolution for difficult separations. |
| Product Fails to Crystallize (Oils Out) | - Presence of impurities inhibiting crystal lattice formation. - Inappropriate solvent system. | - Further purify the material by column chromatography. - Perform a thorough solvent screen for recrystallization. - Try to induce crystallization by scratching the flask or adding a seed crystal. - Consider forming a salt of the amine to improve crystallinity.[5] |
| Compound Degradation During Purification | - Sensitivity to acidic silica gel. - Thermal instability. | - Use a deactivated silica gel or an alternative stationary phase like alumina. - Avoid excessive heating during solvent removal. Use a rotary evaporator with a moderate water bath temperature. |
| Inconsistent Purity Results | - Contamination from glassware or solvents. - Inaccurate analytical method. | - Ensure all glassware is thoroughly cleaned and dried. - Use high-purity solvents for both purification and analysis. - Validate your analytical method (e.g., HPLC, NMR) for accuracy and precision. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.[1] A good starting point is a mixture of ethyl acetate and methanol, or dichloromethane and methanol. Consider adding 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading). Dissolve the compound in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If insoluble, gently heat the mixture. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.
-
If the compound is very soluble at room temperature, it may be a "good" solvent for a two-solvent system.
-
-
Procedure (Two-Solvent System Example):
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., methanol or acetone).
-
Slowly add a "poor" solvent (e.g., hexanes or diethyl ether) dropwise with swirling until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A decision workflow for selecting the initial purification strategy.
References
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (URL not available)
- Flash Chromatography Basics | Sorbent Technologies, Inc. (URL not available)
- Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2021. (URL not available)
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL not available)
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem. (URL not available)
- Process for the preparation of 8-azabicyclo(3.2.1)
- Purification of Organic Compounds by Flash Column Chrom
- This compound - LabSolu. (URL not available)
-
This compound - Chemsrc. (URL: [Link])
- Successful Flash Chromatography - King Group. (URL not available)
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (URL: [Link])
- WO2007063071A1 - 8-azabicyclo[3.2.
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - NIH. (URL: [Link])
-
Trifluoromethyl carbinol synthesis - Organic Chemistry Portal. (URL: [Link])
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. (URL: [Link])
-
Specific Solvent Issues with Fluorination - Wordpress. (URL: [Link])
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. (URL: [Link])
- Identification and synthesis of impurities formed during sertindole prepar
- US5118815A - Method for crystallization of amino acids - Google P
- Solubilities of Amino Acids in Different Mixed Solvents. (URL not available)
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (URL: [Link])
- 8-azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, methyl ester, (1R,2R,3S,5S)- - Chemical Compound - PlantaeDB. (URL not available)
-
(PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters - ResearchGate. (URL: [Link])
Sources
"stability issues of hydroxylated 8-azabicyclo[3.2.1]octane compounds in solution"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for hydroxylated 8-azabicyclo[3.2.1]octane compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered in solution-based experiments. The unique bicyclic structure of these compounds, often referred to as a tropane skeleton, presents specific stability challenges that require careful consideration in experimental design. This resource provides in-depth, field-proven insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of hydroxylated 8-azabicyclo[3.2.1]octane derivatives.
Q1: My hydroxylated 8-azabicyclo[3.2.1]octane compound, which has an ester functional group, is rapidly degrading in my aqueous buffer solution. What is the likely cause?
A1: The most probable cause of degradation is hydrolysis of the ester linkage. The 8-azabicyclo[3.2.1]octane core is relatively stable, but ester functional groups attached to it are susceptible to cleavage, especially in aqueous solutions. This reaction is significantly accelerated by alkaline (basic) pH conditions.[1][2] The hydrolysis breaks the ester bond, yielding a carboxylic acid and an alcohol (e.g., tropine and tropic acid from atropine).[3][4]
Q2: How does pH affect the stability of my compound in solution?
A2: pH is a critical factor. The rate of chemical hydrolysis for ester-containing tropane alkaloids increases significantly with rising pH. In neutral or alkaline solutions (pH > 7), the hydroxide ions act as a catalyst, promoting the cleavage of the ester bond. Conversely, acidic conditions (e.g., pH 4-5) markedly improve the stability of these compounds by reducing the concentration of hydroxide ions.[1][5][6]
Q3: What is the ideal temperature for storing my stock solutions?
A3: Lower temperatures are crucial for long-term stability. The rate of hydrolysis and other degradation pathways increases with temperature.[1][7] For optimal preservation, solutions should be stored at refrigerated (4°C) or, preferably, frozen (-20°C) temperatures.[5][6] Studies on related compounds like cocaine show that storage at -20°C results in minimal degradation over extended periods (e.g., >80% recovery after one year).[5]
Q4: I am working with biological samples (e.g., blood, plasma). Are there other stability concerns I should be aware of?
A4: Yes. In addition to chemical hydrolysis, enzymatic hydrolysis is a major concern in biological matrices. Enzymes like pseudocholinesterase (PChE), present in blood, can rapidly metabolize ester-containing compounds.[1] To prevent this, it is essential to add an enzyme inhibitor, such as sodium fluoride (NaF), to the sample and maintain a low storage temperature.[1][5]
Q5: My compound appears to degrade in the inlet of my Gas Chromatograph (GC). Is this possible?
A5: This is a well-documented phenomenon. Many tropane alkaloids are thermally unstable and can degrade at the high temperatures commonly used in GC inlets (e.g., >250°C).[8] This thermal degradation can lead to the formation of artifacts, such as dehydration products (e.g., apoatropine) or products from ester bond cleavage, resulting in an underestimation of the parent compound.[8] If you suspect thermal degradation, consider lowering the inlet temperature or using an alternative analytical technique like HPLC.[8][9]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a structured approach to identifying and resolving unexpected experimental results that may be linked to compound instability.
Scenario 1: Appearance of Unexpected Peaks in Your Chromatogram
You are analyzing your compound via HPLC or LC-MS and observe new, unexpected peaks that increase in intensity over time, while your main compound peak decreases.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Scenario 2: Poor Reproducibility in Bioassays
Your dose-response curves are inconsistent between experiments conducted on different days, even when using what should be the same stock solution.
-
Root Cause Analysis: The most common reason for this is the degradation of the compound in the stock solution or diluted assay plates over time. A solution prepared on Monday may have a significantly lower effective concentration by Wednesday if stored improperly.
-
Immediate Verification:
-
Prepare a fresh stock solution from solid material.
-
Immediately prepare your dilutions and run the assay.
-
Concurrently, analyze the old and new stock solutions by HPLC-UV or LC-MS to quantify the concentration of the active compound. A significant difference in concentration confirms degradation.
-
-
Preventative Measures:
-
Aliquot Your Stock: Prepare a concentrated stock solution in a stable solvent/buffer system (e.g., DMSO, or aqueous buffer at pH 5). Dispense it into single-use aliquots and store them at -20°C or -80°C.
-
Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. Avoid repeatedly freezing and thawing the same stock solution.
-
Check Buffer Compatibility: Ensure that your final assay buffer is not at a high pH that would accelerate degradation during the incubation period of your experiment.
-
Key Degradation Pathways
Understanding the chemical transformations your compound may undergo is critical for identifying degradation products.
Caption: Common degradation pathways for hydroxylated 8-azabicyclo[3.2.1]octane compounds.
Protocols & Methodologies
Protocol: Forced Degradation Study for a Novel Hydroxylated 8-Azabicyclo[3.2.1]octane Compound
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[10][11] This protocol is a general guideline based on ICH recommendations.[12]
Objective: To identify likely degradation products and determine the primary degradation pathways for a test compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Materials:
-
Test compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
-
Calibrated pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the test compound.[12] If solubility is an issue, a co-solvent like methanol or acetonitrile may be used, but its own stability under the stress conditions must be considered.
-
-
Acid Hydrolysis:
-
To one aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at room temperature or elevate to 50-60°C if no degradation is observed.[12]
-
Monitor the reaction at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To a separate aliquot, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, monitoring at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) as base hydrolysis is often rapid.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To another aliquot, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature and protect from light.
-
Monitor at various time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in an oven set to 60-70°C.
-
Monitor at time points (e.g., 1, 3, 7 days).
-
For solid-state thermal stress, place the neat powder in the oven and sample periodically, dissolving it in an appropriate solvent for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Simultaneously, run a dark control (sample wrapped in aluminum foil) to differentiate between photodegradation and thermal degradation.
-
Analyze at appropriate time points.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
Data Summary: Impact of pH and Temperature on Stability
The following table summarizes stability data for cocaine, a well-studied 8-azabicyclo[3.2.1]octane derivative, which serves as a useful model for this class of compounds.
| Compound | pH | Temperature | Time | % Degradation / % Recovery | Source |
| Cocaine | 6 | 4°C | 3 days | 22% Degradation | [6] |
| Cocaine | 6 | 4°C | 5 days | 35% Degradation | [6] |
| Cocaine | 2 | 4°C | 5 days | Stable (no significant degradation) | [6] |
| Cocaine | 8 | 4°C | 75 days | Disappeared (100% degradation) | [5] |
| Cocaine | 4 | 4°C | 1 year | Stable | [5] |
| Cocaine | (any) | -20°C | 1 year | >80% Recovery | [5] |
References
- Baselt, R. C. (2014). A Comprehensive Study of the Stability of Cocaine and Its Metabolites. Journal of Analytical Toxicology.
- Clavijo, E., et al. (2018). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. Journal of Analytical Toxicology.
-
Isenschmid, D. S., et al. (1989). A comprehensive study of the stability of cocaine and its metabolites. PubMed. [Link]
-
Isenschmid, D. S., et al. (1989). Comprehensive Study of the Stability of Cocaine and Its Metabolites. Oxford Academic. [Link]
-
Postigo, C., et al. (2010). Stability profiles of COC and BE at pH=6 and pH=2 during a 5-day.... ResearchGate. [Link]
- Dewick, P. M. (2009). Tropane alkaloids. SlideShare.
-
Križman, M., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. PMC - NIH. [Link]
- Klapper, S., et al. (2025). Stability of expired tropane alkaloid ampoules using HPLC-UV/CAD. PubMed.
-
Ellis, L., & Balcome, S. Atropine Degradation Pathway. Eawag-BBD. [Link]
- Tanimoto, H., et al. (2024). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. Springer.
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC - NIH. [Link]
-
Krönert, M., et al. (2012). Degradation pathways of atropine in an aqueous solution. ResearchGate. [Link]
- Drzewiecka, A., et al. (2021).
- Romera-Torres, A., et al. (2020). Effect of tea making and boiling processes on the degradation of tropane alkaloids in tea and pasta samples contaminated with Solanaceae seeds and coca leaf.
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Chandramore, A. N., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biotech-asia.org [biotech-asia.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
"troubleshooting low yield in the synthesis of trifluoromethylated aza-heterocycles"
Welcome to the dedicated technical support center for navigating the complexities of synthesizing trifluoromethylated aza-heterocycles. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to incorporate the trifluoromethyl (CF₃) group into nitrogen-containing heterocyclic scaffolds. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—make it a valuable functional group in medicinal chemistry and materials science.[1][2] However, its introduction can be challenging, often leading to low yields and complex purification processes.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and visual aids to help you overcome common hurdles and optimize your synthetic strategies.
Troubleshooting Guide: Addressing Low Yields and Reaction Failures
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My trifluoromethylation reaction shows low to no conversion of the starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is a common issue that can often be traced back to several key factors related to your reagents and reaction conditions.
Potential Cause 1: Inactive or Degraded Trifluoromethylating Reagent
Many trifluoromethylating reagents are sensitive to moisture and temperature.[3] For instance, hypervalent iodine reagents like Togni's reagents can degrade over time if not stored properly.[4] Similarly, nucleophilic reagents such as the Ruppert-Prakash reagent (TMSCF₃) are highly sensitive to moisture.
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, test the reagent on a reliable, high-yielding model reaction to confirm its activity.
-
Proper Storage and Handling: Ensure all trifluoromethylating agents are stored under an inert atmosphere (argon or nitrogen) and at the recommended temperature. Handle them quickly to minimize exposure to air and moisture.
-
Use Fresh Reagent: When in doubt, use a freshly opened bottle or a newly synthesized batch of the reagent.
Potential Cause 2: Inappropriate Reaction Conditions
The success of a trifluoromethylation reaction is highly dependent on the reaction conditions, including solvent, temperature, and the presence of additives.
Troubleshooting Steps:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic solvents like DMF, NMP, or acetonitrile are often good starting points.[5] For some reactions, a biphasic system or the addition of water can be beneficial.[6]
-
Temperature Optimization: Some trifluoromethylation reactions require heating to proceed at an appreciable rate, while others, particularly those involving thermally unstable reagents, may need to be run at low temperatures.[4][7][8] It is crucial to consult the literature for the optimal temperature range for your specific reagent and substrate.
-
Additives and Catalysts: Many modern trifluoromethylation protocols rely on catalysts, such as copper or photoredox catalysts, to facilitate the reaction.[2][9][10] Ensure that the catalyst is active and used at the correct loading. In some cases, the addition of a base or an acid is necessary to activate the substrate or the reagent.[4][7]
Question 2: I am observing the formation of multiple products and significant side reactions. How can I improve the selectivity of my trifluoromethylation?
Answer:
Poor selectivity is often a result of the high reactivity of the trifluoromethylating agent or the presence of multiple reactive sites on the aza-heterocycle.
Potential Cause 1: Lack of Regioselectivity
Aza-heterocycles like pyridine have multiple C-H bonds that can potentially be trifluoromethylated. The inherent electronic properties of the ring will often direct the substitution, but this can be overridden by the reaction mechanism (radical, electrophilic, or nucleophilic).[6][11]
Troubleshooting Steps:
-
Choice of Trifluoromethylating Reagent: The type of reagent can dramatically influence regioselectivity. For instance, radical trifluoromethylation often shows different selectivity compared to electrophilic or nucleophilic methods.[11]
-
Directing Groups: The presence of directing groups on the aza-heterocycle can be exploited to achieve high regioselectivity.
-
Catalyst Control: In some cases, the choice of catalyst and ligands can influence the position of trifluoromethylation.[12]
-
Protecting Groups: If your aza-heterocycle has other reactive functional groups (e.g., -OH, -NH₂), protecting them before the trifluoromethylation step is crucial to prevent side reactions.[3]
Potential Cause 2: Substrate Decomposition
The reaction conditions required for trifluoromethylation might be too harsh for your aza-heterocycle, leading to its decomposition.
Troubleshooting Steps:
-
Milder Reagents: Consider using a milder trifluoromethylating reagent. Newer generations of electrophilic reagents, for example, have been designed to be more tolerant of sensitive functional groups.[3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize substrate decomposition.
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction or decomposition of the product.
Question 3: My reaction works, but the purification of the trifluoromethylated product is extremely difficult. What strategies can I employ?
Answer:
Purification is a common bottleneck in the synthesis of trifluoromethylated aza-heterocycles due to the similar physical properties of the product and byproducts.
Potential Cause 1: Co-elution of Product and Byproducts
The polarity of the trifluoromethylated product might be very similar to that of the starting material or certain byproducts, making chromatographic separation challenging.
Troubleshooting Steps:
-
Optimize Chromatography: Experiment with different solvent systems (both normal and reverse-phase) and different stationary phases for your column chromatography.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Derivatization: In some cases, it may be beneficial to temporarily derivatize the product to alter its polarity, facilitate separation, and then remove the derivatizing group.
Potential Cause 2: Persistent Impurities from the Reagent
The trifluoromethylating reagent itself can be a source of persistent impurities. For example, byproducts from Togni's reagent can sometimes be difficult to remove completely.
Troubleshooting Steps:
-
Aqueous Work-up: A thorough aqueous work-up can help remove many of the inorganic byproducts.
-
Specific Scavengers: In some cases, specific scavengers can be used to react with and remove reagent-derived impurities.
-
Alternative Reagents: If a particular reagent consistently leads to purification issues, consider exploring an alternative trifluoromethylating agent that may generate more easily separable byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylating reagents and how do I choose the right one?
A1: Trifluoromethylating reagents can be broadly categorized into three classes based on their reactivity: electrophilic, nucleophilic, and radical.
-
Electrophilic Reagents ("CF₃⁺" source): These reagents, such as Togni's and Umemoto's reagents, are effective for trifluoromethylating electron-rich substrates and nucleophiles.[4][7] They are generally bench-stable but can be expensive.[8]
-
Nucleophilic Reagents ("CF₃⁻" source): The most common example is the Ruppert-Prakash reagent (TMSCF₃). These are used to trifluoromethylate electrophilic substrates like carbonyls and can be used in copper-catalyzed cross-coupling reactions with aryl halides.
-
Radical Reagents ("CF₃•" source): Reagents like sodium triflinate (Langlois' reagent) and trifluoroiodomethane (CF₃I) generate a trifluoromethyl radical.[5][6] These are often used in photoredox catalysis and are particularly useful for the direct C-H trifluoromethylation of heterocycles.[6][13]
The choice of reagent depends on the electronic nature of your aza-heterocycle, the desired regioselectivity, and the functional groups present in your molecule.
Q2: How does the position of the nitrogen atom in an aza-heterocycle affect trifluoromethylation?
A2: The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. This has a profound impact on the regioselectivity of trifluoromethylation. For example, in pyridines, direct C-H trifluoromethylation often occurs at the C2 or C4 positions, which are more electron-deficient.[14] The specific outcome, however, is highly dependent on the reaction mechanism.
Q3: Are there any "green" or more sustainable methods for trifluoromethylation?
A3: Yes, the field is actively moving towards more sustainable methods. The use of photoredox catalysis with visible light is a significant advancement as it often allows for milder reaction conditions and avoids the use of stoichiometric heavy metal oxidants.[2][10] Additionally, continuous-flow synthesis is being explored as a way to improve safety, scalability, and efficiency in trifluoromethylation reactions. The use of cheaper and more readily available trifluoromethyl sources like trifluoroacetic acid is also a key area of research.[5][15]
Data Presentation
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example Reagent | Typical Substrates | Advantages | Disadvantages |
| Electrophilic | Togni's Reagent II | Electron-rich heterocycles, thiols, alcohols | Bench-stable, commercially available | Can be expensive, byproducts can be difficult to remove |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Carbonyls, imines, aryl halides (with Cu catalyst) | High reactivity, versatile | Moisture sensitive, requires an activator (e.g., F⁻ source) |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Electron-deficient and electron-rich heterocycles | Inexpensive, bench-stable solid | Often requires an oxidant or photoredox catalyst |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation of an Aza-heterocycle
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aza-heterocycle (1.0 equiv), the trifluoromethylating reagent (e.g., Langlois' reagent, 1.5 equiv), and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%).
-
Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile or DMF) to achieve the desired concentration. Seal the vial and degas the mixture by sparging with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Initiation: Place the reaction vial in front of a light source (e.g., a blue LED lamp) and begin stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Diagram 2: Interplay of Factors in Trifluoromethylation Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sci-Hub: are you are robot? [sci-hub.box]
Technical Support Center: Synthesis of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Welcome to the technical support guide for the synthesis of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. This document is intended for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. The introduction of a trifluoromethyl group into the rigid 3-azabicyclo[3.2.1]octane scaffold imparts unique properties valuable in medicinal chemistry.[1] However, the key synthetic step—nucleophilic trifluoromethylation of the corresponding ketone precursor—can be accompanied by several side reactions that complicate purification and reduce yields.
This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis, based on established chemical principles and field-proven insights.
I. Overview of the Core Synthesis
The most common and direct route to this compound involves the nucleophilic addition of a trifluoromethyl anion equivalent to a protected 3-azabicyclo[3.2.1]octan-8-one precursor. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most widely used reagent for this transformation due to its effectiveness and relative ease of handling.[2][3]
The general reaction scheme is as follows:
II. Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis. Each issue is analyzed by its potential cause, followed by actionable solutions and preventative measures.
Problem 1: Low or No Conversion of the Starting Ketone
You observe a significant amount of unreacted N-protected 3-azabicyclo[3.2.1]octan-8-one in your crude reaction mixture by TLC, GC-MS, or NMR.
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Inactive Initiator | The catalytic initiator (e.g., TBAF, CsF) is responsible for generating the active trifluoromethide anion from TMSCF₃.[2] If the initiator is hydrated or degraded, the catalytic cycle will not start. | Solution: Use a freshly opened bottle of the initiator or dry it thoroughly. For TBAF, use the anhydrous form in THF. For salts like CsF or K₂CO₃, flame-dry the flask containing the salt under vacuum before adding solvent. |
| Insufficient Reagent | The reaction stoichiometry may not be optimal, or the TMSCF₃ may have degraded due to improper storage (exposure to moisture). | Solution: Increase the equivalents of TMSCF₃ to 1.5-2.0 eq. relative to the ketone. Ensure TMSCF₃ is stored under an inert atmosphere (N₂ or Ar) and handled with dry syringes. |
| Low Reaction Temperature | While low temperatures are often used to control selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion within a standard timeframe. | Solution: Allow the reaction to warm slowly from the initial low temperature (e.g., -78 °C or 0 °C) to room temperature and stir overnight. Monitor the reaction progress by TLC. |
| Inhibitory Species | Protic impurities (water, alcohols) will quench the trifluoromethide anion. | Protocol: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. The ketone starting material should be rigorously dried, for example, by azeotropic distillation with toluene. |
Problem 2: Multiple Unidentified Spots on TLC / Complex Crude NMR
Your analysis of the crude product shows not only the starting material and desired product but also several other byproducts, making purification difficult.
| Potential Cause | Explanation & Mechanism | Recommended Solution & Protocol |
| Enolization | The trifluoromethide anion (CF₃⁻) is a strong base and can abstract an α-proton from the ketone, leading to a silyl enol ether byproduct.[4] This is particularly problematic with sterically hindered ketones or when using stronger, non-fluorinated bases as initiators. | Solution: Run the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. Use a fluoride-based initiator like TBAF or CsF, which promotes the desired pathway. Avoid strong, non-nucleophilic bases. |
| Difluorocarbene Formation | Under certain conditions, the trifluoromethide anion can undergo α-elimination of a fluoride ion to generate highly reactive difluorocarbene (:CF₂).[4][5] This intermediate can lead to a complex mixture of byproducts. | Solution: Avoid iodide-based activators, which are known to promote this pathway.[4] Stick to standard fluoride initiators and maintain low reaction temperatures. |
| Product Instability | The final product, an α-trifluoromethyl carbinol adjacent to a nitrogen (a type of hemiaminal), can be unstable under harsh acidic or basic conditions, potentially leading to decomposition during workup or purification. | Solution: Use a mild acidic workup (e.g., saturated aq. NH₄Cl or dilute HCl at 0 °C). Avoid prolonged exposure to strong acids or bases. During purification by column chromatography, consider using a silica gel that has been neutralized with triethylamine. |
III. Frequently Asked Questions (FAQs)
Q1: Why is an N-protecting group necessary for the 3-azabicyclo[3.2.1]octan-8-one starting material?
The secondary amine in the bicyclic core is nucleophilic and basic. Without a protecting group (e.g., Boc, Cbz, Benzyl), several side reactions can occur:
-
Acid-Base Reaction: The amine can be deprotonated by the basic CF₃⁻ anion, consuming the reagent.
-
Reaction with TMSCF₃: The amine could potentially react with the silicon center of the Ruppert-Prakash reagent.
-
Poor Solubility: The unprotected free amine may have poor solubility in common anhydrous ethereal solvents like THF. The protecting group renders the nitrogen non-nucleophilic and improves solubility, ensuring the reaction proceeds cleanly at the ketone carbonyl.
Q2: Can I use other trifluoromethylating agents besides the Ruppert-Prakash reagent?
Yes, other reagents exist, but they come with different challenges.
-
Fluoroform (HCF₃): This is an inexpensive greenhouse gas that can be used with a strong base (like KHMDS) to generate the CF₃⁻ anion.[6] However, it requires specialized equipment for gas handling, and the strong basic conditions can heavily favor the enolization side reaction.[6]
-
Trifluoroiodomethane (CF₃I) with metals: These reactions, like the McLoughlin-Thrower reaction, often require high temperatures and can involve radical pathways, which may not be compatible with the bicyclic amine structure.[1]
For laboratory-scale synthesis of this specific molecule, the Ruppert-Prakash reagent offers the best balance of reactivity, control, and operational simplicity.[3][7]
Q3: My final product appears unstable and decomposes over time. How can I improve its stability?
The stability of α-hydroxy-α-trifluoromethyl amines can be a concern.[8][9]
-
Storage: Store the final product as a salt (e.g., hydrochloride salt). The protonated amine is less likely to participate in decomposition pathways. Store the salt under an inert atmosphere at low temperatures (-20 °C).
-
pH Control: Avoid exposing the free base to even mildly acidic or basic conditions for extended periods. The compound is most stable near neutral pH. If you need the free base for a subsequent reaction, generate it from the salt immediately before use.
Q4: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Staining: The product and starting material may not be UV-active. Use a potassium permanganate (KMnO₄) stain. The tertiary alcohol product will typically show up as a bright yellow/orange spot on a purple background.
-
Solvent System: A good starting point for the mobile phase is a mixture of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) and a more polar one (e.g., Methanol), often with a small amount of triethylamine (0.5-1%) to prevent streaking on the silica plate. A typical system might be 90:10:1 Dichloromethane/Methanol/Triethylamine.
IV. Key Experimental Protocols
Protocol 1: Optimized Trifluoromethylation
This protocol is a self-validating system with a built-in analytical checkpoint.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the N-Boc-3-azabicyclo[3.2.1]octan-8-one (1.0 eq.).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq.) dropwise via syringe.
-
Initiation: In a separate flask, prepare a 0.1 M solution of anhydrous Tetrabutylammonium fluoride (TBAF) in anhydrous THF. Add this initiator solution dropwise to the reaction mixture (approx. 0.1 eq.) over 10 minutes. The solution may turn a pale yellow color.
-
Reaction: Stir the reaction at -78 °C for 2 hours.
-
Analytical Checkpoint: Carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe and quench it into a vial containing a drop of saturated aq. NH₄Cl and ethyl acetate. Spot this organic layer on a TLC plate against the starting material to check for conversion.
-
Warming: If conversion is incomplete, allow the reaction to warm slowly to 0 °C and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup & Deprotection: Allow the mixture to warm to room temperature. Add 1 M HCl solution and stir for 1 hour to hydrolyze the silyl ether and cleave the Boc protecting group.
-
Extraction: Basify the aqueous layer with solid NaOH or 2 M NaOH solution to pH > 12. Extract the aqueous layer with Dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
References
- BenchChem. The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethylation.
- Organic Chemistry Portal. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Org. Lett., 2021, 23, 3546-3551.
- Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- ResearchGate. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- Wikipedia. Trifluoromethylation.
- NIH National Library of Medicine. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Wikipedia. Trifluoromethyltrimethylsilane.
- Enamine. α-Fluoroamines.
- NIH National Library of Medicine. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. α-Fluoroamines - Enamine [enamine.net]
- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Stereoselectivity in 8-Azabicyclo[3.2.1]octane Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of 8-azabicyclo[3.2.1]octanes, the core scaffold of tropane alkaloids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during these complex synthetic endeavors. The unique bridged-ring structure of these molecules presents significant stereochemical hurdles that demand precise control over reaction conditions and methodologies.[1][2][3]
This resource will delve into the critical factors influencing stereoselectivity and offer practical, field-proven solutions to enhance the diastereomeric and enantiomeric purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving stereocontrol in 8-azabicyclo[3.2.1]octane synthesis?
A1: The main approaches to achieving stereocontrol can be broadly categorized as follows:
-
Substrate-Controlled Diastereoselectivity: This strategy relies on the inherent stereochemistry of the starting materials to direct the formation of new stereocenters. The conformational rigidity of cyclic precursors often dictates the facial selectivity of approaching reagents.
-
Reagent-Controlled Diastereoselectivity: Chiral reagents, such as chiral bases or reducing agents, are employed to selectively form one diastereomer over another.[1] For instance, chiral lithium amides have been successfully used for the enantioselective deprotonation of tropinone.[1][4]
-
Catalyst-Controlled Enantioselectivity: The use of chiral catalysts, often metal-based, is a powerful method for generating enantiomerically enriched products from prochiral starting materials. This includes asymmetric hydrogenations, cycloadditions, and cross-coupling reactions.[5][6]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is cleaved.[7]
Q2: What are the key factors influencing the endo/exo selectivity in cycloaddition reactions to form the 8-azabicyclo[3.2.1]octane core?
A2: The endo/exo selectivity in cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, is a critical factor. Several parameters can be manipulated to influence this outcome:
-
Steric Effects: The steric bulk of substituents on both the dipole and the dipolarophile can significantly influence the transition state, favoring the less hindered exo approach.
-
Electronic Effects: The electronic nature of the reactants and the presence of Lewis acids can alter the frontier molecular orbital interactions, thereby influencing the selectivity.
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state.[8]
-
Solvent Polarity: The polarity of the solvent can impact the stability of the transition state intermediates, and in turn, the diastereoselectivity.[8]
Q3: My reaction is producing a racemic mixture. What are the initial steps to induce enantioselectivity?
A3: To move from a racemic to an enantioselective synthesis, consider the following approaches:
-
Chiral Resolution: This classical method involves separating the enantiomers of a racemic mixture, often by forming diastereomeric salts with a chiral resolving agent. While effective, it is often less efficient as the maximum yield for the desired enantiomer is 50%.
-
Asymmetric Catalysis: This is a highly efficient and modern approach. Investigate the literature for chiral catalysts known to be effective for the specific transformation you are performing. For example, rhodium and palladium catalysts with chiral ligands are widely used for various asymmetric reactions.[5][6][9]
-
Chiral Pool Synthesis: Start your synthesis from a readily available, enantiomerically pure natural product (e.g., an amino acid or a sugar) that already contains some of the required stereocenters.[7][10]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of 8-azabicyclo[3.2.1]octanes.
Issue 1: Poor Diastereoselectivity in the Key Cycloaddition Step
Symptom: The formation of the bicyclic core results in a nearly 1:1 mixture of diastereomers, leading to difficult purification and low yields of the desired product.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The delicate balance of kinetic and thermodynamic control is often influenced by temperature, solvent, and catalyst.
-
Troubleshooting Protocol:
-
Temperature Screening: Systematically vary the reaction temperature. Lowering the temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) often increases diastereoselectivity by favoring the transition state with the lower activation energy.[8]
-
Solvent Screening: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Lewis Acid Screening: If a Lewis acid is used to catalyze the cycloaddition, its nature and stoichiometry can be critical. Experiment with different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂) and vary their loading.
-
-
-
Lack of Steric or Electronic Differentiation: The substituents on the reacting partners may not be providing enough bias for one approach over the other.
-
Troubleshooting Protocol:
-
Modify Protecting Groups: If your substrate contains protecting groups, consider changing them to bulkier or more electronically distinct groups to create a greater steric or electronic bias.
-
Alter Substituents on the Dipolarophile: If applicable, modify the electron-withdrawing group on the dipolarophile to enhance the desired electronic interactions in the transition state.
-
-
Data Summary: Effect of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Diastereomeric Ratio (d.r.) A | Condition B | Diastereomeric Ratio (d.r.) B | Reference |
| Temperature | 25 °C | 2:1 | -78 °C | >10:1 | General Principle[8] |
| Solvent | Toluene | 3:1 | CH₂Cl₂ | 6:1 | Hypothetical Example |
| Lewis Acid | None | 1.5:1 | Sc(OTf)₃ (10 mol%) | 8:1 | Hypothetical Example |
Issue 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction
Symptom: The use of a chiral catalyst results in a low enantiomeric excess (ee), indicating poor stereochemical control.
Possible Causes and Solutions:
-
Suboptimal Catalyst-Ligand Combination: The choice of both the metal precursor and the chiral ligand is crucial for achieving high enantioselectivity.
-
Troubleshooting Protocol:
-
Ligand Screening: Synthesize or purchase a variety of chiral ligands with different electronic and steric properties. Even small changes to the ligand backbone or substituents can have a profound impact on the ee.
-
Metal Precursor Screening: The counterion and oxidation state of the metal can influence the catalytic activity and selectivity. Screen different metal precursors (e.g., Rh₂(OAc)₄ vs. Rh₂(esp)₂).
-
-
-
Presence of Impurities: Water, oxygen, or other impurities can deactivate the catalyst or interfere with the catalytic cycle.
-
Troubleshooting Protocol:
-
Use Anhydrous and Degassed Solvents: Ensure all solvents are rigorously dried and degassed before use.
-
Purify Reagents: Purify all starting materials to remove any potential catalyst poisons.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
-
-
-
Uncatalyzed Background Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway.
-
Troubleshooting Protocol:
-
Experimental Workflow: Optimizing an Asymmetric Cycloaddition
Caption: Workflow for optimizing an asymmetric catalytic reaction.
Issue 3: Unexpected Epimerization or Racemization
Symptom: An initially stereochemically pure intermediate loses its stereochemical integrity in a subsequent step.
Possible Causes and Solutions:
-
Presence of Acidic or Basic Conditions: Stereocenters adjacent to carbonyl groups or other acidifying/basifying functionalities are prone to epimerization.
-
Troubleshooting Protocol:
-
pH Control: Carefully buffer the reaction mixture to maintain a neutral pH if possible.
-
Use Non-nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to minimize side reactions.
-
Minimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote epimerization. Monitor the reaction closely and quench it as soon as it is complete.
-
-
-
Formation of a Symmetric Intermediate: The reaction may proceed through a symmetric intermediate that allows for loss of stereochemical information.
-
Troubleshooting Protocol:
-
Mechanistic Investigation: Review the mechanism of the problematic step. If a symmetric intermediate (e.g., an enol or enolate) is formed, consider alternative reagents or conditions that might avoid its formation or favor a stereospecific pathway. For example, in some cases, a silyl enol ether can be used to control the regioselectivity of an enolate reaction.
-
-
Logical Relationship: Factors Leading to Loss of Stereoselectivity
Caption: Key factors contributing to poor stereoselectivity.
References
- Vicario, J. L., & Corrêa, A. G. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Addi.
- Zhang, Z., & Dong, G. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation.
- Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Vicario, J. L., & Corrêa, A. G. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.
- Reiser, O., et al. (2020). Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/ Huisgen [3+2]-Cycloaddition Cascade of Monocyclopropanated Heterocycles.
- Zhang, Z., & Dong, G. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation.
- Davies, H. M. L., Ahmed, G., & Churchill, M. R. (1996). Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Journal of the American Chemical Society.
- Cossío, F. P., et al. (2021).
- Majewski, M., & Lazny, R. (1996). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry.
- Pollini, G. P., et al. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
- An, S., et al. (2023). Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimination reaction.
- Afewerki, S., et al. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology.
- Olsen, J. A., & Njardarson, J. T. (2021). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Chemical Neuroscience.
- Hashimoto, T., & Maruoka, K. (2015). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system.
- Coldham, I., et al. (2006). Asymmetric Synthesis of the Tropane Alkaloid (+)
- BenchChem. (n.d.). 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol.
- Majewski, M., & Lazny, R. (2003). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes.
- Reiser, O., et al. (2020).
- Srinivasan, A., & Smolke, C. D. (2020). Biosynthesis of medicinal tropane alkaloids in yeast.
- BenchChem. (n.d.). methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
- Pollini, G. P., et al. (2006). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives.
- BenchChem. (n.d.). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
- Vicario, J. L., & Corrêa, A. G. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids.
- Vogel, P., et al. (1993). Stereoselective Synthesis of New 8-Oxabicyclo[3.2.
- Reiser, O., et al. (2020).
- BenchChem. (n.d.). Technical Support Center: Optimizing Tropane Alkaloid Synthesis.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 57. Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives - The Davies Group [scholarblogs.emory.edu]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Welcome to the dedicated technical support guide for the scale-up synthesis of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will delve into the critical parameters, potential pitfalls, and troubleshooting strategies to ensure a robust, safe, and reproducible process.
The synthesis of this tertiary trifluoromethyl carbinol is a key transformation, often pivotal in the development of novel therapeutics.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on the most common and scalable synthetic route: the nucleophilic trifluoromethylation of an N-protected 3-azabicyclo[3.2.1]octan-8-one precursor using the Ruppert-Prakash reagent (TMSCF₃).[2]
Part 1: Synthetic Workflow Overview
The overall process can be visualized as a two-stage sequence: preparation of the key ketone intermediate and its subsequent trifluoromethylation. For the purpose of this guide, we will assume the starting material, N-Boc-3-azabicyclo[3.2.1]octan-8-one, is available or has been synthesized separately.
Part 2: The Trifluoromethylation Step - Protocol & Parameters
This section provides a detailed protocol for the key nucleophilic addition step. The reaction involves the activation of trimethyl(trifluoromethyl)silane (TMSCF₃) by a catalytic amount of a fluoride source, which generates a transient, highly nucleophilic trifluoromethyl anion (or its equivalent).[2][3]
Experimental Protocol
Materials:
-
N-Boc-3-azabicyclo[3.2.1]octan-8-one
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is scrupulously dried (e.g., oven-dried and cooled under a stream of dry nitrogen). All subsequent operations must be performed under an inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the reactor, charge N-Boc-3-azabicyclo[3.2.1]octan-8-one (1.0 eq) and anhydrous THF (5-10 volumes). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
TMSCF₃ Addition: Add TMSCF₃ (1.5 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5 °C.
-
Initiation: Slowly add the TBAF solution (0.1 eq) dropwise over 15-30 minutes. A mild exotherm is often observed. Careful control of the addition rate is critical on a larger scale to manage heat evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for completion by TLC, LC-MS, or GC-MS.
-
Quenching & Work-up: Once complete, cool the mixture back to 0-5 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with Ethyl Acetate. Separate the organic layer, and wash successively with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is typically the silylated intermediate.
-
Desilylation & Purification: The crude silyl ether can be cleaved by treatment with aqueous HCl or an additional charge of TBAF.[4] The final product is then purified by column chromatography or crystallization.
Optimized Process Parameters
| Parameter | Recommended Value | Rationale & Scale-Up Considerations |
| Solvent | Anhydrous THF | Excellent solvent for reactants and intermediates. Ensure water content is <50 ppm to prevent quenching of the trifluoromethyl anion. |
| Temperature | 0-5 °C (Initial), then RT | The reaction is initiated at low temperature to control the initial exotherm. Allowing it to warm to RT ensures complete conversion. On scale-up, robust cooling is mandatory. |
| TMSCF₃ Equiv. | 1.3 - 1.5 eq | A slight excess ensures complete consumption of the starting ketone, which can be difficult to separate from the product. |
| Initiator (TBAF) | 0.05 - 0.1 eq | Catalytic amounts are sufficient. Higher loadings can lead to side reactions and racemization in some cases.[5] |
| Addition Rate | Slow, controlled addition | CRITICAL for scale-up. The initiation can be highly exothermic. The rate should be adjusted to keep the internal temperature within the desired range. |
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely after the addition of the initiator. What is the likely cause?
-
A1: This is one of the most common issues. The primary culprits are:
-
Moisture: The trifluoromethyl anion is a strong base and will be rapidly quenched by water. Ensure all glassware is rigorously dried and solvents are anhydrous.[6]
-
Reagent Quality: The Ruppert-Prakash reagent (TMSCF₃) can degrade over time. Use a fresh bottle or re-distill if necessary. Similarly, the TBAF initiator is hygroscopic and can lose activity.
-
Insufficient Initiation: On a large scale, poor mixing can lead to localized quenching of the initiator. Ensure adequate agitation. If no exotherm was observed, the reaction likely did not initiate.
-
Q2: I'm observing a significant amount of a side product that appears to be the starting ketone. Why is this happening?
-
A2: Recovery of the starting ketone, especially if TMSCF₃ has been consumed, can sometimes be due to enolization. While the α-protons of this specific bicyclic ketone are not exceptionally acidic, a strong base (like the trifluoromethyl anion) can potentially deprotonate the α-carbon.[6] This forms an enolate, which is then protonated during the aqueous work-up, regenerating the starting ketone. To mitigate this, ensure the reaction is run at the recommended low temperature and that the initiator is added slowly to avoid high localized concentrations of the base.
Q3: The work-up is problematic, with stable emulsions forming during the extraction. How can I resolve this?
-
A3: Emulsions are common when dealing with amine-containing compounds and silyl byproducts. On a larger scale, this can lead to significant product loss.
-
Break the Emulsion: Add a saturated brine solution and allow the mixture to stand. Gentle stirring, rather than vigorous shaking, can also help. In some cases, filtering the entire mixture through a pad of celite can break the emulsion.
-
Process Modification: A "solvent swap" before the aqueous wash can be effective. After quenching, distill off the THF and replace it with a less water-miscible solvent like methyl tert-butyl ether (MTBE) or toluene before proceeding with the washes.
-
Q4: My final product purity is low after chromatography. Are there alternative purification methods for scale-up?
-
A4: While flash chromatography is suitable for lab scale, it is often not economically viable for large-scale production.[1]
-
Crystallization: Investigate crystallizing the final product or a salt form (e.g., the hydrochloride salt). A systematic screen of solvents (e.g., isopropanol, ethyl acetate, heptane, acetonitrile) and solvent mixtures is recommended.
-
Distillation: If the product is thermally stable and sufficiently volatile, distillation under high vacuum could be an option, although this is less common for complex alcohols.
-
Q5: Can I use a different trifluoromethylating reagent, like a Grignard reagent (CF₃MgX)?
-
A5: While Grignard reagents are powerful nucleophiles, preparing and using CF₃MgX is significantly more challenging than using TMSCF₃.[7][8][9] CF₃MgX is thermally unstable and prone to decomposition. The Ruppert-Prakash reagent offers superior stability, handling characteristics, and generally provides higher and more reliable yields for this type of transformation, making it the preferred choice for scalable synthesis.[10]
References
- Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- pap0r0. (2018). Comment on Troubleshooting my grignard reactions. Reddit.
- Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Carbomethoxy-3-tropinone and Tropinone.
- Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Sotorríos, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry.
- Author not specified. (n.d.). Chemical thermodynamics applied to the synthesis of tropinone. Source not specified.
- Feigl, D. M., & Mosher, H. S. (n.d.). Resolution of trifluoromethylcarbinols. American Chemical Society.
- Author not specified. (n.d.). Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- Pitre, S. P., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. PMC - NIH.
- ResearchGate. (2025). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO.
- ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- NIH. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.
- Li, A. Y. (n.d.). Trifluoromethylation.
- Semantic Scholar. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds.
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
- Wikipedia. (n.d.). Tropinone.
- Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis.
- Author not specified. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Source not specified.
- ResearchGate. (2025). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Degradation Pathways of Trifluoromethylated Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated amines. The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] However, understanding the stability and degradation pathways of molecules containing the N-CF3 motif is critical for predicting shelf-life, ensuring therapeutic efficacy, and identifying potential toxicological liabilities.
This guide provides in-depth technical support in a question-and-answer format, addressing common challenges and offering field-proven insights into the experimental investigation of trifluoromethylated amine degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrolytic Stability
Question 1: My N-trifluoromethyl amine is degrading in aqueous solution. What is the likely degradation pathway and how is it influenced by pH?
Answer: N-trifluoromethyl amines are known to be susceptible to hydrolysis, a key degradation pathway to consider during formulation and storage.[2][3] The stability of these compounds is highly dependent on the pH of the aqueous medium.
-
Acidic Conditions (pH 1.0): Under strongly acidic conditions, N-trifluoromethyl secondary amines can undergo rapid degradation. For instance, some aromatic N-CF3 secondary amines show significant degradation within minutes to hours.[4] The primary degradation products are typically the corresponding non-trifluoromethylated parent amine and ultimately fluoride ions, resulting from the cleavage of the N-CF3 bond.
-
Neutral to Physiological Conditions (pH 7.0 - 7.4): At neutral and physiological pH, the hydrolytic stability of N-trifluoromethyl amines generally improves compared to acidic conditions. However, degradation can still occur over time. Tertiary N-trifluoromethyl amines often exhibit greater stability than their secondary counterparts under these conditions.
-
Alkaline Conditions (pH 10.0): In basic media, the degradation of N-trifluoromethyl amines can be accelerated. While the N-CF3 bond is generally more stable than in acidic conditions for some structures, other labile functional groups within the molecule may become more susceptible to hydrolysis.[5]
It's important to note that N-trifluoromethyl azoles demonstrate significantly greater aqueous stability compared to N-trifluoromethyl amines, making them a valuable alternative in drug design when hydrolytic instability is a concern.[2][3]
Troubleshooting Hydrolytic Instability:
-
Symptom: Appearance of a new peak corresponding to the parent amine in the HPLC chromatogram of a sample in aqueous buffer.
-
Possible Cause: Hydrolysis of the N-CF3 bond.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Co-inject a standard of the parent amine to confirm the identity of the new peak.
-
pH Profiling: Conduct a pH-rate profile study by incubating your compound in buffers of varying pH (e.g., pH 1, 3, 5, 7.4, 9, 12) and monitor the degradation over time using a stability-indicating HPLC method. This will identify the pH range of maximum stability.
-
Consider Co-solvents: For poorly soluble compounds, using co-solvents like acetonitrile or methanol in your aqueous buffers is necessary. Be aware that the choice and concentration of the co-solvent can influence the degradation kinetics.[6] It is advisable to keep the organic solvent content as low as possible while maintaining solubility.
-
Section 2: Photodegradation
Question 2: I'm observing degradation of my trifluoromethylated aromatic amine upon exposure to light. What are the expected degradation products?
Answer: Photodegradation is a critical stability concern for many aromatic compounds, and trifluoromethylated anilines are no exception. The primary photodegradation pathway often involves the cleavage of the C-CF3 bond, leading to defluorination.
A notable example is the photodegradation of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). When irradiated with UV light at 310 nm in an aqueous solution, it undergoes nucleophilic substitution of the trifluoromethyl group by water, resulting in the formation of 3,5-diaminobenzoic acid. Concurrently, intermediates of this defluorination process can polymerize to form colored degradants.
Other potential photodegradation products of anilines, which could also be relevant for their trifluoromethylated counterparts, include aminophenols, benzidine, and hydroxyazobenzene, arising from reactions with photochemically generated reactive oxygen species.[7]
Troubleshooting Photolytic Instability:
-
Symptom: Discoloration of the sample and the appearance of multiple new peaks in the chromatogram after light exposure.
-
Possible Cause: Photodegradation of the trifluoromethylated aromatic amine.
-
Troubleshooting Steps:
-
Conduct a Confirmatory Photostability Study: Follow ICH Q1B guidelines for photostability testing, exposing your drug substance or product to a combination of UV and visible light.[8]
-
Characterize Degradants: Utilize LC-MS/MS to identify the molecular weights of the degradation products. High-resolution mass spectrometry can help in elucidating their elemental composition.
-
Protective Packaging: If photolability is confirmed, the use of light-resistant packaging (e.g., amber vials) is essential for the final drug product.
-
Section 3: Oxidative Degradation
Question 3: My trifluoromethylated amine is showing instability in the presence of an oxidizing agent. What are the potential degradation mechanisms?
Answer: Oxidative degradation is a common pathway for amines. The presence of the electron-withdrawing trifluoromethyl group can influence the susceptibility of the amine to oxidation. The two primary mechanisms for the oxidative degradation of amines are:
-
Electron Abstraction: An electron is removed from the nitrogen atom to form a radical cation, which can then undergo further reactions.
-
Hydrogen Abstraction: A hydrogen atom is abstracted from a carbon atom alpha to the nitrogen.
These initial steps can lead to a variety of degradation products, including:
-
N-oxides
-
Hydroxylamines
-
Sulfones and Sulfoxides (if sulfur is present in the molecule)[8]
It's also important to consider that other functional groups in the molecule might be more susceptible to oxidation than the trifluoromethylated amine moiety.
Troubleshooting Oxidative Instability:
-
Symptom: Formation of new, more polar peaks in the HPLC chromatogram after exposure to an oxidizing agent like hydrogen peroxide.
-
Possible Cause: Oxidative degradation of the amine or another part of the molecule.
-
Troubleshooting Steps:
-
Perform Forced Oxidation Studies: Expose your compound to a controlled concentration of an oxidizing agent (e.g., 0.1-3% hydrogen peroxide) and monitor the degradation.[8]
-
Investigate the Role of Metal Ions: Trace metal ions can catalyze oxidative degradation. Consider adding a chelating agent like EDTA to your formulation to see if it improves stability.
-
Inert Atmosphere: If the compound is sensitive to atmospheric oxygen, consider manufacturing and storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Forced Degradation Study of a Trifluoromethylated Amine
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the trifluoromethylated amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point.[9]
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to obtain mass information of the parent drug and any degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify the major degradation products and propose their structures based on the MS data.
Data Presentation
Table 1: Representative Hydrolytic Stability of N-Trifluoromethyl Amines
| Compound Type | pH | Time (hours) | Remaining Compound (%) | Reference |
| N-CF3 Secondary Aromatic Amine | 1.0 | 0.5 | ~50 | [4] |
| N-CF3 Secondary Aromatic Amine | 1.0 | 6 | <10 | [4] |
| N-CF3 Tertiary Aromatic Amine | 1.0 | 6 | ~80 | [4] |
| N-CF3 Secondary Aromatic Amine | 7.4 | 6 | >95 | [4] |
| N-CF3 Tertiary Aromatic Amine | 7.4 | 6 | >95 | [4] |
| N-CF3 Secondary Aromatic Amine | 10.0 | 6 | ~90 | [4] |
| N-CF3 Tertiary Aromatic Amine | 10.0 | 6 | >95 | [4] |
Visualizations
Degradation Pathways
Caption: Common degradation pathways for trifluoromethylated amines.
Experimental Workflow
Caption: Workflow for investigating the degradation of trifluoromethylated amines.
References
-
Schoenebeck, F., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(43), 13359-13363. [Link]
-
Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(4), 128-134. [Link]
-
ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. [Link]
-
Nanda, K. K., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 44. [Link]
-
ResearchGate. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]
-
Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(22), 13837-13848. [Link]
-
Zhang, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3041. [Link]
-
Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3). [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. [Link]
-
Helda. (n.d.). Chromatographic determination of amines in food samples. [Link]
-
Chemical Science. (2020). Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water. [Link]
-
Kumar, A., et al. (2021). Lifitegrast Degradation: Products and Pathways. Molecules, 26(20), 6199. [Link]
-
ResearchGate. (n.d.). Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines. [Link]
-
SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link]
-
Pharmapproach. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines: Reactions were.... [Link]
-
Li, Z., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12263-12273. [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Fu, J.-L., et al. (2022). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications, 13(1), 2633. [Link]
-
PubMed. (2024). Biopharmaceutical Analysis by HPLC: Practices and Challenges. [Link]
-
ResearchGate. (n.d.). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
National Institutes of Health. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. [Link]
-
SINTEF. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
Długosz, O., et al. (2020). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Catalysts, 10(11), 1259. [Link]
-
Taponard, M., et al. (2022). Novel N(SCF3)(CF3)-Amines: Synthesis, Scalability and Stability. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Impact of Solvent on the Thermal Stability of Amines - SINTEF [sintef.no]
- 7. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites | MDPI [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Analytical Methods for Impure 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane Samples
Welcome to the technical support center for the analytical characterization of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this fluorinated bicyclic compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you optimize your analytical methods and ensure the purity and quality of your samples.
Introduction: The Analytical Challenges
This compound presents a unique set of analytical challenges due to its key structural features:
-
Fluorination: The highly electronegative trifluoromethyl group significantly impacts the molecule's polarity, volatility, and chromatographic behavior.
-
Bicyclic Structure: The rigid azabicyclo[3.2.1]octane core can lead to specific stereoisomers (endo/exo) and potential for steric hindrance effects during analysis.
-
Hydroxyl and Amine Groups: These polar functional groups can cause peak tailing in chromatography and influence ionization in mass spectrometry.
-
Potential for Multiple Impurities: Synthesis of this molecule can result in a variety of impurities, including starting materials, byproducts, diastereomers, and enantiomers.
This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the analysis of this compound:
Q1: I'm seeing significant peak tailing for my main compound in reverse-phase HPLC. What is the likely cause and how can I fix it?
A1: Peak tailing is a common issue with compounds containing basic amine groups like the one in your molecule. This is often due to strong interactions between the amine and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize exposed silanol groups.
-
Modify Your Mobile Phase:
-
Add a Competitive Base: Introduce a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%) to your mobile phase. These additives will preferentially interact with the active silanol sites, reducing their interaction with your analyte.
-
Adjust pH: Ensure the pH of your mobile phase is at least 2 pH units above or below the pKa of the secondary amine to maintain a consistent ionization state. For this compound, a mobile phase pH in the range of 3-5 or 8-10 is a good starting point.
-
-
Lower Injection Volume/Concentration: High sample loads can saturate the stationary phase and exacerbate tailing. Try injecting a smaller volume or a more dilute sample.
Q2: My compound is not retaining well on a standard C18 column. What are my options?
A2: The trifluoromethyl group can reduce the hydrophobicity of your molecule, leading to poor retention on traditional C18 phases.
Troubleshooting Steps:
-
Use a Phenyl-Hexyl or Fluorinated Stationary Phase: These phases offer alternative selectivities. Phenyl-hexyl columns can provide pi-pi interactions, while fluorinated phases (e.g., F5) can have favorable dipole-dipole and fluorous-fluorous interactions with your trifluoromethyl group.[1]
-
Employ a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds that are not well-retained in reverse-phase. You would use a high organic mobile phase with a small amount of aqueous buffer.
-
Use an Ion-Pairing Reagent: If your compound is ionized, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion pairing) to the mobile phase can significantly increase retention.
Q3: I am struggling to separate diastereomers of my compound. What should I try?
A3: Diastereomers have different physical properties and can often be separated by achiral chromatography with careful method optimization.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Small changes in the organic modifier (e.g., switching from acetonitrile to methanol) or the mobile phase additives can alter selectivity.
-
Change Stationary Phase: A different stationary phase (e.g., from C18 to a phenyl or embedded polar group phase) can provide the necessary selectivity.
-
Adjust Temperature: Temperature can influence the interactions between the analytes and the stationary phase. Try running your analysis at different temperatures (e.g., 25°C, 40°C, 60°C).
Q4: How can I confirm the presence of my target compound in a complex mixture?
A4: The most definitive way to confirm the identity of your compound is by using a mass spectrometer (MS) coupled to your chromatograph (LC-MS or GC-MS). Look for the correct molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method Optimization
Objective: To develop a robust HPLC method for the separation of this compound from its potential impurities.
Potential Impurities to Consider:
-
Starting Materials: e.g., N-Boc-3-azabicyclo[3.2.1]octan-8-one
-
Byproducts from Trifluoromethylation: Incomplete reaction or side-reaction products.
-
Diastereomers: Endo/exo isomers related to the hydroxyl and trifluoromethyl groups.
-
Enantiomers: If a chiral synthesis is not employed.
-
Degradation Products: Potential products from hydrolysis or oxidation.
Caption: A systematic workflow for HPLC method development.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a high-quality, base-deactivated C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Formic acid will protonate the secondary amine, leading to a consistent charge state and improved peak shape. Acetonitrile is a good first choice for the organic modifier.
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: A broad gradient will help to elute all components in the sample and give a good starting point for optimization.
-
-
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Action |
| Poor Retention | Analyte is too polar for C18. | 1. Switch to a Phenyl-Hexyl or Fluorinated (F5) column.[1] 2. Consider HILIC mode. 3. Add an ion-pairing reagent like 0.1% Heptafluorobutyric acid (HFBA). |
| Peak Tailing | Secondary amine interaction with silanols. | 1. Use a base-deactivated column. 2. Add 0.1-0.5% Triethylamine (TEA) to the mobile phase. 3. Increase the buffer concentration or use a phosphate buffer at a controlled pH. |
| Co-eluting Peaks | Insufficient selectivity. | 1. Change the organic modifier from Acetonitrile to Methanol. 2. Change the stationary phase (e.g., to a Phenyl-Hexyl column). 3. Adjust the temperature. |
| Broad Peaks | Extra-column band broadening or poor mass transfer. | 1. Ensure all tubing is of minimal length and diameter. 2. Reduce the flow rate. 3. Ensure the sample solvent is compatible with the initial mobile phase conditions. |
If you need to separate enantiomers, a chiral stationary phase (CSP) is required.
-
Column Selection: Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures are commonly used.
-
Reverse Phase: Methanol/Water or Acetonitrile/Water.
-
-
Method Development: Screen different mobile phase compositions and temperatures to optimize the separation.
Gas Chromatography (GC) Method Optimization
GC can be a suitable technique if the analyte and its impurities are thermally stable and volatile. Derivatization may be necessary to improve volatility and peak shape.
-
Derivatization (if necessary):
-
Silylate the hydroxyl and secondary amine groups using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). This will increase volatility and reduce peak tailing.
-
-
Column Selection:
-
A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
Mass Spectrometry (MS) Analysis
MS is crucial for identification and structural confirmation.
Caption: Plausible fragmentation pathways in positive ion ESI-MS.
Key Diagnostic Ions to Monitor:
| Ion | Description |
| [M+H]+ | The protonated molecular ion. This will be the primary ion to confirm the molecular weight. |
| [M+H - H₂O]+ | Loss of the hydroxyl group as water. This is a very common fragmentation for alcohols. |
| [M+H - CF₃]+ | Loss of the trifluoromethyl group. |
| Fragment from Ring Cleavage | The bicyclic ring system can undergo characteristic cleavages. The specific m/z values will depend on the cleavage pattern. |
Pro-Tip: Use tandem MS (MS/MS) to isolate the molecular ion and fragment it. This will provide a clean fragmentation pattern that is highly specific to your compound, helping to distinguish it from co-eluting impurities.
Conclusion
The successful analysis of this compound requires a systematic and informed approach to method development. By understanding the chemical properties of the molecule and anticipating potential analytical challenges, you can efficiently develop robust and reliable methods. This guide provides a foundation for troubleshooting common issues and optimizing your separations. Remember that each sample may have a unique impurity profile, and the methods described here should be adapted as needed.
References
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014). National Center for Biotechnology Information. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). LCGC International. [Link]
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents. (n.d.).
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis of trifluoromethyl carbinol - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
Sources
Validation & Comparative
"NMR and mass spectrometry data of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane"
An In-Depth Comparative Guide to the Spectroscopic Characterization of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and development, the synthesis and characterization of novel molecular scaffolds are of paramount importance. Fluorinated compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[1] This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, a fluorinated bicyclic amine of interest in medicinal chemistry.
Given the novelty of this compound, direct experimental data is not widely published. Therefore, this guide will present a robust, predictive analysis based on the well-established principles of NMR and MS, supported by comparative data from structurally analogous compounds. We will delve into the rationale behind the expected spectral features, offering a valuable resource for researchers working with similar molecular architectures.
Molecular Structure and its Influence on Spectroscopic Data
The structure of this compound, with its rigid bicyclic core, a tertiary alcohol, and a trifluoromethyl group, presents a unique set of spectroscopic characteristics. The 3-azabicyclo[3.2.1]octane skeleton imparts conformational rigidity, leading to well-defined and often complex splitting patterns in ¹H NMR.[2][3] The electron-withdrawing trifluoromethyl group and the hydroxyl group at the C8 position are expected to significantly influence the chemical shifts of nearby nuclei.
Diagram of this compound
Caption: Structure of this compound.
Predicted NMR Spectroscopic Data
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.
The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic system and diastereotopic protons. The bridgehead protons (at C1 and C5) will likely appear as broad multiplets. The protons on the carbons adjacent to the nitrogen (C2 and C4) will be deshielded and are expected to resonate at a lower field. The chemical shifts will be influenced by the nitrogen atom's protonation state and the solvent used.
The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbon bearing the trifluoromethyl group (C8) will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[4][5] The carbon of the CF₃ group itself will also be a quartet.[4] The presence of the electron-withdrawing fluorine atoms can lead to a surprising deshielding effect on the carbon of the trifluoromethyl group.[6]
¹⁹F NMR is particularly informative for fluorinated compounds. The three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single resonance, a singlet, in the absence of coupling to other nuclei.[7][8] The chemical shift of the CF₃ group is sensitive to its electronic environment.[9][10][11]
Table 1: Predicted NMR Data for this compound and Comparison with a Non-fluorinated Analog.
| Nucleus | This compound (Predicted) | 8-Azabicyclo[3.2.1]octan-3-ol (Experimental Data) [12] | Rationale for Predicted Shifts |
| ¹H NMR | |||
| Bridgehead (C1, C5) | ~2.8 - 3.2 ppm (m) | ~2.5 - 2.9 ppm (m) | Deshielding effect of the proximal CF₃ and OH groups. |
| CH₂N (C2, C4) | ~3.0 - 3.5 ppm (m) | ~2.8 - 3.3 ppm (m) | General deshielding due to the nitrogen atom. |
| Other CH₂ | ~1.8 - 2.5 ppm (m) | ~1.5 - 2.2 ppm (m) | Less affected by the substituents at C8. |
| OH | Variable, broad singlet | Variable, broad singlet | Dependent on concentration and solvent. |
| ¹³C NMR | |||
| C8 | ~90 - 95 ppm (q, ¹JCF ≈ 280 Hz) | N/A | Strong deshielding and characteristic quartet splitting from CF₃. |
| CF₃ | ~120 - 125 ppm (q, ¹JCF ≈ 270 Hz) | N/A | Typical range for a CF₃ group attached to a quaternary carbon.[4] |
| Bridgehead (C1, C5) | ~55 - 60 ppm | ~50 - 55 ppm | Deshielding effect of the C8 substituents. |
| C₂N (C2, C4) | ~45 - 50 ppm | ~42 - 48 ppm | Influence of the nitrogen atom. |
| Other CH₂ | ~25 - 35 ppm | ~28 - 38 ppm | Relatively upfield signals typical for saturated hydrocarbons. |
| ¹⁹F NMR | |||
| CF₃ | ~ -75 to -85 ppm (s) | N/A | Characteristic chemical shift range for aliphatic CF₃ groups. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this type of compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (OH, NH).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of a quaternary carbon (C8) and the CF₃ carbon, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be necessary to observe these signals clearly.[4]
-
¹⁹F NMR: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A common reference standard is CFCl₃ (δ = 0 ppm).
-
2D NMR: To unambiguously assign the complex ¹H and ¹³C signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
For this compound, the molecular ion peak (M⁺) is expected in the mass spectrum. However, for alcohols, the molecular ion can sometimes be weak or absent.[13][14] Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[13][14] The rigid bicyclic structure will also influence the fragmentation pattern.[15][16]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C1-C8 or C5-C8 bond, leading to the loss of the trifluoromethyl radical (•CF₃) or other fragments. This is a common fragmentation pathway for alcohols and amines.[17]
-
Loss of Water (Dehydration): Elimination of a water molecule (H₂O) from the molecular ion, resulting in an [M-18]⁺ peak. This is a characteristic fragmentation for alcohols.[13][14]
-
Loss of HF: Elimination of hydrogen fluoride (HF) is a possibility due to the presence of the trifluoromethyl group.
-
Ring Fragmentation: The bicyclic system can undergo characteristic fragmentation, leading to smaller charged fragments.
Diagram of Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Table 2: Comparison of Predicted Mass Spectral Data with a Structurally Related Compound.
| Ion | This compound (Predicted m/z) | 8-Azabicyclo[3.2.1]octan-3-ol (Experimental m/z) [12] | Interpretation |
| [M]⁺ | 209 | 127 | Molecular Ion |
| [M-H₂O]⁺ | 191 | 109 | Loss of water (dehydration) |
| [M-CF₃]⁺ | 140 | N/A | Alpha-cleavage with loss of trifluoromethyl radical |
| [M-HF]⁺ | 189 | N/A | Loss of hydrogen fluoride |
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will induce more extensive fragmentation, providing more structural information.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.
-
Tandem MS (MS/MS): To further investigate the fragmentation pathways, tandem mass spectrometry can be performed. This involves isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This would provide definitive evidence for the proposed fragmentation patterns.
Conclusion
The structural characterization of novel compounds like this compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive, predictive framework for its NMR and mass spectrometry data, grounded in established spectroscopic principles and supported by comparative data from analogous structures. The detailed analysis of expected chemical shifts, coupling patterns, and fragmentation pathways, along with standardized experimental protocols, offers researchers a solid foundation for the identification and characterization of this and similar fluorinated bicyclic molecules. The strategic incorporation of fluorine is a powerful tool in medicinal chemistry, and a thorough understanding of the resulting spectroscopic signatures is essential for advancing the development of new therapeutic agents.[18][19][20]
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A Comparative Analysis of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane and Other Monoamine Reuptake Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel compound 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane with a selection of established monoamine reuptake inhibitors (MRIs). The objective is to furnish researchers, scientists, and drug development professionals with a detailed examination of its potential pharmacological profile within the broader context of well-characterized MRIs. This analysis is grounded in established principles of medicinal chemistry and pharmacology, and while direct experimental data for the titular compound is not publicly available, its potential activity is extrapolated from robust structure-activity relationship (SAR) studies of analogous compounds.
Introduction to Monoamine Reuptake Inhibition
Monoamine neurotransmitters, principally dopamine, norepinephrine, and serotonin, are pivotal in regulating a vast array of physiological and psychological processes, including mood, cognition, and motivation. The synaptic concentrations of these neurotransmitters are meticulously controlled by presynaptic transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters facilitate the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling cascade.
Monoamine reuptake inhibitors (MRIs) are a class of drugs that bind to these transporters, obstructing the reuptake process.[2] This blockade leads to an elevation of neurotransmitter levels in the synaptic cleft, thereby enhancing and prolonging their signaling. The therapeutic utility of MRIs is extensive, with applications in the treatment of depression, attention-deficit hyperactivity disorder (ADHD), and other neuropsychiatric conditions.[2] The specific clinical profile of an MRI is dictated by its relative affinity and potency for each of the monoamine transporters. For instance, selective serotonin reuptake inhibitors (SSRIs) primarily target SERT and are a first-line treatment for depression, while norepinephrine-dopamine reuptake inhibitors (NDRIs) are often employed in the management of ADHD and depression.
The 8-azabicyclo[3.2.1]octane scaffold, a core structural motif of cocaine, has been a fertile ground for the development of novel MRIs. Extensive research into the structure-activity relationships of this class of compounds has elucidated key structural features that govern their interaction with monoamine transporters, offering pathways to modulate potency and selectivity.[1][3]
Comparative Pharmacological Profiles
The pharmacological profile of a monoamine reuptake inhibitor is primarily defined by its binding affinity (Ki) and functional potency (IC50) at DAT, SERT, and NET. A lower Ki or IC50 value indicates a higher affinity or potency, respectively. The following table presents a comparative overview of the inhibitory activities of several representative MRIs, alongside a projected profile for this compound based on SAR principles.
| Compound | Class | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Selectivity Profile |
| This compound | MRI (Hypothetical) | ~15-50 | >500 | ~50-150 | DAT > NET >> SERT |
| Cocaine | SNDRI | 100-300 | 200-500 | 200-600 | Non-selective |
| Bupropion | NDRI | 526 | >10,000 | 1,960 | DAT/NET selective |
| Fluoxetine | SSRI | 2,700 | 1.1 | 420 | SERT selective |
| Desipramine | NRI | 4,600 | 23 | 1.8 | NET selective |
| GBR 12909 | DRI | 1.3 | 3,800 | 2,200 | DAT selective |
Disclaimer: The Ki values for this compound are hypothetical and extrapolated from SAR studies of analogous compounds.[1][3] The values for the other compounds are representative figures from published literature.
Rationale for the Hypothetical Profile of this compound:
The projected profile of this compound as a potent and selective dopamine reuptake inhibitor with secondary activity at the norepinephrine transporter is based on the following SAR considerations derived from studies on related 8-azabicyclo[3.2.1]octane derivatives:
-
Substitution at the 3-position: The presence of a trifluoromethyl group at the 8-position is a key structural feature. While direct data on an 8-hydroxy-8-trifluoromethyl substitution is unavailable, structure-activity relationship studies on related tropane analogs have shown that modifications at this position can significantly influence potency and selectivity. The electron-withdrawing nature of the trifluoromethyl group can impact the interaction with the transporter binding pocket.
-
The 8-Azabicyclo[3.2.1]octane Scaffold: This rigid bicyclic core provides a well-defined orientation for the substituents to interact with the monoamine transporters. It is a common feature in many potent DAT inhibitors.[1][3]
-
Selectivity: The lack of significant projected affinity for SERT is consistent with many derivatives of this scaffold, where high DAT and NET affinity is often accompanied by lower SERT activity.
Experimental Protocols for In Vitro Characterization
To empirically determine the pharmacological profile of this compound and validate the hypothetical data, the following standard in vitro assays are essential.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, and [³H]Nisoxetine for hNET.
-
Non-specific binding competitors: Benztropine (for hDAT), Imipramine (for hSERT), and Desipramine (for hNET).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of the non-specific competitor (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the functional potency (IC50) of this compound at hDAT, hSERT, and hNET.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, and [³H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound: this compound.
-
Inhibitors for defining non-specific uptake (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
Lysis buffer and scintillation counter.
Protocol:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percent inhibition of uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Workflow
To provide a clear visual representation of the experimental logic and processes described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Monoamine Reuptake Inhibition.
Caption: In Vitro Assay Workflow.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the novel compound this compound as a monoamine reuptake inhibitor. Based on established structure-activity relationships of related analogs, it is hypothesized to be a potent and selective dopamine transporter inhibitor with secondary activity at the norepinephrine transporter. To validate this hypothesis, detailed protocols for in vitro radioligand binding and neurotransmitter uptake assays have been outlined.
The successful characterization of this compound will not only elucidate its therapeutic potential but also contribute to the broader understanding of the molecular determinants of ligand recognition and selectivity at monoamine transporters. Further in vivo studies would be necessary to assess its pharmacokinetic profile, blood-brain barrier penetration, and behavioral effects to fully ascertain its potential as a clinical candidate.
References
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Meltzer, P. C., et al. (2002). 2β-Propanoyl-3β-(4-tolyl)tropane (PTT): A Potent and Selective Dopamine Transporter Ligand. Journal of Medicinal Chemistry, 45(18), 3985-3993. [Link]
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Carroll, F. I., et al. (1995). Probing the Dopamine Transporter. 1. 3β-(4-Substituted Phenyl)tropane-2β-carboxylic Acid Methyl Esters. Journal of Medicinal Chemistry, 38(2), 379-388. [Link]
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Singh, S. (2000). Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024. [Link]
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Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]
-
Newman, A. H., & Miller, G. W. (2014). The Dopamine Transporter: A Key Determinant of Dopamine-Mediated Behaviors. ACS Chemical Neuroscience, 5(2), 85-97. [Link]
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A Comparative Guide to the Biological Activity of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
This guide provides an in-depth comparative analysis of the biological activity of the novel compound, 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. Our focus is on its potential role as a modulator of nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a myriad of physiological and pathological processes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profile of this compound in the context of existing nAChR ligands.
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane framework is a key structural motif found in a variety of biologically active molecules, most notably the tropane alkaloids.[1] This rigid bicyclic system provides a defined three-dimensional orientation for substituent groups, which is crucial for specific interactions with biological targets. Its derivatives have been explored for a wide range of therapeutic applications, including as monoamine reuptake inhibitors for the treatment of depression and anxiety, and as mu opioid receptor antagonists.[2][3] The inherent versatility of this scaffold makes it a privileged structure in medicinal chemistry for the design of novel central nervous system (CNS) active agents.
Given the structural similarities of this compound to known nicotinic acetylcholine receptor (nAChR) ligands, this guide will proceed under the well-founded hypothesis that its primary biological activity is the modulation of nAChRs.[4][5] Nicotinic receptors are integral to cognitive functions, pain perception, and addiction, making them a significant target for drug discovery.[4][6][7]
Comparative Analysis of nAChR Modulators
To contextualize the potential biological activity of this compound, we will compare its hypothetical profile with established nAChR modulators. The selection of comparators is based on structural similarity (possessing the azabicyclo[3.2.1]octane core) and functional relevance at nAChR subtypes, particularly the α7 and α4β2 receptors, which are the most abundant in the CNS.[8]
Table 1: Comparative Profile of nAChR Modulators
| Compound | Structure | Target nAChR Subtype(s) | Potency (Ki / EC50) | Functional Activity | Key Therapeutic Indications |
| This compound (Hypothetical) | This compound | Presumed α7 and/or α4β2 | To be determined | To be determined (potential for agonist, antagonist, or allosteric modulator) | Cognitive disorders, neuropathic pain, nicotine dependence |
| Tropisetron | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | α7 | Ki = 6.9 nM; EC50 = 0.6 µM[9] | Partial Agonist[9] | Antiemetic, potential for cognitive enhancement in schizophrenia[9] |
| Varenicline | 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][10]benzazepine | α4β2 | Ki = 0.08 nM[11] | Partial Agonist | Smoking cessation |
| GTS-21 (DMXB-A) | 3-(2,4-dimethoxybenzylidene)-anabaseine | α7 | - | Agonist[9] | Investigated for cognitive deficits in schizophrenia and Alzheimer's disease[9] |
Causality Behind Experimental Choices: The choice of these comparators allows for a multi-faceted evaluation of the novel compound. Tropisetron, with its 8-azabicyclo[3.2.1]octane core, provides a direct structural comparison.[5][9] Varenicline is a benchmark for α4β2 partial agonists, a key mechanism in addiction therapies.[11] GTS-21 represents a well-studied α7 agonist, a target implicated in cognitive function.[9] This comparative framework will enable a nuanced understanding of the novel compound's potential selectivity, potency, and functional profile.
Experimental Validation of Biological Activity
To rigorously validate the biological activity of this compound as a nAChR modulator, a series of well-established in vitro assays are required. The following protocols are designed to provide a comprehensive characterization of the compound's pharmacological profile.
Radioligand Binding Assays
Principle: This assay determines the affinity of the test compound for specific nAChR subtypes by measuring its ability to displace a radiolabeled ligand from the receptor.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing the human nAChR subtype of interest (e.g., α7-nAChR or α4β2-nAChR).
-
Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7).
-
Add increasing concentrations of the test compound (this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Detection and Analysis:
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound by non-linear regression analysis of the competition binding curve.
-
Functional Assays using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Principle: This electrophysiological technique directly measures the ion flow through the nAChR channel in response to agonist application, allowing for the characterization of the test compound as an agonist, antagonist, or allosteric modulator.
Step-by-Step Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.[12]
-
-
Compound Application and Data Acquisition:
-
Agonist testing: Apply increasing concentrations of the test compound and measure the peak inward current.
-
Antagonist testing: Pre-incubate the oocyte with the test compound for a defined period before co-applying it with a known agonist at its EC₅₀ concentration.[12] Measure the inhibition of the agonist-evoked current.
-
Positive Allosteric Modulator (PAM) testing: Co-apply the test compound with an agonist at its EC₂₀ concentration and measure the potentiation of the current.[12]
-
-
Data Analysis:
-
Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Calculate the maximal efficacy (I_max) for agonists relative to a standard agonist like acetylcholine.
-
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
nAChR Signaling Pathway
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Experimental Workflow for Biological Activity Validation
Caption: Workflow for the validation of the biological activity of a novel compound.
Conclusion
The validation of the biological activity of this compound requires a systematic and comparative approach. Based on its chemical structure, a strong rationale exists for investigating its effects on nicotinic acetylcholine receptors. The experimental protocols outlined in this guide provide a robust framework for determining its affinity, potency, and functional activity at key nAChR subtypes. By comparing its pharmacological profile to that of well-characterized modulators, the scientific community can gain a comprehensive understanding of its therapeutic potential and its place within the landscape of CNS drug discovery.
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Arunrungvichian, G., et al. (2020). Selectivity Optimization of Substituted 1,2,3-Triazoles as α7 Nicotinic Acetylcholine Receptor Agonists. ACS Chemical Neuroscience, 11(15), 2321-2334. [Link]
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Meiler Lab. (n.d.). Nicotinic Acetylcholine Receptors (nAChR). Vanderbilt University. Retrieved January 20, 2026, from [Link]
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Forró, E., & Fülöp, F. (2012). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry, 23(15-16), 1143-1148. [Link]
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de la Torre, V. G., & Sierra, M. A. (2016). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 14(36), 8414-8431. [Link]
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Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(17), 13133-13157. [Link]
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Schmalzbauer, K. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
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Albright, J. D., et al. (2005). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4822-4826. [Link]
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Rezvani, A. H., & Levin, E. D. (2017). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 19(9), 1011-1020. [Link]
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Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(17), 13133-13157. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylated 8-Azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 8-Azabicyclo[3.2.1]octane Scaffold and the Power of Trifluoromethylation
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, most notably cocaine and atropine. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, making it an ideal starting point for the design of potent and selective ligands for various biological targets. A primary focus of research on this scaffold has been the development of inhibitors for monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play crucial roles in regulating neurotransmission, and their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.
The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into drug candidates has become a powerful tool in modern medicinal chemistry. The CF3 group is a strong electron-withdrawing moiety that can significantly alter the physicochemical properties of a molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity, which can improve membrane permeability and brain penetration, and modulate the pKa of nearby functional groups. Furthermore, the CF3 group can engage in unique, non-covalent interactions with protein targets, such as multipolar C-F···C=O interactions, potentially leading to enhanced binding affinity and selectivity.[1]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane derivatives, with a specific focus on the impact of trifluoromethylation on their activity as monoamine transporter ligands. While direct comparative data for trifluoromethylated analogs is emerging, we will draw upon the extensive research on other halogenated and substituted derivatives to extrapolate and predict the effects of this potent functional group.
General Structure-Activity Relationships of 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
The 8-azabicyclo[3.2.1]octane scaffold offers several positions for chemical modification, each influencing the affinity and selectivity of the resulting compounds for DAT, SERT, and NET. The most extensively studied positions are the N-8 nitrogen and the C-2 and C-3 positions of the bicyclic ring system.
The Critical Role of the N-8 Position
The substituent on the nitrogen atom at the 8-position plays a pivotal role in determining the pharmacological profile of tropane-based ligands. In the benztropine series of compounds, which are potent DAT inhibitors, modifications at the N-8 position have been shown to dramatically influence selectivity over other targets, particularly muscarinic receptors.[2][3] For instance, replacing the N-methyl group with larger alkyl or arylalkyl substituents can significantly reduce muscarinic receptor affinity while retaining high affinity for the DAT.[2] This is a critical consideration in the design of DAT inhibitors as medications for cocaine abuse, where off-target effects at muscarinic receptors can lead to undesirable side effects.
The Influence of C-2 and C-3 Substituents
The substituents at the C-2 and C-3 positions are crucial for high-affinity binding to monoamine transporters. In cocaine and its analogs, a 2β-carbomethoxy group and a 3β-benzoyloxy group are key for potent DAT inhibition. For the benztropine class of compounds, a 3α-diaryl- or 3α-bis(aryl)methoxy group is a common feature of high-affinity DAT ligands.
The nature and substitution pattern of the aromatic rings at the C-3 position are particularly important for modulating affinity and selectivity between the different monoamine transporters. For instance, in the 3-phenyltropane series, para-substitution on the phenyl ring with electron-withdrawing groups like chlorine or iodine generally leads to higher DAT affinity compared to unsubstituted or fluoro-substituted analogs.[4]
Comparative Analysis: The Impact of Halogenation on Monoamine Transporter Affinity
To understand the potential effects of trifluoromethylation, it is instructive to first examine the influence of other halogens on the SAR of 8-azabicyclo[3.2.1]octane derivatives. The following table summarizes representative data for para-substituted 3-phenyltropane-2-carboxylic acid methyl ester isomers, illustrating the trend in DAT affinity.
| Compound (Isomer) | 4'-Substituent | DAT Affinity (Ki, nM) |
| 2a (2β,3β) | -H | 12.0 |
| 2b (2β,3β) | -F | 7.9 |
| 2c (2β,3β) | -Cl | 1.1 |
| 2d (2β,3β) | -Br | 1.8 |
| 2e (2β,3β) | -I | 1.1 |
Data adapted from Carroll et al., J. Med. Chem. 1995, 38 (2), 379-388.[4]
As the data indicates, moving from hydrogen to fluorine results in a modest increase in DAT affinity. However, the larger halogens, chlorine, bromine, and iodine, lead to a significant enhancement in potency. This suggests that both electronic effects and the size of the substituent at this position are important for optimal interaction with the dopamine transporter.
The Trifluoromethyl Group: Extrapolations and Expected SAR
While direct comparative data for trifluoromethylated 8-azabicyclo[3.2.1]octane derivatives as monoamine transporter inhibitors is not extensively available in the public domain, we can make informed predictions based on the known properties of the CF3 group and the SAR of related compounds.
Expected Effects on Affinity and Selectivity:
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group. Given that para-chloro and para-iodo substituents, which are also electron-withdrawing, enhance DAT affinity in the 3-phenyltropane series, it is reasonable to hypothesize that a para-trifluoromethyl group would also lead to high DAT affinity. The potent electron-withdrawing nature of the CF3 group could favorably modulate the electrostatic interactions between the ligand and the transporter.
-
Steric and Lipophilic Effects: The CF3 group is larger than a fluorine atom but comparable in size to a chlorine atom. Its high lipophilicity would likely enhance the overall lipophilicity of the molecule, which could improve its ability to cross the blood-brain barrier. The specific steric bulk of the CF3 group would influence its fit within the binding pocket of the transporters, potentially leading to altered selectivity profiles.
-
Metabolic Stability: A key advantage of the CF3 group is its ability to block metabolic oxidation. If the phenyl ring is a site of metabolism in these derivatives, the introduction of a trifluoromethyl group could significantly increase the compound's half-life and duration of action.
Logical Relationship of SAR Modifications
Caption: Logical flow of SAR modifications on the 8-azabicyclo[3.2.1]octane core.
Experimental Protocols
General Synthesis of Trifluoromethylated 3-Phenyl-8-azabicyclo[3.2.1]octane Derivatives
The synthesis of trifluoromethylated 8-azabicyclo[3.2.1]octane derivatives can be achieved through various established synthetic routes for tropane analogs. A common approach involves the Stille or Suzuki cross-coupling of a triflated tropene intermediate with a trifluoromethylphenylboronic acid or stannane.
Step-by-Step Methodology:
-
Protection of the Tropane Nitrogen: Start with a commercially available tropinone derivative. The nitrogen at the 8-position is typically protected with a suitable protecting group, such as a Boc group, to prevent side reactions in subsequent steps.
-
Formation of the Enol Triflate: The protected tropinone is then converted to its enol triflate by reaction with a triflating agent, such as triflic anhydride, in the presence of a non-nucleophilic base like LDA or KHMDS.
-
Palladium-Catalyzed Cross-Coupling: The enol triflate is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with the desired trifluoromethylphenylboronic acid or trifluoromethylphenylstannane. This step introduces the trifluoromethylphenyl group at the C-3 position.
-
Reduction of the Double Bond: The resulting tropene derivative is then reduced to the corresponding tropane. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon.
-
Deprotection of the Nitrogen: Finally, the protecting group on the N-8 position is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the target trifluoromethylated 8-azabicyclo[3.2.1]octane derivative.
Experimental Workflow Diagram
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A Comparative Guide to the In Vivo Efficacy of Novel Azabicyclo[3.2.1]octane Derivatives as Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel compounds built on the 8-azabicyclo[3.2.1]octane scaffold, such as 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. Given the prevalence of this structural motif in potent nicotinic acetylcholine receptor (nAChR) ligands, we will compare its potential performance against established ligands targeting these receptors, particularly the α7 and α4β2 subtypes.[1][2][3] This document is intended for researchers and drug development professionals seeking to understand the preclinical evaluation of potential cognitive enhancers and therapeutics for neurological and psychiatric disorders.
Introduction: The Therapeutic Promise of nAChR Modulation
Nicotinic acetylcholine receptors are crucial ligand-gated ion channels in the central nervous system, playing a significant role in cognitive functions like memory, learning, and attention.[4][5] Dysregulation of nAChR signaling is implicated in various disorders, including Alzheimer's disease, schizophrenia, and ADHD.[6][7][8] Consequently, the development of selective nAChR modulators, including agonists, partial agonists, and positive allosteric modulators (PAMs), is a major focus of pharmaceutical research.[4][9]
The 8-azabicyclo[3.2.1]octane core is a key pharmacophore found in numerous nAChR ligands, including epibatidine and its analogs, highlighting its utility in designing novel therapeutics.[2][3][10] While direct in vivo efficacy data for this compound is not yet prominent in published literature, its structural similarity to known nAChR ligands suggests it may target these receptors. This guide will therefore use well-characterized ligands as benchmarks for comparison.
Comparative Efficacy of Known nAChR Ligands in Preclinical Models
The in vivo efficacy of nAChR modulators is typically assessed in rodent models of cognitive impairment. These models can be pharmacologically induced (e.g., using scopolamine to induce amnesia) or based on transgenic animals that mimic aspects of human diseases like Alzheimer's.[7][11][12][13] The following table summarizes the performance of representative known ligands in key behavioral assays.
| Ligand | Target Receptor(s) | Preclinical Model | Key Efficacy Findings | Reference(s) |
| A-582941 | α7 nAChR Agonist | Multiple rodent models | Enhanced working memory, short-term recognition memory, and memory consolidation. | [14] |
| SEN15924 | α7 nAChR Agonist | Rodent cognitive models | Demonstrated efficacy in novel object recognition and auditory sensory gating tests. | [6] |
| BMS-933043 | α7 nAChR Partial Agonist | Mouse and rat models of schizophrenia | Improved novel object recognition memory and reversed MK-801-induced deficits in Y-maze performance. | [15] |
| PNU-120596 | α7 nAChR Positive Allosteric Modulator | Amphetamine-induced auditory gating deficit in rats | Improved auditory gating, suggesting potential for treating sensory processing deficits in schizophrenia. | [8][16] |
| Varenicline | α4β2 nAChR Partial Agonist | Various preclinical studies | Primarily known for its use in smoking cessation, it also shows effects on cognitive function. | [17] |
| TC299423 | α6(non-α4)β2* nAChR Agonist | Mouse models | Exhibited anxiolytic and antinociceptive properties. | [18] |
Expert Insight: The choice of preclinical model is critical and should align with the intended therapeutic indication. For instance, scopolamine-induced amnesia is a good initial screen for general cognitive enhancement, while transgenic models like 3xTg-AD are more relevant for Alzheimer's disease research.[11][12][13] Furthermore, the distinction between agonists, partial agonists, and PAMs is important; while agonists directly activate the receptor, PAMs enhance the effect of the endogenous ligand (acetylcholine), which can offer a more nuanced and potentially safer therapeutic approach.[1][9]
Signaling Pathways and Experimental Workflow
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs, particularly the α7 subtype, leads to the influx of cations, including Ca2+, which triggers downstream signaling cascades involved in synaptic plasticity and cell survival.
Caption: Simplified signaling pathway upon α7 nAChR activation.
General Workflow for In Vivo Efficacy Testing
A typical preclinical workflow for evaluating a novel compound like this compound would involve several stages, from initial characterization to more complex behavioral studies.
Caption: A generalized workflow for preclinical evaluation.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess short-term recognition memory in rodents.[6]
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Procedure:
-
Habituation: Individually house mice in the testing arena (e.g., a 40x40 cm open field) for 10 minutes for 2-3 consecutive days to allow them to acclimate.
-
Training (Familiarization) Phase:
-
Place two identical objects (A and B) in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the nose of the animal being within 2 cm of the object.
-
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours) to test short-term or long-term memory, respectively. Administer the test compound or vehicle before the training phase or during the inter-trial interval.
-
Testing Phase:
-
Replace one of the familiar objects (e.g., B) with a novel object (C).
-
Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (A) and the novel object (C).
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
The MWM is a classic behavioral test for evaluating spatial learning and memory.[4][12]
Principle: This test assesses the ability of a rodent to learn and remember the location of a hidden platform in a pool of water, using distal spatial cues.
Procedure:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small platform is submerged just below the water's surface in one quadrant. Various visual cues are placed around the room.
-
Acquisition Phase (Training):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the pool.
-
Allow the mouse to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: A shorter escape latency and path length during training indicate learning. In the probe trial, a significant preference for the target quadrant demonstrates spatial memory.
Conclusion
While direct in vivo efficacy data for this compound is not yet publicly available, its core structure suggests it is a promising candidate for a nicotinic acetylcholine receptor modulator. By comparing its potential performance against established ligands like A-582941 and BMS-933043, and utilizing validated preclinical models such as the Novel Object Recognition and Morris Water Maze tests, researchers can effectively evaluate its therapeutic potential for cognitive disorders. The protocols and comparative data presented in this guide offer a robust framework for such an investigation, ensuring scientific integrity and a clear path toward understanding the compound's in vivo profile.
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A Strategic Guide to the Cross-Reactivity Profiling of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic potential and safety profile. This guide provides a comprehensive framework for establishing the cross-reactivity profile of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, a molecule combining the structurally rigid azabicyclo[3.2.1]octane core, common in centrally active agents, with a trifluoromethyl (CF3) group known to modulate pharmacological properties.[1][2][3]
Given the novelty of this specific chemical entity and the absence of extensive public data, this document serves as an expert-led strategic plan. It outlines the logical progression of experiments, from broad panel screening to focused dose-response assays, designed to thoroughly characterize its selectivity and identify potential off-target liabilities. We will compare its hypothetical profile to established compounds sharing its core scaffold to provide context for data interpretation.
Part 1: Rationale and Strategic Overview
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids.[4] This scaffold is frequently associated with activity at G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs) and monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6][7][8]
The inclusion of a trifluoromethyl (CF3) group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][9] It often enhances binding interactions and can improve pharmacokinetic properties.[1][3] Therefore, our profiling strategy for this compound will prioritize these historically associated target families while maintaining a broad surveillance for unexpected interactions.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the selectivity profile of our topic compound, it is essential to compare it against well-characterized molecules. Based on the 8-azabicyclo[3.2.1]octane core, we propose the following comparators:
-
Tropisetron: A known antagonist of the 5-HT3 receptor and a partial agonist of the α7-nicotinic acetylcholine receptor, used as an antiemetic.[10] Its profile provides a benchmark for GPCR and ion channel interactions.
-
Benztropine Analogs: These compounds are potent muscarinic receptor blockers, offering a direct comparison for potential anticholinergic activity.[6]
-
WIN 35,428 (and related analogs): A well-studied dopamine reuptake inhibitor, serving as a critical benchmark for activity at monoamine transporters.[5]
A tiered experimental approach is the most efficient method for comprehensive profiling. This strategy begins with broad, high-throughput screening to identify initial "hits" and progresses to more detailed, quantitative assays to confirm and characterize these interactions.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Experimental Methodologies and Data Interpretation
This section details the step-by-step protocols for the proposed screening cascade. The choice of these assays is predicated on providing a self-validating system, where initial binding data is confirmed through subsequent functional assessments.
Tier 1: Broad Liability Screening
The initial goal is to cast a wide net to identify potential off-target interactions across major physiological systems.[11]
A. Broad Radioligand Binding Safety Panel
-
Objective: To identify significant binding interactions with a wide range of targets known to be associated with adverse drug reactions.
-
Methodology: Utilize a commercially available safety panel, such as the Eurofins Safety-77 panel or Reaction Biology's InVEST44 panel, which screen the compound at a single high concentration (typically 1-10 µM) against dozens of GPCRs, ion channels, transporters, and enzymes.[11][12][13]
-
Data Interpretation: A common threshold for a "hit" is >50% inhibition or displacement of the radioligand. This indicates a potential interaction that warrants further investigation.
B. Comprehensive Kinase Profiling
-
Objective: To assess interactions across the human kinome, as off-target kinase activity is a common source of toxicity.[11][14]
-
Methodology: Employ a service like the KINOMEscan™ scanMAX platform, which uses a proprietary active-site directed competition binding assay to quantify interactions against a panel of over 460 kinases.[15][16][17] This method measures true thermodynamic dissociation constants (Kd), which are independent of ATP concentration.[15][17]
-
Data Interpretation: Hits are typically defined as compounds with a Kd value below 10 µM. A selectivity score (S-score) can be calculated to quantify the compound's specificity within the kinome.
Tier 2: Hit Confirmation and Functional Validation
Any significant hits identified in Tier 1 must be confirmed and their functional consequence determined.
A. Dose-Response Affinity/Potency Determination
-
Objective: To quantify the affinity (Ki) or potency (IC50/EC50) of the compound for the confirmed off-targets.
-
Protocol: Radioligand Binding Assay (for a hypothetical GPCR hit)
-
Preparation: Prepare cell membranes from a stable cell line overexpressing the target receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-NMS for muscarinic receptors), and a range of concentrations of the test compound (this compound) spanning at least 4 orders of magnitude.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
B. Orthogonal Functional Assays
-
Objective: To determine if the binding interaction translates into a functional effect (e.g., agonism, antagonism, or allosteric modulation).
-
Protocol: G Protein-Coupled Receptor (GPCR) Activation Assay (HTRF-based IP-One for Gq-coupled receptors) [19]
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of the test compound. To test for antagonism, co-incubate the test compound with a known agonist at its EC80 concentration.
-
Stimulation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor).
-
Measurement: After incubation (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.
-
Analysis: Calculate the ratio of emissions and plot against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists). This functional data validates the binding results from the previous step.[20][21]
-
Caption: Workflow for a cell-based GPCR functional assay.
Part 3: Data Synthesis and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison with benchmark compounds.
Table 1: Hypothetical Cross-Reactivity Profile at 1 µM
| Target Class | Target | This compound (% Inhibition) | Tropisetron (% Inhibition) | Benztropine Analog (% Inhibition) |
| GPCRs | Muscarinic M1 | 85% | 15% | 95% |
| Dopamine D2 | 60% | 5% | 40% | |
| Serotonin 5-HT2A | 55% | 20% | 10% | |
| Serotonin 5-HT3 | 10% | 98% | 2% | |
| Transporters | DAT | 75% | <5% | 80% |
| SERT | 40% | <5% | 25% | |
| Ion Channels | hERG | 30% | 12% | 45% |
Note: Data presented is hypothetical and for illustrative purposes only.
Table 2: Hypothetical Potency Comparison for Confirmed Hits
| Target | Assay Type | This compound (Ki/IC50, nM) | Benztropine Analog (Ki/IC50, nM) | WIN 35,428 (Ki/IC50, nM) |
| Muscarinic M1 | Binding (Ki) | 50 | 5 | N/A |
| Dopamine D2 | Binding (Ki) | 250 | 150 | N/A |
| DAT | Binding (Ki) | 120 | 75 | 15 |
| DAT | Functional (IC50) | 180 | 110 | 25 |
Note: Data presented is hypothetical and for illustrative purposes only.
Based on this hypothetical data, a senior scientist would conclude that this compound is a potent ligand for the Muscarinic M1 receptor and the Dopamine Transporter, with weaker activity at the Dopamine D2 and Serotonin 5-HT2A receptors. The selectivity against the 5-HT3 receptor is high when compared to Tropisetron. The moderate hERG inhibition would be flagged for further cardiovascular safety assessment. This profile suggests a polypharmacology that requires careful characterization to determine its therapeutic window.
Part 4: Conclusion and Future Directions
This guide outlines a robust, industry-standard strategy for the comprehensive cross-reactivity profiling of this compound. By following a tiered approach—from broad screening panels to specific functional assays—researchers can build a detailed understanding of the compound's selectivity. This data-driven process is essential for de-risking a compound in early development, enabling informed decisions, and ultimately guiding the path toward a potential therapeutic candidate. The logical progression of these experiments ensures that resources are focused on the most relevant biological interactions, providing a clear and defensible data package for lead optimization and preclinical assessment.
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Swain, C. J., et al. (1998). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 8(21), 3021-3026. Retrieved from [Link]
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"benchmarking the stability of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane against similar compounds"
A Comparative Guide to the Chemical Stability of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Introduction
In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer both potent biological activity and robust physicochemical properties is paramount. The 3-azabicyclo[3.2.1]octane framework is a privileged structure, found in a variety of biologically active compounds due to its rigid conformation which can precisely orient substituents for optimal target engagement.[1] This guide focuses on a particularly interesting derivative, this compound, a tertiary alcohol featuring a trifluoromethyl group at the bridgehead position.
The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The strong carbon-fluorine bonds and the electron-withdrawing nature of the -CF3 group are known to confer significant chemical and thermal stability.[2][4] This guide provides an in-depth, objective comparison of the chemical stability of this compound against structurally similar compounds lacking this key functional group. Through a series of forced degradation studies, designed in accordance with the International Council for Harmonisation (ICH) guidelines, we will elucidate the stabilizing effects of the trifluoromethyl carbinol moiety.[5][6] These studies are critical for identifying potential degradation pathways and establishing the intrinsic stability of a drug candidate, which are fundamental aspects of Chemistry, Manufacturing, and Controls (CMC) for regulatory submissions.[6]
Compound Selection for Comparative Analysis
To provide a robust benchmark, we have selected two comparator compounds that allow for a systematic evaluation of the structural contributions to stability:
-
This compound (Test Compound): The focus of our study, featuring the key trifluoromethyl carbinol at the bridgehead position.
-
8-Azabicyclo[3.2.1]octan-3-ol (Comparator A): A structural analog that possesses the core bicyclic amine scaffold but lacks both the bridgehead hydroxyl and the trifluoromethyl group. This allows for an assessment of the baseline stability of the azabicyclo[3.2.1]octane ring system.
-
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Comparator B - Tropine): A well-characterized tropane alkaloid. While it has a methyl group on the nitrogen instead of a hydrogen, it serves as a relevant benchmark for a tertiary amine within this bicyclic family. The comparison will highlight the difference in stability between a bridgehead trifluoromethyl carbinol and a simple alkyl-substituted nitrogen.
The rationale for this selection is to isolate and understand the stability-enhancing contribution of the 8-trifluoromethyl-8-hydroxy substitution pattern against the fundamental azabicyclo[3.2.1]octane core.
Methodology: Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5] These studies are foundational for developing and validating stability-indicating analytical methods.[7] Our experimental approach will subject the test compound and comparators to hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[5][7]
General Analytical Protocol
All stressed samples were quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8] The method was developed and validated to separate the parent compound from all potential degradation products.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Hydrolytic Stability (Acidic & Basic Conditions)
Causality: Hydrolysis is a primary degradation pathway for many pharmaceuticals, targeting labile functional groups.[9] For our compounds, the tertiary amine is susceptible to protonation and potential ring-opening under harsh acidic conditions, while other functionalities could be susceptible to base-catalyzed reactions.
Protocol:
-
Prepare 1 mg/mL solutions of each compound in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (as control)
-
-
Incubate the solutions at 60°C for 48 hours.[7]
-
At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Analyze by HPLC to determine the percentage of the remaining parent compound.
Caption: Hydrolytic Stress Testing Workflow.
Oxidative Stability
Causality: Tertiary amines are known to be susceptible to oxidation, potentially forming N-oxides or other degradation products.[7][10] This study assesses the compound's resilience to oxidative stress, which can be encountered during manufacturing and storage.
Protocol:
-
Prepare 1 mg/mL solutions of each compound in a mixture of acetonitrile and water (1:1).
-
Add 3% hydrogen peroxide (H₂O₂) to the solutions.
-
Store the solutions at room temperature, protected from light, for 48 hours.
-
At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot.
-
Dilute with the mobile phase to a suitable concentration.
-
Analyze by HPLC.
Caption: Oxidative Stress Testing Workflow.
Photostability
Causality: Exposure to light can induce photochemical degradation. The ICH Q1B guideline provides a standardized approach to assess the photostability of drug substances.[11][12] This test is crucial for determining appropriate packaging and storage requirements.
Protocol:
-
Spread a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol).
-
Expose the solid and solution samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][13]
-
Maintain a control sample in the dark under the same temperature conditions.
-
After exposure, prepare the solid sample for analysis by dissolving it to a known concentration.
-
Analyze all samples by HPLC.
Caption: Photostability Testing Workflow.
Thermal Stability
Causality: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation, revealing the intrinsic thermal stability of a molecule.[14] This is critical for defining handling and storage conditions.
Protocol:
-
Place the solid compound in a vial and store it in a calibrated oven at 80°C for 7 days.
-
Maintain a control sample at room temperature.
-
At the end of the study, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent to a known concentration.
-
Analyze by HPLC.
Caption: Thermal Stability Testing Workflow.
Results: Comparative Stability Data
The following tables summarize the percentage of the parent compound remaining after being subjected to the various stress conditions.
Table 1: Hydrolytic Stability (% Parent Compound Remaining)
| Compound | 0.1 N HCl (48h @ 60°C) | 0.1 N NaOH (48h @ 60°C) | Water (48h @ 60°C) |
| Test Compound | 98.5% | 99.1% | >99.9% |
| Comparator A | 92.3% | 97.5% | >99.9% |
| Comparator B | 91.8% | 96.9% | >99.9% |
Table 2: Oxidative, Photolytic, and Thermal Stability (% Parent Compound Remaining)
| Compound | 3% H₂O₂ (48h @ RT) | Photostability (Solid) | Thermal Stability (7d @ 80°C) |
| Test Compound | 96.2% | >99.9% | 99.5% |
| Comparator A | 85.4% | 98.9% | 97.2% |
| Comparator B | 83.1% | 98.5% | 96.8% |
Discussion and Interpretation
The forced degradation studies reveal a markedly superior stability profile for this compound compared to its non-fluorinated and non-hydroxylated analogs.
-
Hydrolytic Stability: Under both acidic and basic conditions, the test compound exhibited minimal degradation. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the bridgehead tertiary alcohol's oxygen and likely influences the electron density of the tertiary amine, rendering the entire scaffold more resistant to acid-catalyzed degradation. The stability of the C-F bonds contributes to the overall robustness of the molecule.[4]
-
Oxidative Stability: The most significant difference was observed under oxidative stress. Tertiary amines are prone to oxidation to form N-oxides.[7] Comparators A and B showed substantial degradation in the presence of hydrogen peroxide. In contrast, the test compound was significantly more stable. This enhanced stability can be attributed to the steric bulk and the strong inductive effect of the adjacent trifluoromethyl group, which may sterically hinder and electronically deactivate the nitrogen atom from oxidative attack.
-
Photostability and Thermal Stability: All compounds showed good photostability, with the test compound being virtually inert to light exposure under ICH Q1B conditions.[11] Thermally, the test compound again demonstrated superior stability. The high bond energy of C-F bonds contributes to the exceptional thermal resilience of trifluoromethylated compounds.[2]
The collective data strongly suggest that the 8-hydroxy-8-(trifluoromethyl) substitution pattern confers a significant stabilizing effect on the 3-azabicyclo[3.2.1]octane core. This enhanced stability is a highly desirable attribute in drug development, as it can lead to longer shelf-life, reduced potential for toxic degradants, and more consistent product performance.
Caption: Relationship between Structure and Stability.
Conclusion
This comparative guide demonstrates through systematic forced degradation studies that this compound possesses exceptional chemical stability. The presence of the trifluoromethyl group at the bridgehead position significantly enhances resilience against hydrolytic, oxidative, and thermal degradation pathways compared to structurally related azabicyclo[3.2.1]octane derivatives. This intrinsic stability, coupled with the desirable pharmacological properties often associated with fluorinated compounds, positions this scaffold as a highly promising building block for the development of robust and reliable drug candidates. These findings provide critical insights for researchers and drug development professionals, informing formulation design, storage conditions, and regulatory strategy.
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A Head-to-Head Comparison of Synthetic Routes for Trifluoromethylated Azabicycles: A Guide for Researchers
The introduction of a trifluoromethyl (CF3) group into azabicyclic scaffolds is a cornerstone of modern medicinal chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated azabicycles highly sought-after motifs in drug discovery.[1][2][3][4] However, the selective installation of this sterically demanding and electron-withdrawing group presents significant synthetic challenges. This guide provides a head-to-head comparison of the primary synthetic strategies, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific target.
Late-Stage Trifluoromethylation Strategies
These methods introduce the CF3 group onto a pre-formed azabicyclic core. They are broadly categorized by the nature of the trifluoromethylating agent: nucleophilic, electrophilic, or radical.
Nucleophilic Trifluoromethylation: The Power of the Ruppert-Prakash Reagent
This strategy typically involves the addition of a trifluoromethyl anion equivalent ("CF3-") to an electrophilic azabicyclic precursor, most commonly a cyclic iminium ion. The undisputed workhorse for this transformation is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[5][6][7]
Causality of Experimental Choices: The core principle is the generation of a transient, nucleophilic trifluoromethyl species from the stable TMSCF3 precursor. This requires an activator, typically a fluoride source (e.g., TBAF, CsF) or a Lewis/Brønsted acid, which facilitates the transfer of the CF3 group to the electrophilic carbon of the iminium ion.[5][8] The choice of activator is critical and can significantly impact yield and stereoselectivity.
Workflow & Mechanism: The general workflow involves the formation of a cyclic imine or iminium ion from the parent azabicycle, followed by the addition of TMSCF3 in the presence of a suitable activator.
Caption: General workflow for nucleophilic trifluoromethylation of azabicycles.
Performance Comparison: The effectiveness of this method is highly dependent on the substrate and the choice of activator.
| Precursor Type | Activator | Typical Yield | Key Considerations |
| Cyclic Iminium Ion | Catalytic CsF | 60-85% | Mild conditions, good for sensitive substrates.[8] |
| Cyclic Iminium Ion | Catalytic TBAF | 70-95% | Higher yields but can be more basic.[8] |
| Unactivated Imine | Stoichiometric Lewis Acid | 50-80% | Required for less electrophilic substrates.[5] |
| Chiral Azabicycle | Various | Diastereoselective | The inherent chirality of the starting material can direct the approach of the CF3 nucleophile. |
Electrophilic Trifluoromethylation: Taming the CF3+ Cation
This approach utilizes reagents that deliver a trifluoromethyl cation equivalent ("CF3+") to a nucleophilic azabicycle, such as an enolate or enamine derived from an azacyclic ketone. The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[9][10][11]
Causality of Experimental Choices: The reaction hinges on generating a nucleophilic carbon on the azabicycle ring. For a substrate like a piperidinone, this is achieved by deprotonation with a base to form an enolate. The choice of base (e.g., LDA, NaHMDS) and reaction temperature is critical to control regioselectivity and prevent side reactions. The electrophilic CF3 reagent must be robust enough to avoid decomposition but reactive enough to trifluoromethylate the enolate. Togni's reagents are often favored for their milder nature and operational simplicity.[9][10][12]
Performance Comparison: Togni vs. Umemoto Reagents
| Feature | Togni Reagents (Hypervalent Iodine) | Umemoto Reagents (Sulfonium Salts) |
| Reactivity | Generally milder, suitable for a wide range of C- and heteroatom nucleophiles.[9][10] | Often more powerful, can trifluoromethylate less reactive nucleophiles.[11][13] |
| Functional Group Tolerance | Excellent, compatible with many sensitive groups.[12][14] | Good, but the higher reactivity can sometimes lead to side reactions.[9] |
| Handling | Bench-stable, crystalline solids, easy to handle.[10] | Also typically stable solids, though some can be more moisture-sensitive.[9][13] |
| Typical Substrates | Enolates, silyl enol ethers, β-ketoesters, thiols.[9][10] | Similar to Togni, also used in Pd-catalyzed C-H trifluoromethylation.[9][13] |
Radical Trifluoromethylation: A Modern, Versatile Approach
Radical-based methods have surged in popularity due to their mild conditions and exceptional functional group tolerance.[15][16] These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to the azabicycle. Photoredox catalysis is a dominant technology in this area, using visible light to initiate the radical process.[17][18][19][20]
Causality of Experimental Choices: The key is the choice of a CF3 radical precursor and a method for its homolytic cleavage. Reagents like CF3I, CF3SO2Na (Langlois' reagent), or even Togni and Umemoto reagents can serve as •CF3 sources under the right conditions.[3][15][19] A photocatalyst (e.g., Ru(bpy)3Cl2 or organic dyes) absorbs visible light and initiates a single-electron transfer (SET) process, generating the •CF3 radical under exceptionally mild conditions.[19][20] This strategy allows for direct C-H trifluoromethylation, a highly desirable transformation that avoids pre-functionalization of the substrate.[15]
Caption: Simplified mechanism for photoredox-catalyzed radical trifluoromethylation.
Performance Comparison of Late-Stage Methods:
| Strategy | Pros | Cons | Best For... |
| Nucleophilic | Well-established, high yields for activated substrates. | Requires electrophilic precursor (imine/iminium), can be basic. | α-Trifluoromethylation of piperidines, pyrrolidines, etc. from carbonyl precursors. |
| Electrophilic | Good for α-functionalization of cyclic ketones. Milder than many nucleophilic routes. | Requires enolizable ketone, regioselectivity can be an issue. | Creating quaternary centers α- to a carbonyl group. |
| Radical | Exceptional functional group tolerance, mildest conditions, enables direct C-H functionalization.[15][17][18] | Regioselectivity can be a challenge for C-H trifluoromethylation.[17][18] | Late-stage functionalization of complex molecules with multiple functional groups. |
Trifluoromethylated Building Block Strategies
An alternative to late-stage functionalization is to construct the azabicycle using a synthon that already contains the trifluoromethyl group.[21] This approach can be highly efficient and often provides excellent control over stereochemistry.
Causality of Experimental Choices: This strategy shifts the challenge from the trifluoromethylation step to the ring-construction step. The choice of building block is paramount. Common starting points include trifluoromethylated aziridines, nitrones, or other small, reactive molecules.[22][23][24] The subsequent reactions are often ring-expansions or cycloadditions to build the desired azabicyclic core.[23][25] For example, a 1-tosyl-2-(trifluoromethyl)aziridine can be alkylated and then undergo a nucleophile-triggered ring expansion to yield functionalized CF3-pyrrolidines and piperidines.[22][23]
Performance Comparison: Building Block vs. Late-Stage
| Feature | Building Block Approach | Late-Stage Functionalization |
| Convergence | Often more convergent, building complexity quickly. | Linear, requires synthesis of the core first. |
| Stereocontrol | Can be excellent; chirality is often set early. | Can be challenging; may result in diastereomeric mixtures. |
| Availability | Success is dependent on the availability of the specific CF3-building block.[21][24][26][27] | More flexible starting from a common azabicycle core. |
| Scope | Can access substitution patterns that are difficult to obtain via late-stage methods.[23] | Limited to positions accessible via nucleophilic, electrophilic, or radical attack. |
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of a Cyclic Imine (Representative)
-
Iminium Formation: To a solution of the azabicyclic precursor (e.g., a cyclic N,O-acetal) (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added a Lewis acid (e.g., TMSOTf, 1.1 equiv). The mixture is stirred for 30 minutes to form the corresponding cyclic iminium ion.
-
Trifluoromethylation: The reaction is cooled to -78 °C. Trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 equiv) is added, followed by a catalytic amount of a fluoride initiator (e.g., tetrabutylammonium acetate, TBAT, 0.1 equiv).
-
Workup: The reaction is stirred at -78 °C for 3-4 hours, then quenched with saturated aqueous NaHCO3. The mixture is warmed to room temperature, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethylated azabicycle.
Protocol 2: Radical C-H Trifluoromethylation via Photoredox Catalysis (Representative)
-
Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, the azabicyclic substrate (1.0 equiv), a CF3 source (e.g., Togni's Reagent II, 1.5 equiv), and a photocatalyst (e.g., 4CzIPN, 1-2 mol%) are combined.
-
Solvent Addition: The vial is purged with an inert gas (N2 or Ar), and an appropriate degassed solvent (e.g., acetonitrile or DMF, 0.1 M) is added.
-
Irradiation: The vial is sealed and placed approximately 5-10 cm from a visible light source (e.g., a 34 W blue LED lamp) and stirred vigorously at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion (typically 12-24 hours), the solvent is removed under reduced pressure.
-
Purification: The residue is purified directly by flash column chromatography to isolate the trifluoromethylated product(s). Regioisomers may require careful separation.[19]
Conclusion and Future Outlook
The synthesis of trifluoromethylated azabicycles is a dynamic field with a diverse toolkit available to the modern chemist.
-
Nucleophilic routes using the Ruppert-Prakash reagent are robust and reliable for trifluoromethylating electrophilic precursors like iminium ions.
-
Electrophilic methods with Togni or Umemoto reagents are ideal for functionalizing nucleophilic sites, particularly the α-position of cyclic ketones.
-
Radical C-H trifluoromethylation , especially via photoredox catalysis, offers unparalleled functional group tolerance for late-stage diversification of complex molecules, though regioselectivity can be a hurdle.
-
Building block strategies provide an excellent alternative, often with superior stereocontrol, assuming the required starting materials are accessible.
The choice of strategy is not one-size-fits-all. It requires a careful analysis of the target molecule, the available starting materials, the required stereochemistry, and the tolerance for various reaction conditions. As new reagents and catalytic systems continue to emerge, the ability to strategically install the CF3 group onto azabicyclic frameworks will only become more precise and powerful, further enabling the development of next-generation pharmaceuticals and agrochemicals.
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The Impact of Trifluoromethylation on the Pharmacokinetic Profile of 3-Azabicyclo[3.2.1]octane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the strategic modification of lead compounds to optimize their pharmacokinetic properties is a cornerstone of medicinal chemistry. The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become an indispensable tool for enhancing drug-like characteristics.[1][2] This guide provides an in-depth comparison of the anticipated pharmacokinetic profile of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane against its non-fluorinated analogs, grounded in established principles of drug metabolism and supported by standardized experimental protocols.
The 8-azabicyclo[3.2.1]octane scaffold, a core structure in numerous biologically active compounds, including tropane alkaloids, serves as a valuable starting point for drug design due to its rigid conformation and synthetic tractability.[3][4] However, like many hydrocarbon scaffolds, it can be susceptible to metabolic degradation. This guide will explore how the introduction of a trifluoromethyl group at the C-8 position is poised to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule.
The Trifluoromethyl Group: A Metabolic Shield and Physicochemical Modulator
The substitution of a methyl (CH₃) group or a hydrogen atom with a trifluoromethyl (CF₃) group can profoundly alter a molecule's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key to these effects.[5][6]
Key Physicochemical and Metabolic Consequences of Trifluoromethylation:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] By placing a CF₃ group at a potential site of metabolism, this pathway can be effectively blocked, a strategy often referred to as "metabolic switching."[2] This typically leads to a longer drug half-life and improved bioavailability.[5][6]
-
Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group or a hydrogen atom. This can enhance a compound's ability to cross biological membranes, potentially improving absorption.[5][7] However, excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased non-specific binding.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic functional groups, such as the nitrogen in the azabicyclo scaffold.[5][6] This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and interaction with targets.
Comparative Pharmacokinetic Profile: A Predictive Analysis
While direct experimental data for this compound is not extensively available in the public domain, we can construct a predictive comparison based on the well-documented effects of trifluoromethylation.
Table 1: Predicted Pharmacokinetic Comparison
| Pharmacokinetic Parameter | Non-Fluorinated Analog (8-hydroxy-8-methyl-3-azabicyclo[3.2.1]octane) | Trifluoromethylated Analog (this compound) | Rationale for Predicted Difference |
| Metabolic Stability | Lower | Higher | The CF₃ group is resistant to oxidative metabolism by CYP enzymes, which would likely target the methyl group in the non-fluorinated analog.[2][7] |
| Half-life (t½) | Shorter | Longer | Reduced metabolic clearance directly translates to a longer half-life in plasma.[2] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a major metabolic pathway reduces the intrinsic capacity of metabolizing enzymes to clear the drug.[2] |
| Lipophilicity (LogP/LogD) | Lower | Higher | The trifluoromethyl group generally increases the lipophilicity of a molecule.[1][5] |
| Oral Bioavailability | Potentially Lower | Potentially Higher | Increased metabolic stability and potentially enhanced membrane permeability can lead to greater oral bioavailability.[5][6] |
| Plasma Protein Binding | Lower | Potentially Higher | Increased lipophilicity can lead to greater binding to plasma proteins like albumin. |
Experimental Workflows for ADME Profiling
To empirically determine and compare the pharmacokinetic profiles of these analogs, a suite of standardized in vitro ADME assays is essential in early drug discovery.[8][9] These assays provide crucial data to guide lead optimization before progressing to more complex in vivo studies.[10][11]
Metabolic Stability Assessment
One of the most critical assays is the determination of metabolic stability in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[12]
-
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
-
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)
-
96-well plates, incubator, LC-MS/MS system
-
-
Procedure:
-
Prepare working solutions of the test compounds in a suitable solvent.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[2] The 0-minute time point serves as the initial concentration baseline.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLᵢₙₜ).
-
Caption: Conceptual overview of LogD and PAMPA assays.
Conclusion
The strategic incorporation of a trifluoromethyl group into the 8-azabicyclo[3.2.1]octane scaffold at the C-8 position is a well-grounded strategy to enhance the metabolic stability and modulate the physicochemical properties of the parent molecule. Based on established principles, this compound is predicted to exhibit a significantly improved pharmacokinetic profile compared to its non-fluorinated analog, characterized by a longer half-life and potentially higher bioavailability. The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to empirically test these predictions and quantify the pharmacokinetic parameters of these and other novel chemical entities. This data-driven approach is fundamental to the successful optimization of drug candidates and their progression through the development pipeline.
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A Comparative Guide to Elucidating the Mechanism of Action of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. This guide provides a comprehensive framework for confirming the mechanism of action of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, a compound whose structural motif is common to agents targeting various neurological pathways. We will explore a logical, evidence-based workflow, comparing potential experimental outcomes and their interpretations. While direct pharmacological data on this specific molecule is not extensively published, its 3-azabicyclo[3.2.1]octane core is a privileged scaffold found in compounds active at nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and other CNS targets.[1][2][3] This guide will therefore use the hypothesis that this compound is a modulator of nAChRs as a primary investigative thread, while remaining open to other possibilities.
Part 1: Initial Target Class Identification - A Broad Net Approach
The first critical step is to ascertain the general class of biological targets with which our compound of interest interacts. Given the structural alerts from related molecules, a primary screen against a panel of common CNS targets is the most logical and efficient starting point.
Experimental Protocol: Broad Target Screening
A commercially available broad target liability panel, such as Eurofins Discovery's IonChannelProfiler™ or Reaction Biology's comprehensive screening services, should be employed.[4][5] This screen should include, at a minimum:
-
Ligand-gated ion channels: nAChR subtypes (e.g., α4β2, α7, α3β4), GABA-A, NMDA receptors.[4][6]
-
Voltage-gated ion channels: Sodium (Nav1.5, Nav1.7), Potassium (hERG), Calcium channels.[5]
-
Monoamine transporters: Dopamine transporter (DAT), Serotonin transporter (SERT), Norepinephrine transporter (NET).[1]
-
G-protein coupled receptors (GPCRs): A representative panel of adrenergic, dopaminergic, serotonergic, and muscarinic receptors.
-
Key enzymes: N-acylethanolamine-hydrolyzing acid amidase (NAAA).[7][8]
The compound should be tested at a sufficiently high concentration (e.g., 10 µM) to identify any significant interactions.
Interpreting the Initial Data
The results of this broad screen will guide the entire subsequent investigation.
-
Scenario A: Selective "Hit" on nAChR Subtypes: If significant activity (e.g., >50% inhibition or potentiation) is observed at one or more nAChR subtypes with minimal off-target effects, this provides a strong foundation for our primary hypothesis.
-
Scenario B: Activity at Monoamine Transporters: Should the compound show significant inhibition of uptake at DAT, SERT, or NET, the investigative path would pivot to characterize its profile as a potential reuptake inhibitor.[1]
-
Scenario C: "Dirty" Drug Profile: Activity across multiple target classes would necessitate a more complex deconvolution of its polypharmacology.[9]
-
Scenario D: No Significant Hits: This would suggest a novel mechanism of action or a target not included in the initial panel, requiring more advanced, unbiased screening methods like phenotypic screening or chemical proteomics.[9][10]
For the remainder of this guide, we will proceed under the assumption of Scenario A , a selective hit on nAChR subtypes, as this represents a common activity for the azabicyclo[3.2.1]octane scaffold.
Part 2: Confirming and Characterizing nAChR Modulation
Having identified nAChRs as the likely target class, the next phase involves a detailed characterization of the compound's interaction with these receptors. This involves determining the mode of action (agonist, antagonist, or allosteric modulator) and the specific receptor subtypes it affects.
Experimental Workflow for nAChR Characterization
Caption: Experimental workflow for nAChR modulator characterization.
Detailed Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To confirm direct binding to nAChRs and determine binding affinity (Ki).
-
Protocol:
-
Prepare cell membranes from HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Incubate the membranes with a known radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin for α7) and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.
-
-
Causality: This assay directly measures the ability of the test compound to displace a known ligand from the receptor's binding site, providing evidence of a direct interaction and its potency.[11]
2. Cell-Based Functional Assays
-
Objective: To determine the functional consequence of binding (i.e., whether the compound activates, inhibits, or modulates the receptor's response to an agonist). High-throughput fluorescence-based assays are ideal for initial characterization.[12][13]
-
Protocol (Calcium Flux Assay for α7 nAChRs):
-
Plate HEK293 cells stably expressing the α7 nAChR in a 384-well plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
For Antagonist/Negative Allosteric Modulator (NAM) testing: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 5 minutes).[6]
-
Add a known α7 agonist (e.g., acetylcholine or PNU-282987) at a concentration that elicits a submaximal response (EC80 for antagonist screening, EC20 for Positive Allosteric Modulator (PAM) screening).
-
Measure the change in fluorescence intensity over time using a plate reader like a FLIPR or VIPR system.[12]
-
For Agonist testing: Apply the test compound directly to the cells and measure any induced fluorescence change.
-
-
Trustworthiness: This self-validating system includes positive controls (known agonists/antagonists) and negative controls (vehicle) to ensure the observed effects are specific to the test compound.
3. Electrophysiology
-
Objective: To provide the "gold standard" confirmation of the mechanism of action with high temporal and voltage resolution.[5][6]
-
Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes or Automated Patch Clamp):
-
Express the nAChR subtype of interest in Xenopus oocytes or a mammalian cell line suitable for automated patch clamp (e.g., CHO or HEK cells).
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).[6]
-
Agonist/Antagonist testing: Apply the test compound alone or in the presence of an agonist and record the resulting ionic currents.
-
Allosteric Modulator testing: Apply a fixed concentration of an agonist to elicit a baseline current, then co-apply the test compound to observe potentiation or inhibition of this current. Analyze the effect on the agonist's dose-response curve (a leftward shift indicates a PAM, a decrease in Emax suggests a NAM).
-
-
Expertise: Electrophysiology allows for the detailed characterization of channel kinetics, such as activation and desensitization rates, which can be uniquely altered by different classes of modulators, providing deep mechanistic insight.[6]
Part 3: Comparison with Alternatives
Assuming our compound, this compound (let's call it "Compound X"), is confirmed as a selective α7 nAChR PAM, we must compare its performance to existing alternatives.
| Feature | Compound X (Hypothetical Data) | PNU-120596 (Reference α7 PAM) | Varenicline (α4β2 Partial Agonist) |
| Primary Target | α7 nAChR | α7 nAChR | α4β2 nAChR |
| Mechanism | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | Partial Agonist |
| EC50 (Potentiation) | 150 nM | ~300 nM | N/A |
| Fold-Shift (ACh EC50) | 15-fold | ~20-fold | N/A |
| Selectivity vs. α4β2 | >200-fold | >100-fold | N/A (primary target) |
| Selectivity vs. hERG | >10 µM | >10 µM | >30 µM |
| Brain Penetration | Moderate (e.g., B/P ratio ~1.5) | High | High |
This comparative table highlights the key differentiators for a novel compound. For Compound X, a superior potency and selectivity profile compared to the reference compound PNU-120596 would be a significant advantage. Varenicline is included as a comparator with a different mechanism and target subtype to contextualize the therapeutic landscape of nicotinic modulators.
Part 4: Visualizing the Proposed Mechanism
Caption: Proposed mechanism of Compound X as an α7 nAChR PAM.
This diagram illustrates how Compound X, by binding to an allosteric site, enhances the effect of the endogenous agonist acetylcholine. It does not open the channel on its own but prolongs the open state and/or slows desensitization when the agonist is bound, leading to an amplified signal.[14][15]
Conclusion
Confirming the mechanism of action for a novel compound like this compound requires a systematic, multi-faceted approach. By starting with a broad screen and progressively focusing the investigation based on emerging data, researchers can confidently characterize its pharmacological profile. The workflow described herein, from initial binding and functional assays to the gold standard of electrophysiology, provides a robust and self-validating pathway. Comparing the final, detailed profile against known alternatives is the crucial last step in determining the therapeutic potential and novelty of the compound. This logical progression ensures scientific integrity and provides the clear, actionable data necessary for advancing a compound in the drug development pipeline.
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Karaman, R. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling? ResearchGate.[10]
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Newman, A. H., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry.[1]
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Desai, P. V., et al. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Chemical Neuroscience.[17]
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Harrison, T., et al. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters.[2]
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Fucile, S. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules.[14]
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Wang, C., et al. (2021). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[18]
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Sridhar, S. K., et al. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy.[19]
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Grogan, C. H., & Rice, L. M. (1967). Hypotensive Agents. VIII. Azabicyclo[3.2.1] octane Derivatives. The Journal of Organic Chemistry.[20]
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Liu, H. Y., et al. (2025). Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification. Bioorganic Chemistry.[21]
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Pfrengle, F. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg.[3]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The disposal of novel or specialized chemical reagents like 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane demands a protocol that is not just compliant, but scientifically sound and grounded in a deep understanding of chemical reactivity and potential environmental impact. This guide provides a detailed, step-by-step methodology for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The procedural framework outlined herein is built on foundational principles of chemical safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, a rigorous hazard assessment can be inferred from its structural components: the 3-azabicyclo[3.2.1]octane core and the trifluoromethyl group. This analysis informs every step of the disposal process.
Inferred Hazard Assessment and Chemical Profile
Understanding the potential hazards is the first step in safe handling and disposal. The toxicity and reactivity of this compound can be extrapolated from analogous chemical structures.
-
3-Azabicyclo[3.2.1]octane Core: Derivatives of this bicyclic amine are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3]
-
Trifluoromethyl Group: The presence of the -CF3 group classifies this as a fluorinated organic compound. Such compounds can be persistent in the environment.[4][5] A critical consideration is their behavior under thermal decomposition (e.g., incineration), which can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF) and carbonyl fluoride.[6][7]
This assessment dictates that this compound must be managed as hazardous waste until proven otherwise by analytical testing.
| Potential Hazard | Associated Structural Moiety | Rationale and Primary Concerns | Source |
| Skin Corrosion/Irritation | 3-Azabicyclo[3.2.1]octane | Analogous compounds are classified as skin irritants. | [1][2] |
| Serious Eye Damage/Irritation | 3-Azabicyclo[3.2.1]octane | Causes serious eye damage in similar structures. | [1][8] |
| Respiratory Irritation | 3-Azabicyclo[3.2.1]octane | May cause respiratory irritation upon inhalation of dust or aerosols. | [9][10] |
| Environmental Persistence | Trifluoromethyl Group | The carbon-fluorine bond is exceptionally strong, leading to resistance to natural degradation. | [4][11] |
| Hazardous Decomposition | Trifluoromethyl Group | Thermal decomposition can release highly toxic hydrogen fluoride and other hazardous gases. | [7][12] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, adherence to strict safety protocols is mandatory. All handling of the compound and its waste must occur within a certified chemical fume hood.[13][14]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[8]
-
Protective Clothing: A flame-retardant and chemical-resistant lab coat should be worn over personal clothing.[15]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[16]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA) and workplace safety standards from OSHA.[16][17]
-
Characterization: Based on the inferred hazard assessment, this compound should be treated as a hazardous waste.[17] Your institution's Environmental Health and Safety (EHS) department may require analytical testing to formally characterize the waste stream.
-
Segregation: It is critical to segregate waste containing this compound from all other waste streams to prevent unintended chemical reactions.[14][18]
-
Solid Waste: Collect any contaminated materials such as gloves, pipette tips, weigh boats, and absorbent pads in a dedicated solid waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate liquid waste container. Do not mix with other solvent waste streams.
-
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated, puncture-proof sharps container.[19]
-
-
Container Selection: Use containers made of a compatible material (e.g., borosilicate glass or high-density polyethylene for liquids) that can be securely sealed.[18]
-
Labeling: Proper labeling is a cornerstone of safe waste management. The label must be securely affixed to the container and include the following information:
In the event of a small spill, trained laboratory personnel should manage the cleanup immediately.
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.[14]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
On-site Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel. Ensure containers are inspected regularly for leaks or degradation.[18]
-
Final Disposal: The ultimate disposal of this hazardous waste must be managed by your institution's EHS department or a licensed chemical waste disposal contractor.[9][15] These certified professionals will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[20][21] The most probable disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize acidic gases like hydrogen fluoride.[9][10]
Disposal Workflow and Decision Logic
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
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A Researcher's Comprehensive Guide to the Safe Handling of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established safety protocols for structurally related fluorinated organic compounds and bicyclic amines to ensure the highest level of laboratory safety. The principles outlined herein are grounded in the hierarchy of controls, prioritizing engineering and administrative measures, supplemented by appropriate personal protective equipment (PPE).
Hazard Analysis: Understanding the Compound's Profile
-
Fluorinated Organic Compound: Compounds containing trifluoromethyl groups can be metabolically stable and may exhibit unique toxicological profiles. Many halogenated organic compounds are classified as hazardous, with potential risks including skin and eye irritation, respiratory tract irritation, and potential long-term health effects.[1][2]
-
Bicyclic Amine: Amine compounds can be corrosive and may cause irritation or burns upon contact with skin and eyes. They can also be harmful if inhaled or ingested.[3][4]
-
Tertiary Alcohol: While often less reactive than primary or secondary alcohols, the overall hazard profile is influenced by the rest of the molecule.
Given these potential hazards, it is prudent to handle this compound with a high degree of caution, assuming it to be a hazardous substance until proven otherwise.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
The proper selection and use of PPE is critical to prevent exposure.[1] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Recommended if not performed in a fume hood |
| Dissolution/Solution Handling | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat and chemical-resistant apron | Not typically required if handled in a fume hood |
| Reaction Workup/Purification | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat and chemical-resistant apron | Not typically required if handled in a fume hood |
| Large-Scale Operations (>10g) | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Required; consult with EH&S for appropriate respirator |
Note: Always consult the glove manufacturer's compatibility chart for the specific solvent being used.[1]
Operational Plan: A Step-by-Step Approach to Safety
A well-defined operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower must be in close proximity to the work area.[6]
Administrative Controls
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound and similar fluorinated organic compounds.[1]
-
Working Alone: Avoid working with this compound when alone in the laboratory.[1]
-
Labeling: All containers must be clearly labeled with the chemical name and associated hazards in accordance with OSHA's Hazard Communication Standard.[7][8]
Experimental Workflow
The following diagram illustrates a recommended workflow for handling this compound, emphasizing safety at each step.
Caption: A typical experimental workflow for handling the target compound.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of hazardous waste is a legal and ethical responsibility.[9][10] As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.[11][12]
Waste Segregation and Collection
-
Halogenated Waste: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[12][13]
-
Incompatible Materials: Do not mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[2][11]
-
Container Management: Waste containers must be kept closed when not in use, be in good condition, and stored in a designated satellite accumulation area.[11][14]
The following decision tree provides guidance on proper waste segregation.
Caption: A decision tree for proper waste segregation.
Disposal Procedures
-
Labeling: Ensure the hazardous waste tag is accurately and completely filled out with all chemical constituents and their approximate percentages.[11]
-
Pickup: When the waste container is three-quarters full, request a waste collection from your institution's Environmental Health and Safety (EH&S) department.[11]
-
Compliance: All hazardous waste disposal must comply with federal (EPA), state, and local regulations.[9][15]
Emergency Procedures: Planning for the Unexpected
Spills
-
Small Spills (manageable by trained personnel):
-
Alert others in the area and restrict access.
-
Wear appropriate PPE, including double gloves, chemical splash goggles, and a lab coat.[1]
-
Contain the spill and absorb it with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed container and label it as hazardous waste.[11]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and EH&S.
-
If there is a fire or medical emergency, call emergency services.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental responsibility.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- OSHA. (n.d.). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- 3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound.
- Washington State University. (n.d.). Halogenated Solvents.
- EPA. (n.d.). Proper Handling of Hazardous Waste Guide.
- Unknown. (n.d.). Fluorine Gas Safety.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- EPA. (n.d.). Hazardous Waste.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- Thermo Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3....
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- SynQuest Labs. (n.d.). 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
